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O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE Documentation Hub

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  • Product: O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE
  • CAS: 3070-15-3

Core Science & Biosynthesis

Foundational

Chemical properties of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate Abstract O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is an organophosphorus comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate

Abstract

O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is an organophosphorus compound of significant interest due to its role as a metabolite of the insecticide fensulfothion and its inherent anticholinesterase activity.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, metabolic fate, and analytical determination. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into the study of this and related organothiophosphate compounds.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the cornerstone of all subsequent research. O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is identified by the CAS Number 3070-15-3.[2] Its structure features a central pentavalent phosphorus atom double-bonded to a sulfur atom (a thionophosphate), with ester linkages to two ethoxy groups and a 4-(methylthio)phenyl group.

Structural Information
  • IUPAC Name : O,O-Diethyl O-[4-(methylsulfanyl)phenyl] phosphorothioate[3]

  • Molecular Formula : C₁₁H₁₇O₃PS₂[2]

  • Molecular Weight : 292.36 g/mol [2][3]

  • Canonical SMILES : CCOP(=S)(OCC)OC1=CC=C(C=C1)SC[2]

Physicochemical Data

The physicochemical properties dictate the compound's environmental fate, bioavailability, and appropriate handling and analytical procedures.

PropertyValueSource
Boiling Point 351.7°C at 760 mmHg[2]
Density 1.22 g/cm³[2]
Vapor Pressure 8.2 x 10⁻⁵ mmHg at 25°C[2]
Water Solubility 3.7 mg/L at 20°C[2]
LogP (Octanol-Water Partition Coefficient) 4.735[2]
Flash Point 166.5°C[2]

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of aryl thiophosphates is typically achieved by reacting a substituted phenol with a dialkyl phosphorochloridothioate.[4][5] This reaction proceeds via a nucleophilic substitution at the phosphorus center.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products phenol 4-(Methylthio)phenol process Anhydrous Solvent (e.g., Methanol) + Base (e.g., Pyridine) Reflux (10-18h) phenol->process reagent O,O-Diethyl phosphorochloridothioate reagent->process product O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate process->product byproduct Pyridine Hydrochloride process->byproduct

Caption: Generalized workflow for the synthesis of the target thiophosphate.

Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing aryl thiophosphates.[6]

  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(methylthio)phenol in anhydrous methanol.

  • Base Addition : Add a stoichiometric equivalent of a base, such as pyridine, to the solution to act as an acid scavenger.

  • Reactant Addition : Slowly add O,O-diethyl phosphorochloridothioate (a commercially available reagent) to the reaction mixture.[5] Special precautions must be taken to exclude moisture, as the starting materials are susceptible to hydrolysis.[6]

  • Reaction : Reflux the mixture for 10-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or ³¹P NMR, observing the shift from the starting materials to the product.[4]

  • Workup : After cooling, the resulting solid (pyridinium hydrochloride) is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the pure O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate.

Chemical Reactivity: Hydrolysis

Like other organophosphates, this compound is susceptible to hydrolysis, especially under alkaline conditions.[7][8] The hydrolysis can proceed via two main pathways: cleavage of the P-O-Aryl bond (dearylation) or cleavage of the P-O-Ethyl bond (dealkylation).[7] The rate of hydrolysis is significantly influenced by pH and temperature.[7]

Mechanism of Action: Cholinesterase Inhibition

The primary toxicological action of organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[9]

Metabolic Activation (Bioactivation)

Organothiophosphates (containing a P=S bond) are not potent AChE inhibitors themselves.[10] They undergo in vivo metabolic activation, primarily in the liver by cytochrome P-450 mixed-function oxidases.[11][12] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting the thiophosphate into its highly potent phosphate (oxon) analog.[11] This oxon form is the true active inhibitor.

Acetylcholinesterase Inhibition

The activated oxon metabolite acts as an irreversible inhibitor of AChE. It mimics the structure of acetylcholine, the natural substrate, and binds to the serine hydroxyl group in the enzyme's active site. The phosphate group phosphorylates the serine residue, forming a stable, covalent bond.[9][13] This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of nerve endings, causing the characteristic symptoms of organophosphate poisoning.[9]

Mechanism_of_Action cluster_Metabolism Metabolic Activation (Liver) cluster_Inhibition Enzyme Inhibition cluster_Synapse Synaptic Effect Thiophosphate Thiophosphate (P=S) (Low Activity) Oxon Oxon Analog (P=O) (High Activity) Thiophosphate->Oxon Cytochrome P-450 Oxidative Desulfuration AChE Active AChE (Serine-OH) Oxon->AChE Phosphorylates Inactivated_AChE Inactivated AChE (Phosphorylated Serine) Hydrolysis ACh Hydrolysis (Terminates Signal) Accumulation ACh Accumulation (Continuous Nerve Signal) ACh Acetylcholine (ACh) ACh->Hydrolysis ACh->Accumulation

Caption: Bioactivation and mechanism of acetylcholinesterase (AChE) inhibition.

Toxicology and Metabolism

Metabolism of organophosphates is a detoxification process, except for the initial bioactivation step. The primary routes include hydrolysis by esterases (like paraoxonase) and reactions with glutathione, catalyzed by glutathione S-transferases.[10] These pathways convert the toxic compounds into more water-soluble, less toxic metabolites, such as diethyl phosphate and diethyl thiophosphate, which can be excreted in the urine.[10][14]

The hepatotoxicity of some phosphorothionates has been linked to the reactive sulfur atom released during oxidative desulfuration, which can bind covalently to liver cell components.[11]

Analytical Methodologies

The detection and quantification of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate in various matrices (e.g., environmental, biological) are crucial for exposure assessment and residue monitoring. Gas chromatography (GC) is the most common technique.[15][16]

Protocol: GC-FPD Analysis

This protocol outlines a general procedure for the analysis of thiophosphate pesticides in water samples.[15]

  • Sample Collection & Preservation : Collect grab samples in glass containers. Ice or refrigerate at 4°C from the time of collection until extraction.[15]

  • Extraction :

    • Measure 1 L of the sample into a 2 L separatory funnel.

    • Perform a liquid-liquid extraction using methylene chloride as the solvent. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the methylene chloride extract into a collection flask.

    • Repeat the extraction two more times with fresh aliquots of methylene chloride.

  • Drying and Concentration :

    • Dry the combined extracts by passing them through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

  • Cleanup (if necessary) : For complex matrices, a cleanup step using a Florisil column may be required to remove interferences.[15]

  • GC Analysis :

    • Instrument : Gas chromatograph equipped with an alkali flame detector (AFD) or a flame photometric detector (FPD), which are selective for phosphorus and sulfur-containing compounds.

    • Column : A packed or capillary column suitable for organophosphate pesticide analysis (e.g., DB-5 or equivalent).

    • Conditions : Optimize temperature programming, carrier gas flow rate, and detector parameters to achieve good separation and sensitivity for the target analyte.

    • Quantification : Use an external or internal standard method for quantification based on peak area or height.

Analytical_Workflow start 1. Sample Collection (1L Water) step2 2. Liquid-Liquid Extraction (Methylene Chloride) start->step2 step3 3. Drying (Anhydrous Na₂SO₄) step2->step3 step4 4. Concentration (Kuderna-Danish) step3->step4 cleanup 5. Florisil Cleanup (Optional) step4->cleanup step6 6. Solvent Exchange (to Hexane) cleanup->step6 Interference Present end 7. GC-FPD/AFD Analysis cleanup->end Clean Sample step6->end

Caption: General workflow for the analysis of thiophosphate pesticides in water.

Expected Spectral Data

While a dedicated spectrum for this specific compound is not provided, its key structural features would yield predictable signals in various spectroscopic analyses.[17]

SpectroscopyFeatureExpected Signal/Fragment
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (~7.0-7.8 ppm).
Ethyl Protons (O-CH₂)A multiplet (quartet or more complex due to P-coupling) around 4.0 ppm.
Ethyl Protons (-CH₃)A triplet around 1.2 ppm.
Methylthio Protons (S-CH₃)A singlet around 2.5 ppm.
³¹P NMR ThiophosphateA singlet in the characteristic region for thiophosphates (~60-70 ppm).[4]
IR P=S stretchA characteristic absorption band around 650-850 cm⁻¹.
P-O-C (Alkyl)Strong absorption around 950-1050 cm⁻¹.
P-O-C (Aryl)Absorption around 1180-1240 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺)A peak at m/z 292.
FragmentationLoss of ethyl groups, scission of the P-O-Aryl bond.

References

  • LookChem. (n.d.). Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester. [Link]

  • PubChem. (n.d.). O,O-Dimethyl O-(4-(methylthio)phenyl) phosphorothioate. [Link]

  • PubChem. (n.d.). O,O-diethyl phosphorothioate. [Link]

  • de Licastro, S. A., Zerba, E. N., Wood, E., & de Villar, M. I. P. (1982). The insecticidal and anticholinesterase activities of O,O-diethyl O-4-(2,2-disubstituted vinyl)phenyl phosphates and phosphorothioates. Pesticide Science, 13(5), 505-512. [Link]

  • Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E 605) and analogues. Biochemical Journal, 46(4), 451-460. [Link]

  • Gage, J. C. (1953). A cholinesterase inhibitor derived from OO-diethyl O-p-nitrophenyl thiophosphate in vivo. Biochemical Journal, 54(3), 426-430. [Link]

  • Xu, H., et al. (2017). Discovery and Identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) Phenyl) Phosphorothioate (XP-1408) as a Novel Mode of Action of Organophosphorus Insecticides. Scientific Reports, 7(1), 3588. [Link]

  • Seawright, A. A., Hrdlicka, J., & DeMatteis, F. (1976). The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat. British Journal of Experimental Pathology, 57(1), 16-22. [Link]

  • Spangler, K. M., et al. (2017). Stereospecific cholinesterase inhibition by O,S-diethylphenylphosphonothioate. Bioorganic & Medicinal Chemistry, 25(12), 3121-3127. [Link]

  • Angerer, J., & Ritter, R. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320. [Link]

  • Wikipedia. (n.d.). Dimethyl 4-(methylthio)phenyl phosphate. [Link]

  • U.S. Environmental Protection Agency. (2023). Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester - Substance Details. [Link]

  • Der Pharma Chemica. (2022). Novel synthesis of some organophosphorus derivatives as chemotherapeutants against fungal pathogens of sugarcane. [Link]

  • SciSpace. (2004). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. [Link]

  • Kristoffersen, J. (1965). Acute, Oral Toxicity to Laboratory Animals of Fenthion (O-O-Dimethyl-O-(3-Methyl-4-Methyl-Mercapto-Phenyl)-Thiophosphate) in Different Formulations. Acta Pharmacologica et Toxicologica, 23(2-3), 235-241. [Link]

  • ResearchGate. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]

  • Bigley, A. N., & Raushel, F. M. (2013). The phosphotriesterase family of enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 443-453. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 622.1: The Determination of Thiophosphate Pesticides in Municipal and Industrial Wastewater. [Link]

  • Ketelaar, J. A. A. (1950). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). Recueil des Travaux Chimiques des Pays-Bas, 69(5), 649-658. [Link]

  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Diggle, W. M., & Gage, J. C. (1951). Cholinesterase inhibition in vitro by OO-diethyl O-p-nitrophenyl thiophosphate (parathion, E 605). Biochemical Journal, 49(4), 491-494. [Link]

  • Tsang, J. S. W., et al. (2006). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry, 4(19), 3589-3596. [Link]

  • Um, I. H., & Buncel, E. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 989874. [Link]

  • mzCloud. (2015). O O Diethyl thiophosphate. [Link]

  • Rao, K. S., & Rao, K. V. R. (1985). Methyl parathion (O-O-dimethyl O-4-nitrophenyl thiophosphate) effects on whole-body and tissue respiration in the teleost, Tilapia mossambica (Peters). Pesticide Biochemistry and Physiology, 23(3), 329-335. [Link]

  • U.S. Environmental Protection Agency. (1981). O-Ethyl O-(4-(Methylthio) Phenyl) S-Propyl Phosphorodithioate (Sulprofos) Pesticide Registration Standard. [Link]

  • Sühring, R., et al. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Chemistry, 4. [Link]

  • Wolff, M., et al. (2004). Detection of Parathion (O,O-diethyl O-(4-nitrophenyl) phosphorothioate) by HPLC in insects of forensic importance in Medellín, Colombia. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology, 5(1). [https://www.semanticscholar.org/paper/Detection-of-Parathion-(O%2CO-diethyl-O-(4-nitrophenyl)-Wolff-Builes/e342468305c2153945f7881075d9e03405c10645]([Link]

  • SpectraBase. (n.d.). o,o-Diethyl S-methyl thiophosphate. [Link]

  • Johnson, D. E. (2005). Pesticide Toxicity Profile: Organophosphate Pesticides. University of Florida IFAS Extension. [Link]

  • Neal, R. A. (1967). Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. Biochemical Journal, 103(1), 183-191. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Metabolic Pathways of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate and its Analogs in Soil

This guide provides a comprehensive overview of the metabolic fate of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate and structurally related organophosphorus pesticides in the soil environment. The focus is on eluci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the metabolic fate of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate and structurally related organophosphorus pesticides in the soil environment. The focus is on elucidating the transformation processes, identifying key metabolites, and outlining the methodologies for their study. This document is intended for researchers, scientists, and professionals involved in environmental science and drug development.

Introduction to Organothiophosphate Pesticides in Soil

Organophosphorus compounds are a major class of pesticides used extensively in agriculture to protect a wide variety of crops from insect pests.[1][2] Their mode of action typically involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects.[3] The compound O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate belongs to this class. While this specific chemical is not a widely registered pesticide, its structure is representative of several important agricultural insecticides. A notable analog is Sulprofos (O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate), which shares the key O-[4-(methylthio)phenyl] moiety.[4] Understanding the metabolic pathways of these compounds in soil is critical for assessing their environmental persistence, potential for groundwater contamination, and impact on non-target organisms.[1][5]

The fate of these pesticides in the soil is governed by a complex interplay of biotic and abiotic processes.[6] Microbial degradation is often a primary driver of transformation, alongside chemical reactions such as hydrolysis.[6][7] The structure of the pesticide, particularly the nature of the leaving group and the substituents on the phenyl ring, significantly influences its degradation rate and the types of metabolites formed.

Core Metabolic Pathways in Soil

The metabolic degradation of organothiophosphates with a 4-(methylthio)phenyl group in soil proceeds through several key reactions, primarily oxidation and hydrolysis.

Oxidation of the Methylthio Group

A primary metabolic step for compounds containing a methylthio (-SCH₃) group is its oxidation. This is a common detoxification pathway mediated by soil microorganisms. The sulfur atom is sequentially oxidized to form a sulfoxide and then a sulfone.[4]

  • Formation of Sulfoxide: The initial oxidation converts the methylthio group to a methylsulfinyl group, forming the corresponding sulfoxide metabolite.

  • Formation of Sulfone: Further oxidation of the sulfoxide leads to the formation of a methylsulfonyl group, resulting in the sulfone metabolite.

These oxidation products are generally more polar and water-soluble than the parent compound, which can affect their mobility and bioavailability in the soil.

Hydrolysis of the Phosphoester Bond

Hydrolysis of the P-O-aryl bond is a critical step in the detoxification of these pesticides.[7] This cleavage can be either a chemical process, influenced by soil pH, or an enzymatic reaction catalyzed by microbial hydrolases like phosphotriesterases.[7] This reaction yields two main fragments: the phenolic moiety and the dialkyl thiophosphoric acid.

For a compound like O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate, hydrolysis would result in:

  • 4-(methylthio)phenol: The aromatic leaving group.

  • O,O-diethyl thiophosphoric acid: The organophosphate fragment.[8]

The resulting 4-(methylthio)phenol can undergo further degradation in the soil, potentially through ring cleavage or other transformations.

A Representative Pathway: Sulprofos Degradation

Sulprofos provides a well-documented example of these metabolic processes. Under aerobic soil conditions, sulprofos degrades relatively quickly.[4] The major metabolites identified are:

  • Sulprofos sulfoxide

  • Sulprofos sulfone

  • Phenol sulfoxide

These metabolites are more persistent than the parent compound, with half-lives that can exceed 128 days.[4]

The following diagram illustrates the generalized metabolic pathway for organothiophosphates containing a 4-(methylthio)phenyl group in soil.

Metabolic_Pathway Parent O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (Parent) Sulfoxide O,O-diethyl O-[4-(methylsulfinyl)phenyl] thiophosphate (Sulfoxide) Parent->Sulfoxide Oxidation Phenol 4-(methylthio)phenol Parent->Phenol Hydrolysis DETP O,O-diethyl thiophosphoric acid Parent->DETP Hydrolysis Sulfone O,O-diethyl O-[4-(methylsulfonyl)phenyl] thiophosphate (Sulfone) Sulfoxide->Sulfone Oxidation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Soil_Spiking Pesticide Application (Spiking) Soil_Characterization->Soil_Spiking Incubation Incubation (Controlled Conditions) Soil_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Data_Analysis Data Analysis (Kinetics, Metabolite ID) Analysis->Data_Analysis

Caption: Workflow for a soil microcosm degradation study.

Detailed Protocol for a Soil Microcosm Study

This protocol provides a step-by-step methodology for assessing the degradation of an organothiophosphate pesticide in soil.

1. Soil Collection and Preparation: a. Collect topsoil (0-20 cm depth) from a relevant agricultural field. [5] b. Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity. [5] c. Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay), and maximum water holding capacity. [5] 2. Pesticide Application: a. Prepare a stock solution of the pesticide in a suitable solvent (e.g., acetone). b. Apply the pesticide solution to the soil to achieve the desired concentration. Ensure even distribution by thorough mixing. c. Allow the solvent to evaporate completely in a fume hood.

3. Incubation: a. Adjust the moisture content of the treated soil to 40-60% of its maximum water holding capacity. [6] b. Place a known amount of the soil into incubation flasks. c. To differentiate between biotic and abiotic degradation, include a set of sterilized control samples (e.g., autoclaved soil). [5] d. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). [6] 4. Sampling and Extraction: a. At predetermined time intervals, remove replicate flasks for analysis. b. Extract the pesticide and its metabolites from the soil using an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate). [6][9] c. A common extraction method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

5. Sample Cleanup and Analysis: a. The soil extract may require cleanup to remove interfering substances. Solid-phase extraction (SPE) is a common technique. [10] b. Analyze the cleaned extracts using chromatographic methods. i. Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Provides both quantification and structural information for metabolite identification. [6][10] ii. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for a wide range of compounds, including more polar metabolites. [6][10] 6. Data Analysis: a. Quantify the concentration of the parent pesticide and its metabolites at each time point. b. Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate model to calculate the half-life (t₁/₂) of the pesticide. [5]

Conclusion

The metabolic pathways of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate and its analogs in soil are complex processes driven by both microbial and chemical mechanisms. The primary degradation routes involve oxidation of the methylthio group and hydrolysis of the phosphoester bond, leading to the formation of various metabolites. The rate of these transformations is influenced by a range of soil and environmental factors. A thorough understanding of these pathways, obtained through well-designed laboratory studies, is essential for the environmental risk assessment of these pesticides and for developing strategies to mitigate their potential impact on the ecosystem.

References

  • Proposed metabolic pathway of profenofos in soil, plant and enzymatic reactions. [Link]

  • Biodegradation of the Organophosphate Pesticide Profenofos by Marine Fungi | IntechOpen. [Link]

  • Profenofos - Regulations.gov. [Link]

  • Proposed metabolic pathway of profenofos in soil - ResearchGate. [Link]

  • Impact of continued use of profenofos on soil as a consequence of cotton crop protection - OSTI.GOV. [Link]

  • Profenofos | C11H15BrClO3PS - PubChem. [Link]

  • Environmental Behavior of Profenofos Under Paddy Field Conditions - ResearchGate. [Link]

  • PROFENOFOS (171) First draft prepared by Mr Makoto Irie, Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan EXPLANATI - FAO.org. [Link]

  • Fate of profenofos in the environment | Download Scientific Diagram - ResearchGate. [Link]

  • Biodegradation of profenofos by Bacillus subtilis isolated from grapevines (Vitis vinifera). [Link]

  • Profenofos - FAO.org. [Link]

  • Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl) - ResearchGate. [Link]

  • Profenofos (Ref: OMS 2004) - AERU. [Link]

  • Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography using image processing in Imag - LACCEI.org. [Link]

  • O-Ethyl O-(4-(Methylthio) Phenyl) S-Propyl Phosphorodithioate (Sulprofos) Pesticide Registration Standard - epa nepis. [Link]

  • Profenofos degradation and plant growth promoting potential bacterial isolate S. Paucimobilisdn-5 - ResearchGate. [Link]

  • Bioremediation of Profenofos-Contaminated Soil using Bio- Slurry, Exogenous, and Indigenous Microorganism - Pandawa Institute Journals. [Link]

  • O,O-diethyl phosphorothioate | C4H11O3PS - PubChem. [Link]

Sources

Foundational

Hydrolysis Kinetics and Mechanistic Pathways of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate in Aqueous Buffers

Executive Overview O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS No. 3070-15-3), frequently referred to in literature as fensulfothion sulfide, is a highly significant organophosphorus compound[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS No. 3070-15-3), frequently referred to in literature as fensulfothion sulfide, is a highly significant organophosphorus compound[1][2]. It serves as both a chemical precursor and a primary environmental metabolite of the systemic insecticide fensulfothion[3][4]. In environmental chemistry and drug development toxicology, understanding the abiotic hydrolysis of this compound is critical. Hydrolysis is a primary degradation pathway in aquatic environments, directly influencing the compound's persistence, groundwater contamination potential, and the toxicological profile of its resulting degradates[5][6]. This whitepaper provides a comprehensive, self-validating methodological guide to determining its hydrolysis rates in aqueous buffers, grounded in fundamental physical organic chemistry.

Mechanistic Causality of Hydrolysis

The abiotic degradation of organophosphorothioates in water is governed by pH-dependent nucleophilic substitution. For O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate, the primary reaction is the cleavage of the P-O-aryl ester bond[7].

Base-Catalyzed Hydrolysis (


): 
At alkaline pH (pH > 7), the reaction is dominated by specific base catalysis. The hydroxide ion (

) acts as a strong nucleophile, attacking the central electrophilic phosphorus atom. This forms a pentacoordinate bipyramidal transition state. The collapse of this intermediate results in the expulsion of the aryloxy leaving group, yielding diethyl thiophosphoric acid and 4-(methylthio)phenol[4][7].

Electronic Effects of the Methylthio Group: The kinetics of this reaction are heavily dictated by the electronic nature of the methylthio (


) substituent on the phenyl ring. Unlike the strongly electron-withdrawing nitro group found in analogs like parathion (which highly activates the phosphorus towards nucleophilic attack), the methylthio group is electron-donating via resonance (+R) while being mildly electron-withdrawing via induction (-I)[8]. This net electronic effect increases the 

of the leaving group (4-methylthiophenoxide), making it a poorer leaving group. Consequently, fensulfothion sulfide exhibits significantly slower alkaline hydrolysis rates compared to its nitro-analogues[8].

Mechanism Parent O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate Intermediate Pentacoordinate Transition State Parent->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate pH > 7 Phenol 4-(methylthio)phenol (Leaving Group) Intermediate->Phenol P-O-Aryl Cleavage Acid Diethyl thiophosphoric acid Intermediate->Acid P-O-Aryl Cleavage

Fig 1: Base-catalyzed SN2(P) hydrolysis pathway of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate.

Self-Validating Experimental Protocol

To generate high-confidence kinetic data (compliant with OECD Test Guideline 111), the experimental design must eliminate confounding variables such as general base catalysis, biotic degradation, and co-solvent effects. The following protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Buffer Selection & Preparation:

    • pH 4.0: 0.01 M Acetate buffer.

    • pH 7.0: 0.01 M HEPES buffer. Causality: Phosphate buffers must be strictly avoided at neutral pH. High concentrations of phosphate ions can act as general base catalysts, artificially inflating the pseudo-first-order rate constant (

      
      ) beyond natural environmental conditions[9].
      
    • pH 9.0: 0.01 M Borate buffer.

  • Sterilization: All buffers must be autoclaved and filtered through a 0.22 µm PTFE membrane. This ensures the observed degradation is purely abiotic, eliminating microbial enzymatic hydrolysis[4].

  • Analyte Spiking: Spike the buffer solutions with the parent compound to achieve a final concentration of 1.0 µg/mL. Causality: The stock solution should be prepared in acetonitrile, but the final co-solvent concentration in the buffer must remain <1% v/v. Higher organic solvent ratios alter the dielectric constant of the water, modifying the transition state energy and skewing the kinetic data[10].

  • Thermostated Incubation: Incubate the sealed, headspace-free amber vials in the dark at 25°C, 40°C, and 50°C. Amber vials prevent concurrent photolysis.

  • Time-Course Sampling & Quenching: Withdraw aliquots at predefined intervals (e.g., 0, 1, 3, 7, 14, 30 days). Immediately quench the samples by adding 1% formic acid (v/v). Causality: Dropping the pH to ~3 instantly protonates the hydroxide nucleophiles, halting the base-catalyzed reaction and stabilizing the analyte for accurate LC-MS/MS injection.

  • Mass Balance Validation: Quantify both the parent compound and the 4-(methylthio)phenol degradate. Self-Validation: The molar sum of the parent and degradate must remain between 90-110% throughout the study. A drop below 90% indicates an unaccounted secondary pathway (e.g., oxidation of the thioether to fensulfothion sulfoxide) or sorption to the vial walls[11].

Protocol Prep 1. Buffer Preparation Sterile pH 4.0, 7.0, 9.0 Avoid Phosphate Buffers Spike 2. Analyte Spiking 1 µg/mL Parent Compound <1% Acetonitrile Co-solvent Prep->Spike Incubate 3. Thermostated Incubation 25°C, 40°C, 50°C in Dark Prevents Photolysis Spike->Incubate Sample 4. Time-Course Sampling Quench with 1% Formic Acid Halts Base Catalysis Incubate->Sample Analyze 5. LC-MS/MS Analysis MRM Mode Quantification Parent & Degradates Sample->Analyze Validate 6. Self-Validation Mass Balance Check Parent + Degradate = 100% Analyze->Validate

Fig 2: Self-validating experimental workflow for determining abiotic hydrolysis kinetics.

Quantitative Data Presentation

The hydrolysis follows pseudo-first-order kinetics, described by the equation:



Where 

is the concentration at time

,

is the initial concentration, and

is the observed rate constant. The half-life (

) is calculated as

.

Below is a summarized table of representative quantitative kinetic data for O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate, demonstrating the pronounced effect of pH and temperature on its stability[3][8].

pH LevelTemperature (°C)

(

)
Half-Life (

) (Days)
Primary Mechanism
4.0250.0020346.5Neutral/Acid-Catalyzed
7.0250.0031223.5Neutral Water Attack
9.0250.045015.4Specific Base-Catalyzed (

)
9.0400.18503.7Specific Base-Catalyzed (

)
9.0500.46201.5Specific Base-Catalyzed (

)

Note: The exponential increase in


 at pH 9.0 confirms that the degradation is highly susceptible to alkaline conditions, typical of P-O-aryl organophosphorothioates[12].

Conclusion

The hydrolysis of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is a highly pH-dependent process, heavily influenced by the electronic properties of its methylthio substituent. By employing a rigorously controlled, self-validating experimental protocol—specifically avoiding nucleophilic buffers and controlling co-solvent dielectric effects—researchers can accurately map its abiotic degradation profile. This kinetic data is indispensable for environmental risk assessments and the predictive modeling of organophosphate fate in aquatic systems.

References

  • LookChem - Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester (CAS 3070-15-3). Available at: [Link]

  • National Academic Digital Library of Ethiopia - Interactions and Transport in the Subsurface Environment. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Review Of In-Place Treatment Techniques For Contaminated Surface Soils. Available at: [Link]

  • PubChem (NIH) - Fensulfothion | C11H17O4PS2 | CID 8292. Available at: [Link]

  • PubMed Central (PMC) - Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol. Available at:[Link]

  • VDOC.PUB - Reaction Mechanisms In Environmental Organic Chemistry. Available at: [Link]

  • Scribd - Environmental Organic Chemistry Mechanisms. Available at: [Link]

  • ResearchGate - Oxidative activation and degradation pathway of organophosphorus compounds. Available at:[Link]

  • VDOC.PUB - Agrochemical And Pesticide Desk Reference. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Identification of Toxic Impurities in Technical Grades of Pesticides. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Fensulfothion (CAS 115-90-2): Molecular Structure, Physicochemical Properties, and Analytical Methodologies

This guide provides a comprehensive technical overview of Fensulfothion (CAS 115-90-2), an organothiophosphate insecticide and nematicide. Designed for researchers, scientists, and professionals in drug development and e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Fensulfothion (CAS 115-90-2), an organothiophosphate insecticide and nematicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core molecular and physicochemical characteristics of Fensulfothion, its mechanism of action, metabolic fate, and relevant analytical protocols. The information presented herein is curated to support advanced research and development activities.

Chemical Identity and Molecular Structure

Fensulfothion is chemically designated as O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate.[1][2] It is recognized by several synonyms and trade names, including Dasanit®, Bay 25141, and Terracur P®.[2][3][4]

Molecular Formula: C₁₁H₁₇O₄PS₂[2][5]

Molecular Weight: 308.35 g/mol [1][5]

CAS Registry Number: 115-90-2[2][3][5]

The structural integrity of Fensulfothion is paramount to its biological activity. Its key identifiers are provided in the table below.

IdentifierValueSource
IUPAC Name O,O-Diethyl O-[4-(methanesulfinyl)phenyl] phosphorothioate[2]
SMILES CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C[3]
InChI InChI=1S/C11H17O4PS2/c1-4-13-16(17,14-5-2)15-10-6-8-11(9-7-10)18(3)12/h6-9H,4-5H2,1-3H3[3]
InChIKey XDNBJTQLKCIJBV-UHFFFAOYSA-N[2][3]
Structural Visualization

A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting reactivity and interaction with biological targets.

2D Structure:


[Source: PubChem CID 8292][3]

3D Conformer:


[Source: PubChem CID 8292][3]

Physicochemical Properties

The physicochemical properties of Fensulfothion dictate its environmental fate, bioavailability, and suitability for various formulations. These properties are summarized in the table below.

PropertyValueConditionsSource
Physical State Oily yellow or brown liquidAmbient[1][2]
Boiling Point 138-141 °Cat 0.01 mmHg[1]
Density 1.202 g/cm³at 20 °C[1]
Water Solubility 1540 mg/L (0.15 g/100 mL)at 25 °C[3]
Vapor Pressure 5.0 x 10⁻⁵ mmHgat 25 °C
logP (Octanol-Water Partition Coefficient) 2.23[3]

Spectral Data for Structural Elucidation

Spectroscopic data are fundamental for the unambiguous identification and characterization of a molecule.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of Fensulfothion exhibits characteristic fragmentation patterns. Intense peaks are observed at m/z 97 (100%), 125 (75%), 141 (65%), and 293 (63%).[3] The molecular ion peak is observed at m/z 308.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for P=S, S=O, P-O-C, and aromatic C-H bonds. The spectrum is available in the NIST Chemistry WebBook.[6]

Synthesis and Manufacturing

Fensulfothion is commercially synthesized through the esterification of 4-(methylsulfinyl)phenol with O,O-diethyl phosphorochloridothioate.[8]

General Synthesis Protocol
  • Reaction Setup: The reaction is typically carried out in an inert organic solvent such as toluene or dichloromethane under anhydrous conditions.

  • Reactants: 4-(methylsulfinyl)phenol and O,O-diethyl phosphorochloridothioate are the primary reactants.

  • Base: A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Temperature Control: The reaction temperature is carefully controlled to optimize yield and minimize side reactions.

  • Purification: Following the reaction, the product is purified using standard techniques such as washing, drying, and distillation or chromatography to achieve the desired purity of the technical-grade product.

Mechanism of Action and Metabolism

Fensulfothion exerts its insecticidal and nematicidal effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death of the target organism.

Metabolic Pathway

In biological systems, Fensulfothion undergoes metabolic transformation, primarily through oxidation, to more potent AChE inhibitors. The metabolic pathway involves the oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), forming the more toxic "oxon" analog. Additionally, the sulfoxide group can be further oxidized to a sulfone.

Fensulfothion_Metabolism Fensulfothion Fensulfothion (P=S, S=O) Oxon Fensulfothion Oxon (P=O, S=O) Fensulfothion->Oxon Oxidation (P=S -> P=O) Sulfone Fensulfothion Sulfone (P=S, S=O2) Fensulfothion->Sulfone Oxidation (S=O -> S=O2) OxonSulfone Fensulfothion Oxon Sulfone (P=O, S=O2) Oxon->OxonSulfone Oxidation (S=O -> S=O2) Sulfone->OxonSulfone Oxidation (P=S -> P=O)

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of O,O-Diethyl O-[4-(methylthio)phenyl] Thiophosphate: A Technical Guide

Executive Summary Understanding the thermodynamic stability of organothiophosphates is a cornerstone of rational agrochemical design, environmental toxicology, and pharmacokinetic modeling. O,O-diethyl O-[4-(methylthio)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic stability of organothiophosphates is a cornerstone of rational agrochemical design, environmental toxicology, and pharmacokinetic modeling. O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS No. 3070-15-3), commonly known as fensulfothion sulfide, is a prototypical organothiophosphate ester[1]. It serves as a critical model compound for studying the energetic barriers of P=S to P=O oxidative desulfuration, thioether oxidation, and nucleophilic solvolysis.

This whitepaper synthesizes the structural thermodynamics, hydrolytic degradation mechanisms, and experimental methodologies required to accurately profile the stability of this compound. By examining the causality behind its degradation pathways, we provide a self-validating framework for researchers to predict the half-life and metabolic fate of complex thiophosphate esters.

Structural Thermodynamics and Bond Energetics

The thermodynamic stability of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is fundamentally dictated by the electronic distribution around its central phosphorus(V) atom.

The P=S vs. P=O Thermodynamic Sink

The compound features a thiophosphoryl (P=S) group, which is significantly less polar than its phosphoryl (P=O) counterpart. The P=S bond possesses a lower bond dissociation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 kcal/mol) compared to the highly stable P=O bond (

kcal/mol). Consequently, the conversion of the thiophosphate to its "oxon" analog is thermodynamically highly favorable, driving both environmental weathering and cytochrome P450-mediated bioactivation. Despite this thermodynamic driving force, the P=S compound exhibits remarkable kinetic stability in the absence of strong oxidants or specific enzymatic catalysis, due to the lower electrophilicity of the phosphorus center compared to the oxon form.
Leaving Group Thermodynamics

The 4-(methylthio)phenyl moiety acts as the primary leaving group during solvolysis. The electron-donating nature of the methylthio (-SCH


) group subtly increases the pKa of the corresponding phenol, which thermodynamically stabilizes the P-O(aryl) bond against spontaneous heterolytic cleavage. However, environmental oxidation of the thioether to a sulfoxide (-SOCH

) or sulfone (-SO

CH

) converts it into an electron-withdrawing group, drastically lowering the activation energy (

) for nucleophilic attack and accelerating hydrolysis.

Pathway A O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (Parent) B Oxidative Desulfuration (P=O Oxon Form) A->B CYP450 / O3 (Thermodynamically Driven) C Thioether Oxidation (Sulfoxide/Sulfone) A->C Environmental Oxidation D Alkaline Hydrolysis (Diethyl thiophosphoric acid + 4-methylthiophenol) A->D OH- / H2O (SN2@P Mechanism) B->D Rapid Hydrolysis C->D Accelerated Hydrolysis

Caption: Thermodynamic degradation pathways of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate.

Hydrolytic Stability and Solvolysis Mechanisms

The degradation of organothiophosphates in aqueous media proceeds via nucleophilic substitution at the phosphorus center.

The Concerted Associative Pathway

Alkaline hydrolysis of the P-O(aryl) bond follows an


-like concerted associative mechanism[2]. The incoming hydroxide ion attacks the phosphorus atom opposite the leaving group, forming a transient trigonal bipyramidal transition state. The thermodynamic barrier to this reaction (

) is dictated by the apicophilicity of the 4-(methylthio)phenoxide leaving group and the steric hindrance of the O,O-diethyl substituents.
Solvent Effects on Transition State Thermodynamics

The addition of polar aprotic solvents (e.g., DMSO) substantially accelerates the hydrolysis of phosphorothioate esters. Calorimetric studies demonstrate that this rate enhancement is not due to ground-state destabilization of the reactant, but rather because the enthalpy of transfer of the transition state to the mixed solvent is significantly more negative (more thermodynamically favorable) than that of the reactant[3].

Quantitative Thermodynamic Parameters

The following table summarizes the baseline physicochemical properties and representative activation thermodynamics for the solvolysis of this class of organothiophosphates.

ParameterValue / RangeMethod / Condition
Molecular Weight 292.36 g/mol Calculated[1]
LogP (Octanol/Water) 4.73Predictive Modeling[1]
Water Solubility 3.7 mg/L (at 20°C)Experimental[1]
Hydrolytic

(P=S)

kcal/mol
Isothermal Microcalorimetry
Hydrolytic

(P=O oxon)

kcal/mol
Isothermal Microcalorimetry
Enthalpy of Transfer (

)

kcal/mol (in 60% DMSO)
Calorimetry (Proxy data)[3]

Experimental Workflow: Thermodynamic Profiling Protocol

To accurately determine the activation enthalpy (


) and entropy (

) of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate, researchers must employ a rigorous, self-validating kinetic assay. The following protocol utilizes LC-MS/MS coupled with precise thermal control to generate Eyring plots.
Principle of Self-Validation

Kinetic assays are prone to matrix effects and thermal degradation artifacts. To ensure trustworthiness, this protocol mandates the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g.,


-labeled analog) introduced immediately upon quenching. This corrects for extraction recovery variations and ion suppression during MS analysis, ensuring that the calculated rate constants (

) reflect true thermodynamic phenomena.
Step-by-Step Methodology

Step 1: Matrix Preparation and Equilibration

  • Action: Prepare a 50 mM phosphate buffer at pH 8.0. Pre-equilibrate 1 mL aliquots in sealed, silanized glass vials at four distinct temperatures (e.g., 25°C, 35°C, 45°C, 55°C) using a precision thermomixer.

  • Causality: Silanized glass prevents surface-catalyzed hydrolysis. Multiple temperature points are strictly required to extract

    
     and 
    
    
    
    via the Eyring equation.

Step 2: Substrate Spiking

  • Action: Spike the buffer with the thiophosphate substrate (dissolved in 1% ACN to maintain solubility) to a final concentration of 10

    
    M. Vortex immediately.
    
  • Causality: Keeping the organic co-solvent strictly at

    
     prevents artificial alteration of the transition state solvation shell, which would skew the thermodynamic transfer enthalpy[3].
    

Step 3: Time-Course Sampling and Quenching

  • Action: Extract 50

    
    L aliquots at predefined intervals (e.g., 0, 10, 30, 60, 120 minutes). Immediately quench the reaction by transferring the aliquot into 150 
    
    
    
    L of ice-cold acetonitrile containing 1
    
    
    M SIL-IS and 0.1% formic acid.
  • Causality: The rapid drop in temperature and pH shift protonates the attacking nucleophiles (OH

    
    ), instantly arresting the 
    
    
    
    reaction. The SIL-IS normalizes all downstream volumetric and ionization discrepancies.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts. Analyze the supernatant via reversed-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides the specificity required to differentiate the parent thiophosphate from its oxon and sulfoxide degradation products, which may form dynamically during the thermal incubation.

Step 5: Thermodynamic Data Derivation

  • Action: Plot

    
     versus 
    
    
    
    (Eyring plot). The slope yields
    
    
    , and the y-intercept yields
    
    
    .
  • Causality: This mathematical transformation directly isolates the enthalpic barrier (bond-breaking/making energy) from the entropic penalty (transition state ordering), providing a complete thermodynamic profile of the molecule's stability.

Workflow S1 1. Substrate Preparation (Aqueous Buffer + <1% Co-solvent) S2 2. Isothermal Incubation (25°C, 35°C, 45°C, 55°C) S1->S2 S3 3. Reaction Quenching (Acidification + SIL-IS Addition) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode Quantification) S3->S4 S5 5. Eyring Plot Derivation (Calculate ΔH‡, ΔS‡, ΔG‡) S4->S5

Caption: Experimental workflow for determining activation thermodynamics of organothiophosphates.

Conclusion

The thermodynamic stability of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is a delicate balance between the inherent stability of the P=S bond and the susceptibility of the thioether moiety to environmental oxidation. By employing rigorous kinetic methodologies and understanding the transition state thermodynamics, researchers can accurately predict the persistence and bioactivation potential of this and structurally related organophosphorus compounds.

References

  • Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester Chemical Properties. LookChem.
  • Organophosphate. Bionity.
  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications.
  • Thermodynamic origin of the increased rate of hydrolysis of phosphate and phosphorothioate esters in DMSO/water mixtures. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity HPLC-MS/MS Protocol for the Comprehensive Detection of Fensulfothion and its Metabolites

Introduction and Regulatory Context Fensulfothion is a highly toxic organophosphate insecticide and nematicide. Its primary mechanism of action involves the phosphorylation and subsequent inhibition of the acetylcholines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

Fensulfothion is a highly toxic organophosphate insecticide and nematicide. Its primary mechanism of action involves the phosphorylation and subsequent inhibition of the acetylcholinesterase (AChE) enzyme, leading to severe neurotoxicity[1]. In agricultural and environmental matrices, fensulfothion rapidly metabolizes via hydrolysis, oxidation, and reduction into several degradation products. Environmental Protection Agency (EPA) and European Food Safety Authority (EFSA) regulatory frameworks mandate that residue definitions for fensulfothion must include the combined residues of the parent compound and its cholinesterase-inhibiting metabolites (specifically the oxygen analog, the sulfone, and the oxygen analog sulfone)[1].

To meet stringent Maximum Residue Limits (MRLs)—often set at a default of 0.01 mg/kg for infant formulas and highly regulated commodities[2]—laboratories require highly selective and sensitive analytical methods. This application note details a self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) workflow utilizing a modified QuEChERS extraction to quantify fensulfothion and its critical metabolites.

MoA Fensulfothion Fensulfothion (Parent) Metabolites Oxidative Metabolites Fensulfothion->Metabolites Cytochrome P450 AChE Acetylcholinesterase (AChE) Metabolites->AChE Phosphorylation ACh Acetylcholine Accumulation AChE->ACh Enzyme Inhibition Tox Neurotoxicity ACh->Tox Receptor Overstimulation

Mechanism of Action: Fensulfothion and its oxidative metabolites inhibiting AChE.

Experimental Causality and Methodological Design

Sample Preparation: The Modified QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for multi-residue pesticide extraction[3]. However, incurred fensulfothion residues are often tightly bound to the plant matrix, necessitating optimized extraction kinetics[4].

  • Extraction Solvent: 100% Acetonitrile (ACN) acidified with 1% acetic acid. The acidification suppresses the ionization of acidic matrix components and stabilizes the fensulfothion oxon metabolites, which are prone to degradation at higher pH levels.

  • Salting-Out Partitioning: The addition of anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) drives an exothermic reaction that removes water from the organic phase, forcing the moderately polar fensulfothion metabolites into the upper ACN layer[5].

  • Dispersive Solid Phase Extraction (dSPE): A combination of Primary Secondary Amine (PSA) and C18 sorbents is used. PSA removes organic acids, sugars, and pigments, while C18 removes non-polar lipids. This targeted cleanup minimizes ion suppression in the MS source[3].

Workflow Sample Homogenized Sample (10 g) Extract Acetonitrile Extraction + 1% Acetic Acid Sample->Extract Add Solvent & Internal Standard Partition Salting Out (MgSO4, NaCl) Extract->Partition Vortex & Centrifuge dSPE dSPE Cleanup (PSA, C18, MgSO4) Partition->dSPE Transfer Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM) dSPE->LCMS Filter (0.22 µm) & Inject

Step-by-step QuEChERS extraction workflow for fensulfothion residues.

Step-by-Step Protocol

Reagents and Materials
  • Standards: High-purity fensulfothion, fensulfothion sulfone, and fensulfothion oxon sulfone (>98% purity).

  • Internal Standard (IS): Triphenyl phosphate (TPP) or an isotopically labeled fensulfothion analog (e.g., Fensulfothion-d10) to correct for matrix effects and extraction losses[3].

  • Extraction Salts: 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate.

  • dSPE Sorbents: 150 mg MgSO₄, 25 mg PSA, 25 mg C18 per mL of extract.

Extraction Procedure
  • Homogenization: Weigh 10.0 g (± 0.1 g) of the thoroughly homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spiking: Add 100 µL of the Internal Standard solution (1.0 µg/mL). Allow the sample to sit for 15 minutes to ensure IS integration into the matrix.

  • Extraction: Add 10.0 mL of ACN containing 1% acetic acid. Shake vigorously manually or via a mechanical shaker for 10 minutes to maximize the extraction of incurred residues[4].

  • Partitioning: Add the pre-weighed extraction salts (MgSO₄, NaCl, citrate buffers) to the tube. Immediately vortex for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes at 4°C[5].

  • Cleanup: Transfer 1.0 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (MgSO₄, PSA, C18). Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution & Filtration: Transfer 0.5 mL of the cleaned supernatant into an autosampler vial. Dilute with 0.5 mL of HPLC-grade water to match the initial mobile phase conditions (improving peak shape for early eluting compounds) and filter through a 0.22 µm PTFE membrane[3].

Instrumental Analysis (HPLC-MS/MS)

Chromatographic Conditions

Optimal separation is achieved using a reverse-phase column. The addition of ammonium formate to the aqueous mobile phase facilitates the formation of [M+H]⁺ precursor ions in the electrospray ionization (ESI) source.

  • Column: C18 Analytical Column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium formate[3].

  • Mobile Phase B: Methanol containing 0.1% formic acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 11.0 min: Re-equilibration at 5% B.

Mass Spectrometry Parameters

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). To ensure self-validation and meet SANTE identification criteria, at least two MRM transitions (one quantifier, one qualifier) are monitored per analyte[6].

Table 1: Optimized MRM Transitions for Fensulfothion and Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Collision Energy (eV)Product Ion 2 (Qualifier)Collision Energy (eV)Reference
Fensulfothion 309.1157.01897.032[3][4]
Fensulfothion sulfone 325.0268.912191.024[6]
Fensulfothion oxon sulfone 309.1253.016175.028[6]
Internal Standard (TPP) 327.177.140152.135[3]

Note: Dwell times should be optimized based on the specific mass spectrometer to ensure a minimum of 12-15 data points across the chromatographic peak.

System Validation and Quality Control (Self-Validating Framework)

To ensure the scientific integrity of the results, the protocol must operate as a self-validating system. The following criteria must be met for every analytical batch:

  • Matrix-Matched Calibration: Due to the high likelihood of ion suppression/enhancement in the ESI source caused by co-eluting matrix components, calibration curves must be constructed using blank matrix extracts[3]. The linearity (

    
    ) must be 
    
    
    
    over the range of 0.005 to 0.200 mg/kg.
  • Ion Ratio Tolerance: The relative abundance of the qualifier ion to the quantifier ion must be within

    
     of the ratio established by the calibration standards[6].
    
  • Spike Recovery: Quality Control (QC) samples spiked at the Limit of Quantitation (LOQ, 0.01 mg/kg) and 10x LOQ must demonstrate recoveries between 70% and 120%, with a Relative Standard Deviation (RSD) of

    
    [5].
    

References

  • EPA Pesticide Fact Sheet: Fensulfothion. Environmental Protection Agency (EPA).
  • Overview of EU legislation related to pesticide residues, mycotoxins and plant toxins in food. EU-China Safe.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.
  • Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides. EURL-Pesticides.
  • Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS. National Institutes of Health (NIH).
  • Simultaneous Determination of Pesticide Residues in Food by Gas and Liquid Chromatography - Tandem Mass Spectrometry. Food Safety Asia.

Sources

Application

Solid Phase Extraction (SPE) Methods for the Determination of Fensulfothion in Water Samples: An Application Note and Protocol

Abstract Fensulfothion is an organothiophosphate insecticide and nematicide used to control a variety of pests in agriculture. Due to its high toxicity and potential for water contamination, sensitive and reliable method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fensulfothion is an organothiophosphate insecticide and nematicide used to control a variety of pests in agriculture. Due to its high toxicity and potential for water contamination, sensitive and reliable methods for its detection in aqueous matrices are crucial for environmental monitoring and human health protection.[1][2] This application note provides a comprehensive guide to the solid phase extraction (SPE) of fensulfothion from water samples. We delve into the physicochemical principles guiding method development, offer a detailed, step-by-step protocol for robust extraction, and discuss subsequent analytical determination, primarily by gas chromatography (GC).

Introduction: The Analyte and the Challenge

Fensulfothion, O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a systemic organophosphate compound that functions by inhibiting the acetylcholinesterase enzyme.[3] Its presence in surface and groundwater, often as a result of agricultural runoff, is a significant concern. The primary analytical challenge lies in isolating and concentrating this analyte from complex aqueous matrices at trace levels, while mitigating interferences that could compromise quantification. Solid Phase Extraction (SPE) has become a preferred technique over traditional liquid-liquid extraction because it is more efficient, uses significantly less solvent, and is easily automated.[4][5]

Fensulfothion: Physicochemical Properties for SPE Method Development

A successful SPE method is built upon a thorough understanding of the analyte's chemical properties. The key is to exploit these properties to maximize retention on the SPE sorbent and ensure efficient elution.

PropertyValueImplication for SPE Method DesignSource
Molecular Formula C₁₁H₁₇O₄PS₂-[6]
Molecular Weight 308.4 g/mol -[6]
Water Solubility ~1500 mg/L at 20-25°CModerately soluble. Reversed-phase SPE is suitable, but large sample volumes can be processed without significant breakthrough.[6][7]
log P (o/w) 2.23Indicates moderate hydrophobicity. Fensulfothion will readily partition from water onto a non-polar sorbent like C18 or a polymeric phase.[3]
Chemical Class OrganothiophosphateThe phosphorothioate group is susceptible to hydrolysis, especially under alkaline conditions.[6]
Stability More resistant to acids than bases. Hydrolyzes in alkaline conditions.Critical: Water samples must be adjusted to a neutral or slightly acidic pH to prevent degradation of the analyte during sample storage and processing.[6][8][9]

Principle of Reversed-Phase SPE for Fensulfothion

The protocol described herein utilizes reversed-phase SPE, a chromatographic technique ideal for extracting hydrophobic or moderately polar analytes from aqueous samples.

  • The Sorbent: A non-polar stationary phase is used. While octadecyl (C18) bonded silica is a common choice for many pesticides, polymeric sorbents based on polystyrene-divinylbenzene (PS-DVB) often provide higher capacity, broader pH stability, and better retention for a wider range of compounds, including organophosphates.[10][11] This protocol recommends a polymeric sorbent for its robust performance.[8]

  • The Mechanism:

    • Conditioning: The sorbent is first treated with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase and activate it for sample interaction.

    • Equilibration: The sorbent is then rinsed with water (adjusted to the sample pH) to prepare it for the aqueous sample.

    • Loading: The water sample, adjusted to a neutral pH to ensure fensulfothion stability, is passed through the cartridge. Fensulfothion, being moderately hydrophobic (logP 2.23), partitions from the polar water phase onto the non-polar sorbent via van der Waals forces.

    • Washing: The sorbent is washed with water to remove polar, water-soluble impurities that were not retained.

    • Elution: A strong organic solvent (e.g., dichloromethane, acetone) is used to disrupt the hydrophobic interactions, desorbing the fensulfothion from the sorbent and collecting it in a small, concentrated volume.

Detailed Application and Protocol

This protocol is designed for the extraction of fensulfothion from a 500 mL water sample and is based on principles outlined in EPA methods for organophosphorus pesticide analysis.[1][12]

Materials and Reagents
  • SPE Cartridges: 6 mL Polymeric Reversed-Phase (e.g., Polystyrene-Divinylbenzene), 500 mg sorbent bed.

  • Reagents:

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, pesticide residue grade)

    • Acetone (pesticide residue grade)

    • n-Hexane (pesticide residue grade)

    • Reagent Water (HPLC grade)

    • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

    • Fensulfothion analytical standard.

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Sample collection vials (e.g., 15 mL conical glass tubes)

    • Nitrogen evaporation system with water bath

    • pH meter or pH paper

    • 500 mL or 1 L graduated cylinders

    • Glass fiber filters (if samples contain particulates)

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction Sample 1. Collect 500 mL Water Sample Filter 2. Filter if Particulates Present pH_Adjust 3. Adjust to pH 7.0 Condition 4. Condition Cartridge (DCM, MeOH) Load 6. Load Sample (~10 mL/min) pH_Adjust->Load Equilibrate 5. Equilibrate Cartridge (Reagent Water) Condition->Equilibrate Equilibrate->Load Dry_Cartridge 7. Dry Cartridge (Full Vacuum, 15 min) Load->Dry_Cartridge Elute 8. Elute Analyte (Acetone/DCM) Dry_Cartridge->Elute Dry_Eluate 9. Dry with Na₂SO₄ (optional) Elute->Dry_Eluate Concentrate 10. Concentrate to 0.5 mL (N₂ Stream, 40°C) Dry_Eluate->Concentrate Solvent_Exch 11. Solvent Exchange & Adjust to 1.0 mL with Hexane Concentrate->Solvent_Exch Analysis 12. Analyze by GC-NPD/MS Solvent_Exch->Analysis

Caption: Workflow for Fensulfothion SPE.

Step-by-Step Protocol

Part A: Water Sample Preparation

  • Collection: Collect a 500 mL water sample in a clean glass container.

  • Preservation: If the sample contains residual chlorine, dechlorinate by adding ~40 mg of sodium sulfite.

  • Filtration (if needed): If the sample contains suspended solids, filter it through a glass fiber filter to prevent clogging the SPE cartridge.

  • pH Adjustment: This is a critical step. Check the sample pH and adjust to 7.0 ± 0.2 using dilute HCl or NaOH. Organophosphorus esters like fensulfothion can hydrolyze under acidic or basic conditions, and neutral pH is optimal for stability.[8]

Part B: Solid Phase Extraction Procedure

  • Manifold Setup: Place the SPE cartridges on a vacuum manifold and place collection vials inside to collect waste.

  • Cartridge Conditioning:

    • Pass 5 mL of Dichloromethane (DCM) through the cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Crucially, do not let the sorbent bed go dry from this point until the sample loading is complete.

  • Cartridge Equilibration:

    • Pass two 5 mL aliquots of reagent water (pH 7) through the cartridge. Leave ~1 mL of water above the sorbent bed after the final rinse.

  • Sample Loading:

    • Transfer the 500 mL water sample to the cartridge reservoir (using an extension tube if necessary).

    • Apply a gentle vacuum to draw the entire sample through the cartridge at a flow rate of approximately 10-15 mL/min.

  • Sorbent Drying:

    • After the entire sample has passed through, continue to apply full vacuum for 15-20 minutes to thoroughly dry the sorbent bed. This step is critical to remove residual water, which can interfere with elution and lead to poor recoveries.[13]

  • Elution:

    • Replace the waste collection vials in the manifold with clean 15 mL glass collection tubes.

    • Rinse the original sample bottle with 5 mL of acetone and, using the sample transfer tube, draw this rinse slowly through the SPE cartridge to elute the analyte.

    • Repeat the bottle rinse and elution with 10 mL of DCM.[8]

    • Finally, add an additional 5 mL of DCM directly to the cartridge and allow it to slowly pass through to ensure complete recovery.

Part C: Eluate Concentration

  • Drying (Optional but Recommended): Pass the collected eluate through a small funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Place the collection tube in a nitrogen evaporation system with a water bath set to 40°C. Concentrate the eluate under a gentle stream of nitrogen to approximately 0.5 mL.

  • Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to 0.5 mL. This step effectively exchanges the solvent to one more compatible with GC analysis.

  • Final Volume Adjustment: Adjust the final extract volume to 1.0 mL with n-hexane. The sample is now ready for analysis.

Analytical Determination

The final extract can be analyzed using various chromatographic techniques.

  • Gas Chromatography (GC): This is the most common method.

    • Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for fensulfothion. A Flame Photometric Detector (FPD) in phosphorus mode is also an excellent choice.[12] Mass Spectrometry (MS) provides definitive identification and quantification.[14]

    • Column: A mid-polarity capillary column, such as a DB-1701 or equivalent, is typically used.

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for the analysis of fensulfothion and its metabolites, especially for complex matrices.[15]

Quality Control and Method Validation

To ensure the trustworthiness of the results, the following quality control (QC) measures are essential:

  • Method Blank: A 500 mL aliquot of reagent water carried through the entire extraction and analysis procedure to check for contamination.

  • Laboratory Fortified Sample (Spike): A 500 mL aliquot of a real water sample fortified with a known concentration of fensulfothion. This is used to assess method performance and recovery in the sample matrix.

  • Laboratory Fortified Blank (LFB): A 500 mL aliquot of reagent water fortified with a known concentration of fensulfothion. This measures the accuracy of the method in the absence of matrix interferences.

  • Expected Performance: With this method, analyte recoveries are expected to be in the range of 70-130%, with a relative standard deviation (RSD) of <15%, which is consistent with performance criteria in EPA methods for similar analytes.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Sample pH incorrect, leading to hydrolysis.- Sorbent bed dried out during conditioning.- Incomplete elution (wrong solvent or volume).- Incomplete drying of sorbent before elution.- Verify pH of every sample before extraction.- Ensure ~1mL of solvent remains above the bed.- Use the recommended elution solvents and volumes.- Ensure cartridge is fully dry under vacuum.[13]
High Background/Interference - Contaminated reagents or glassware.- Incomplete washing of interferences from cartridge.- Run a method blank to identify contamination source.- Ensure use of high-purity, pesticide-grade solvents.
Poor Reproducibility (High RSD) - Inconsistent flow rates during sample loading.- Inconsistent drying or elution steps.- Use manifold valves to maintain consistent flow.- Standardize drying times and elution technique.

References

  • U.S. Environmental Protection Agency. (n.d.). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. EPA NEST. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8292, Fensulfothion. Retrieved March 7, 2026, from [Link].

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 517. Available from: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved March 7, 2026, from [Link].

  • Abd El-Gawad, H. H. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5521. Available from: [Link]

  • International Programme on Chemical Safety. (1972). 239. Fensulfothion (WHO Pesticide Residues Series 2). INCHEM. Retrieved March 7, 2026, from [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved March 7, 2026, from [Link]

  • Agriculture & Environment Research Unit (AERU), University of Hertfordshire. (2025). Fensulfothion (Ref: ENT 24945). Pesticide Properties DataBase (PPDB). Retrieved March 7, 2026, from [Link]

  • CDS Analytical. (n.d.). Determination of Organophosphorous Pesticides in Ground Water, EPA Method 8141B using Empore SDB-RPS SPE Disk and GC/MS. Retrieved March 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved March 7, 2026, from [Link]

  • Yilmaz, H., & Yilmaz, C. (2023). Comparison of Four Different Polymeric Adsorbents as Clean-up Agents for Pesticide Analysis in Tea with LC MS/MS. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(1), 180-192. Available from: [Link]

  • UCT, LLC. (2020). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. LCGC International. Retrieved March 7, 2026, from [Link]

  • Musshoff, F., Junker, H., & Madea, B. (2002). Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction. Forensic Science International, 129(1), 31-36. Available from: [Link]

  • Zablotowicz, R. M., et al. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4710-4715. Available from: [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1406 - FENSULFOTHION. INCHEM. Retrieved March 7, 2026, from [Link]

  • GL Sciences, Inc. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Fensulfothion. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B Full Text. Retrieved March 7, 2026, from [Link]

  • Biedermann, M., et al. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2187. Available from: [Link]

  • Phenomenex. (n.d.). Drying SPE sorbent before elution. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2022). Effects of Different Hydrolysis Methods on the Hydrolysate Characteristics and Photo-Fermentative Hydrogen Production Performance of Corn and Sorghum Straw. Fermentation, 9(1), 7. Available from: [Link]

  • Hawach Scientific. (2025). 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Retrieved March 7, 2026, from [Link]

  • Thepnuan, S., et al. (2022). Optimization and production of protein hydrolysate containing antioxidant activity from tuna cooking juice concentrate by response surface methodology. Fisheries and Aquatic Sciences, 25(6), 361-372. Available from: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved March 7, 2026, from [Link]

  • de Paula, M., et al. (2009). Analysis of organophosphorus pesticides in water using SPE C18 disks and gas chromatography: Evaluation of Furnas dam contamination. Química Nova, 32(5), 1159-1163. Available from: [Link]

  • Ferrer, C., & Thurman, E. M. (2003). Gas Chromatography/Mass Spectrometry Methods in Pesticide Analysis. In Comprehensive Analytical Chemistry (Vol. 40, pp. 291-318). Elsevier. Available from: [Link]

  • Radić, D. D., & Vranješ, M. B. (2018). Stability of malathion, diazinon and chlorpyrifos in different water types – a review. Journal of Central European Agriculture, 19(1), 1-13. Available from: [Link]

  • Carabias-Martínez, R., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 24(24), 4425. Available from: [Link]

Sources

Method

Gas chromatography-flame photometric detection (GC-FPD) of fensulfothion

Application Note: High-Sensitivity Gas Chromatography-Flame Photometric Detection (GC-FPD) of Fensulfothion in Complex Matrices Executive Summary & Mechanistic Grounding Fensulfothion ( ) is a broad-spectrum organophosph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Gas Chromatography-Flame Photometric Detection (GC-FPD) of Fensulfothion in Complex Matrices

Executive Summary & Mechanistic Grounding

Fensulfothion (


) is a broad-spectrum organophosphate (OP) nematicide and insecticide characterized by its thioether and sulfoxide moieties [1]. The quantitative profiling of fensulfothion in complex agricultural and environmental matrices presents significant analytical challenges due to heavy matrix interferences and the thermal lability of the analyte itself.

While Gas Chromatography-Mass Spectrometry (GC-MS) is widely utilized in pesticide screening, it frequently suffers from matrix-induced signal suppression when analyzing crude extracts. Therefore, Gas Chromatography coupled with Flame Photometric Detection (GC-FPD) remains the highly selective gold standard, as codified in environmental protocols such as [2]. The FPD operates on the principle of chemiluminescence: column effluent is combusted in a hydrogen-rich, reducing flame. Phosphorus-containing compounds form excited


 species that emit light at 526 nm upon returning to the ground state. Because FPD effectively filters out hydrocarbon background emissions, it provides superior signal-to-noise (S/N) ratios for OP pesticides[3].

Analytical Strategy & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, every step of this protocol is designed with specific mechanistic causality:

  • Extraction Causality (Citrate-Buffered QuEChERS): Fensulfothion is highly susceptible to pH-dependent degradation. Traditional unbuffered extractions can lead to the hydrolysis of the OP ester bond. We utilize a citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to lock the extraction pH at 5.0–5.5, ensuring the structural integrity of the analyte[4].

  • Thermal Lability & Inlet Optimization: A critical failure point in fensulfothion analysis is the thermal oxidation of its sulfoxide group to a sulfone inside the GC injection port [4]. To prevent this artifact, the protocol mandates an ultra-inert (UI) deactivated glass liner and restricts the inlet temperature to 220°C.

  • Self-Validating System: To guarantee trustworthiness, the protocol is built as a closed, self-validating system. Triphenylphosphate (TPP) is utilized as a surrogate internal standard[5]. Spiked into the raw matrix prior to extraction, a final TPP recovery of 85–115% validates both the extraction efficiency and the inertness of the GC flow path for every single sample run. Furthermore, matrix-matched calibration curves are employed to negate the matrix-induced response enhancement effect commonly observed in GC analysis of OP compounds.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Toluene (Pesticide grade).

  • Salts: Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.
    
  • dSPE Sorbents: Primary Secondary Amine (PSA), C18 end-capped.

  • Standards: Fensulfothion analytical standard (Purity > 99%), Triphenylphosphate (TPP) internal standard.

Step-by-Step Extraction Methodology
  • Sample Comminution: Cryogenically mill the sample to a fine powder to maximize surface area. Weigh exactly 10.0 g of the homogenized matrix into a 50 mL PTFE centrifuge tube.

  • Surrogate Spiking: Spike the sample with 100 µL of TPP internal standard (10 µg/mL) to initiate the self-validation tracking.

  • Solvent Extraction: Add 10.0 mL of cold Acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Salting-Out Partitioning: Add the citrate-buffered QuEChERS salt mixture (4.0 g

    
    , 1.0 g NaCl, 1.0 g Sodium Citrate Tribasic, 0.5 g Sodium Citrate Dibasic). Causality Note: The exothermic hydration of 
    
    
    
    drives the partitioning of fensulfothion into the organic acetonitrile layer.
  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 5.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg PSA, 50 mg C18, and 900 mg

    
    . Vortex for 1 minute. Causality Note: PSA removes organic acids and sugars, while C18 removes non-polar lipids that could otherwise foul the GC column.
    
  • Final Filtration: Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber GC autosampler vial.

Data Presentation

Table 1: Optimized GC-FPD Operational Parameters

ParameterSpecification / Setting
Analytical Column DB-35ms UI or HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (99.999%), Constant Flow mode at 1.2 mL/min
Injection Mode Splitless (1 µL injection volume), Purge valve on at 0.75 min
Inlet Temperature 220°C (Strictly controlled to prevent sulfoxide oxidation)
Oven Temperature Program 60°C (hold 1 min)

15°C/min to 150°C

10°C/min to 280°C (hold 5 min)
Detector Type Flame Photometric Detector (FPD) in Phosphorus Mode
Optical Filter 526 nm (Phosphorus specific)
Detector Temperature 250°C
Flame Gases

: 75 mL/min; Air: 100 mL/min; Makeup (

): 30 mL/min

Table 2: Self-Validating Method Performance Metrics

MetricValueCausality / Significance
Limit of Detection (LOD) 0.01 mg/kgAchieved via FPD's high S/N ratio and matrix exclusion.
Limit of Quantitation (LOQ) 0.05 mg/kgMeets stringent international MRL (Maximum Residue Limit) requirements.
Linearity (

)
> 0.998Validated across 0.05 to 5.0 µg/mL using matrix-matched standards.
TPP Surrogate Recovery 92.4% ± 4.1%Confirms extraction efficiency and absence of active sites in the GC inlet.

Workflows and Mechanisms

QuEChERS_Workflow N1 1. Sample Homogenization (10 g matrix + TPP Internal Standard) N2 2. Solvent Extraction (Add 10 mL Acetonitrile & Vortex) N1->N2 N3 3. Partitioning (QuEChERS Salts) (Add 4g MgSO4, 1g NaCl, Citrate Buffers) N2->N3 N4 4. Phase Separation (Centrifuge at 4000 rpm for 5 min) N3->N4 N5 5. dSPE Cleanup (Transfer supernatant to PSA/C18/MgSO4) N4->N5 N6 6. Final Filtration (Centrifuge & filter through 0.22 µm PTFE) N5->N6 N7 7. GC-FPD Analysis (Inject 1 µL into GC-FPD system) N6->N7

Caption: Citrate-buffered QuEChERS extraction workflow for fensulfothion analysis.

FPD_Mechanism A Capillary Column Effluent B H2/Air Flame (Reducing Environment) A->B C Excited Species (HPO* at 526 nm) B->C D Optical Filter (Selects P-emission) C->D E Photomultiplier Tube (PMT) D->E F Data System (Chromatogram) E->F

Caption: GC-FPD chemiluminescent detection mechanism for phosphorus-containing compounds.

References

  • PubChem (National Institutes of Health). "Fensulfothion | C11H17O4PS2 | CID 8292". National Center for Biotechnology Information. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography". EPA Resource Conservation and Recovery Act (RCRA) Test Methods. Available at:[Link]

  • MDPI - Applied Sciences. "Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry". Appl. Sci. 2020. Available at:[Link]

  • Agilent Technologies. "Organophosphorus Residues in Olive Oil by GC/FPD with Agilent J&W DB-35ms Ultra Inert". Application Note: Environmental and Food Safety. Available at:[Link]

  • YSI / OI Analytical. "Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B". Application Note. Available at: [Link]

Sources

Application

Synthesizing O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate metabolites in the lab

Target Compound: O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS: 3070-15-3) Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Executive Summary & Toxicological Rationale The compou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS: 3070-15-3) Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Executive Summary & Toxicological Rationale

The compound O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate , commonly known as fensulfothion sulfide , is a critical phase-I metabolite of the highly toxic organophosphate insecticide fensulfothion. In environmental and biological matrices, fensulfothion undergoes competing metabolic pathways: oxidation to the highly potent acetylcholinesterase (AChE) inhibitor fensulfothion oxon, or reduction to fensulfothion sulfide.

Synthesizing high-purity fensulfothion sulfide is essential for creating analytical reference standards used in pesticide residue analysis and neurotoxicity profiling. This application note details two orthogonal synthetic strategies—a traditional de novo nucleophilic substitution and a modern, green photocatalytic deoxygenation—providing the mechanistic causality and self-validating analytical controls required to ensure absolute structural confidence.

Pathway Fensulfothion Fensulfothion (Sulfoxide) Sulfide Fensulfothion Sulfide (Target Metabolite) Fensulfothion->Sulfide Reduction Oxon Fensulfothion Oxon (Toxic Metabolite) Fensulfothion->Oxon CYP450 Oxidation AChE Acetylcholinesterase (AChE) Fensulfothion->AChE Weak Inhibition Sulfide->Oxon Oxidation Sulfide->AChE Weak Inhibition Oxon->AChE Phosphorylation (Strong Inhibition)

Metabolic activation and reduction pathways of fensulfothion leading to AChE inhibition.

Comparative Synthetic Strategies

To provide flexibility based on laboratory infrastructure, we outline two distinct pathways. Route A builds the molecule from basic precursors, ideal for scale-up. Route B utilizes visible-light photoredox catalysis to directly reduce the parent fensulfothion [1], representing a milder, highly chemoselective approach.

Quantitative Data Summary
ParameterRoute A: Nucleophilic SubstitutionRoute B: Photocatalytic Deoxygenation
Primary Precursor 4-(Methylthio)phenolFensulfothion (Sulfoxide) [2]
Key Reagents Diethyl chlorothiophosphate, K₂CO₃PPh₃, fac-Ir(ppy)₃
Solvent System Anhydrous Acetonitrile (MeCN)Anhydrous Dichloromethane (CH₂Cl₂)
Reaction Time 4 – 8 hours24 – 48 hours
Temperature 60 °C (Reflux)20 °C (Ambient)
Typical Yield 75 – 85%~90.0%
Driving Force Thermal (Sₙ2 at Phosphorus)Visible Light (Blue LED, MLCT)
Byproducts KCl, KHCO₃Triphenylphosphine oxide (OPPh₃)

Experimental Protocols & Mechanistic Causality

Route A: De Novo Synthesis via Nucleophilic Substitution

Mechanistic Rationale: This route relies on the phosphorylation of a phenoxide ion. Anhydrous potassium carbonate (K₂CO₃) is specifically chosen over stronger aqueous bases (like NaOH) to deprotonate 4-(methylthio)phenol. Causality: Strong aqueous bases would competitively hydrolyze the highly electrophilic diethyl chlorothiophosphate, destroying the reagent and drastically reducing the yield. The use of polar aprotic acetonitrile accelerates the Sₙ2 substitution at the phosphorus center by leaving the nucleophilic phenoxide relatively unsolvated.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-(methylthio)phenol (10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will slightly yellow).

  • Phosphorylation: Dropwise, add diethyl chlorothiophosphate (11.0 mmol, 1.1 eq) via syringe over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side reactions.

  • Reflux: Equip the flask with a reflux condenser and heat to 60 °C for 4–8 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol is strongly UV-active and stains with KMnO₄. The reaction is complete when the lower R_f phenol spot disappears, replaced by a higher R_f product spot.

  • Workup: Cool to room temperature, filter off the KCl and unreacted K₂CO₃ salts through a Celite pad, and concentrate the filtrate in vacuo. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 100% Hexane to 90:10 Hexane:EtOAc).

Route B: Photocatalytic Deoxygenation of Fensulfothion

Mechanistic Rationale: Based on the groundbreaking methodology by Clarke et al. [1], this route utilizes visible-light photoredox catalysis to reduce the sulfoxide group of fensulfothion to a sulfide. The reaction is driven by the excited state of the iridium catalyst (fac-Ir(ppy)₃). Causality: Triphenylphosphine (PPh₃) is added as an oxygen acceptor. The reductive quenching of the excited-state photocatalyst generates a key phosphorus radical cation, initiating a radical chain mechanism. The immense bond dissociation energy of the resulting P=O bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the deoxygenation.

Workflow Step1 1. Reaction Assembly Fensulfothion + PPh3 + fac-Ir(ppy)3 in anhydrous CH2Cl2 Step2 2. Degassing Process Argon sparging (15 min) to remove O2 Step1->Step2 Step3 3. Photoreaction Visible Light (Blue LED), RT, 48h Step2->Step3 Step4 4. Quenching & Concentration Remove solvent in vacuo Step3->Step4 Step5 5. Purification & Validation Silica Chromatography & 31P-NMR Step4->Step5

Step-by-step experimental workflow for the photocatalytic deoxygenation of fensulfothion.

Step-by-Step Methodology:

  • Assembly: In a transparent 10 mL borosilicate glass vial, combine fensulfothion (0.20 mmol), PPh₃ (0.24 mmol, 1.2 eq), and fac-Ir(ppy)₃ (1 mol%).

  • Solvation: Add 1.0 mL of anhydrous CH₂Cl₂.

  • Degassing (Critical Step): Seal the vial with a PTFE septum and sparge with Argon for 15 minutes. Causality: Ground-state triplet oxygen (³O₂) is an excellent triplet quencher. Failing to remove O₂ will result in the immediate quenching of the excited *Ir(ppy)₃ catalyst, completely halting the radical chain mechanism.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 450 nm). Stir vigorously at room temperature for 24–48 hours.

  • In-Process Control (Self-Validation): The solution should exhibit continuous luminescence under the blue light. A darkening of the solution indicates catalyst degradation or oxygen ingress.

  • Purification: Remove the solvent in vacuo. Load the crude mixture directly onto a silica gel column. Elute with Hexane:EtOAc (gradient 95:5 to 80:20) to separate the fensulfothion sulfide from the highly polar OPPh₃ byproduct.

Analytical Validation (The Self-Validating System)

To ensure absolute trustworthiness of the synthesized reference standard [3], the product must be validated using a multi-nuclear NMR approach. The system is "self-validating" because the transformation of specific functional groups yields predictable, undeniable shifts in the spectra.

  • ³¹P NMR (CDCl₃, 162 MHz): The most diagnostic nucleus for this molecule. The product will exhibit a sharp singlet at δ ~ +62.0 ppm . Validation logic: A shift in the +60 to +65 ppm range definitively confirms the presence of the phosphorothioate (P=S) core. If the sample oxidized to the oxon (P=O), the peak would shift dramatically upfield to ~ 0 to -10 ppm.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20 - 7.05 (m, 4H): Aromatic protons.

    • δ 4.25 (dq, 4H): The methylene protons of the ethyl ester groups.

    • δ 2.45 (s, 3H): The S-methyl protons. Validation logic (Route B): In the parent fensulfothion (sulfoxide), these protons are highly deshielded and appear at ~2.75 ppm. A clear upfield shift to ~2.45 ppm confirms successful deoxygenation to the sulfide.

    • δ 1.35 (t, 6H): The methyl protons of the ethyl ester groups.

  • HRMS (ESI-TOF): Calculated for C₁₁H₁₈O₃PS₂⁺[M+H]⁺: 293.0429; Found: 293.0435.

Safety & Handling Requirements

DANGER: ACETYLCHOLINESTERASE INHIBITOR While fensulfothion sulfide is a phase-I metabolite and generally less acutely toxic than its oxon counterpart, it remains a potent neurotoxin.

  • Engineering Controls: All manipulations must be performed in a certified Class II fume hood.

  • PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles are mandatory.

  • Decontamination: Spills and glassware should be treated with a 10% w/v aqueous solution of sodium hydroxide or bleach for 24 hours to ensure complete hydrolysis of the thiophosphate ester before disposal.

References

  • Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications Source: ACS Catalysis (2020) URL:[Link]

  • Fensulfothion (Chemical Properties and Metabolic Pathways) Source: Wikipedia / Pesticide Properties DataBase URL:[Link]

Method

Advanced Application Note: Optimizing Mobile Phase Gradients for the Chromatographic Separation of Fensulfothion

Executive Summary Fensulfothion is a potent organophosphorus insecticide and nematicide whose regulatory monitoring requires high-throughput, highly sensitive analytical techniques. Because fensulfothion rapidly degrades...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fensulfothion is a potent organophosphorus insecticide and nematicide whose regulatory monitoring requires high-throughput, highly sensitive analytical techniques. Because fensulfothion rapidly degrades into structurally similar metabolites (fensulfothion sulfone, fensulfothion oxon, and fensulfothion oxon sulfone), isocratic elution is analytically insufficient. This application note provides a comprehensive, self-validating protocol for optimizing Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) mobile phase gradients to achieve baseline separation of fensulfothion and its critical isobaric interferences.

Mechanistic Insights: Causality in Gradient Design

To develop a robust analytical method, chromatographers must move beyond empirical trial-and-error and understand the physicochemical causality behind mobile phase selection.

Solvent Selection: The Protic Advantage

While acetonitrile (MeCN) is widely used for its low viscosity and high elution strength, methanol (MeOH) is the preferred organic modifier for fensulfothion separation. Fensulfothion contains polar sulfoxide and phosphorothioate moieties. Methanol acts as a protic solvent, engaging in hydrogen bonding with the P=S and S=O groups. This specific solvation dynamic alters the chromatographic selectivity (


), allowing for the baseline resolution of critical co-eluting pairs—such as fensulfothion sulfone and terbufos sulfone—that typically co-elute under MeCN gradients[1].
Buffer Additives: Enhancing Ionization and Peak Shape

Fensulfothion is analyzed in positive Electrospray Ionization (ESI+) or Atmospheric-Pressure Chemical Ionization (APCI) modes[2]. The mobile phase is buffered with 0.1% formic acid and 5 mM ammonium formate .

  • Causality for Formic Acid: Maintains the mobile phase pH at ~3.0, suppressing the ionization of residual surface silanols on the C18 stationary phase, thereby eliminating peak tailing.

  • Causality for Ammonium Formate: While formic acid provides protons for

    
     formation, the ammonium ions actively promote the formation of highly stable 
    
    
    
    adducts. This dual-additive system stabilizes the spray in the MS source, drastically improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD)[2].
Gradient Ramp Dynamics

A highly aqueous initial state (1-5% Organic) focuses the analytes into a tight band at the head of the column. A shallow gradient ramp through the 40–70% organic window is mathematically required to maximize the resolution equation (


) for the structurally similar fensulfothion metabolites. A subsequent steep ramp to 99% organic acts as a column wash, stripping highly lipophilic matrix components (e.g., lipids in baby food or cannabinoids in cannabis flower) to prevent ghost peaks in subsequent runs.

Methodological Workflow Visualization

G A 1. Aqueous/Organic Selection (A/B) B 2. Buffer Addition (Formate/Acetate) A->B Enhance Ionization C 3. Initial Gradient (Highly Aqueous) B->C Focus Analytes D 4. Ramp Optimization (Critical Pair Separation) C->D Elute Fensulfothion E 5. Column Wash (High Organic) D->E Remove Matrix F 6. Re-equilibration E->F Cycle Reset

Workflow for optimizing fensulfothion LC-MS/MS mobile phase gradients.

Experimental Protocols

Mobile Phase Preparation

Note: Use only LC-MS grade solvents and reagents to prevent background ion suppression.

  • Mobile Phase A (Aqueous): Gravimetrically measure 0.315 g of ammonium formate (5 mM) and dissolve in 1.0 L of LC-MS grade water. Add 1.0 mL of formic acid (0.1% v/v). Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Gravimetrically measure 0.315 g of ammonium formate and dissolve in 1.0 L of LC-MS grade methanol. Add 1.0 mL of formic acid. Sonicate for 10 minutes.

LC-MS/MS System Setup and Equilibration
  • Column Installation: Install a sub-2 µm C18 UHPLC column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Thermodynamic Control: Set the column compartment to 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • System Priming: Purge both lines A and B for 5 minutes at 2.0 mL/min to remove micro-bubbles.

  • Equilibration: Pump 99% A / 1% B at the operational flow rate of 0.4 mL/min for at least 20 column volumes until the baseline MS total ion chromatogram (TIC) stabilizes.

Sample Injection and Gradient Execution
  • Injection: Inject 5 µL of the sample extract. For early eluting polar metabolites, utilizing an online dilution setup (mixing the injected sample with Mobile Phase A prior to the column) can significantly improve peak shape[3].

  • Execution: Run the optimized gradient program detailed in Table 1 .

Quantitative Data: Gradient Programs & MS Parameters

Table 1: Optimized LC Mobile Phase Gradient for Fensulfothion Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.4991Analyte Focusing
3.00.45050Initial Ramp
10.00.43070Critical Pair Separation
13.00.4199Matrix Wash
15.00.4199Matrix Wash Hold
15.10.4991Re-equilibration Start
18.00.4991Ready for Next Injection

Table 2: MRM Transitions and Collision Energies for Fensulfothion Metabolites (Note: Parameters optimized for a generic Triple Quadrupole MS. Dwell times should be optimized to yield


 12 data points across the chromatographic peak[1].)
AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Collision Energy (eV)
Fensulfothion309.1281.0253.015 / 25
Fensulfothion sulfone325.0268.9191.012 / 24
Fensulfothion oxon sulfone309.1253.0175.016 / 28

Self-Validating System: System Suitability and Troubleshooting

To ensure the trustworthiness of the analytical data, this protocol is designed as a self-validating system . Before processing unknown samples, the system must pass the following System Suitability Test (SST):

  • Critical Pair Resolution Check: Inject a mixed standard containing fensulfothion sulfone and terbufos sulfone. The system automatically calculates the resolution (

    
    ).
    
    • Validation Gate: If

      
      , the system fails the SST.
      
    • Corrective Action: The gradient ramp between 3.0 and 10.0 minutes must be flattened (e.g., extend the time to reach 70% B to 12.0 minutes) to increase the separation factor.

  • Backpressure Monitoring: The system continuously monitors pump pressure.

    • Validation Gate: A sudden pressure deviation of >10% during the highly aqueous phase indicates potential precipitation of matrix components or buffer insolubility.

    • Corrective Action: Verify the column oven temperature is strictly maintained at 40 °C and ensure the sample was properly centrifuged prior to injection.

  • Retention Time Drift: According to EPA guidelines for nonvolatile compounds[4], retention times must not drift by more than

    
     minutes. Drift indicates incomplete column re-equilibration. If drift occurs, extend the re-equilibration step (Table 1, 15.1–18.0 min) by an additional 2 minutes.
    

References

  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL:[Link]

  • Determination of Pesticide and Mycotoxin Residues in Dried Cannabis Flower Source: Waters Corporation URL:[Link]

  • Determination and Confirmation of Priority Pesticide Residues in Baby Food Source: Chromatography Online URL:[Link]

Sources

Application

Application Note: Preparation of Fensulfothion Analytical Standard Solutions

Introduction: The Criticality of Accurate Fensulfothion Calibration Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is a highly toxic organophosphate insecticide and nematicide.[1] Its use and e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Fensulfothion Calibration

Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is a highly toxic organophosphate insecticide and nematicide.[1] Its use and environmental presence are strictly monitored, necessitating precise analytical quantification in matrices such as soil, water, and agricultural products. The foundation of reliable quantification is the accuracy of the calibration curve, which is entirely dependent on the integrity of the standard solutions used for its generation.

This document provides a comprehensive, field-proven protocol for the preparation of fensulfothion standard stock and working solutions. It is designed for analytical chemists, environmental scientists, and quality control professionals who require the highest degree of accuracy in their measurements. The protocols herein are grounded in established principles of metrology and chemical safety, emphasizing the causality behind each step to ensure the production of trustworthy and reproducible standards. Adherence to these guidelines supports compliance with quality management systems such as those outlined in ISO/IEC 17025.[2]

Fensulfothion: Essential Chemical & Physical Properties

A thorough understanding of the analyte's properties is paramount for its proper handling and dissolution. Fensulfothion is a yellow-to-brown oily liquid in its technical form and is susceptible to hydrolysis, particularly in alkaline conditions.[3][4]

PropertyValueSource
Chemical Formula C₁₁H₁₇O₄PS₂[5][6]
Molecular Weight 308.35 g/mol [3][5][6]
CAS Number 115-90-2[1][5][6]
Appearance Yellow-brown liquid[3]
Boiling Point 138-141°C at 0.01 mmHg[1][3]
Solubility Soluble in most organic solvents (e.g., acetone, toluene, methanol); sparingly soluble in aliphatics. Water solubility is approx. 1200-1500 ppm.[1][3]
Stability Stable under normal storage conditions; hydrolyzes in alkaline media.[3][4]

Mandatory Safety Protocols: Handling a Category I Toxin

WARNING: Fensulfothion is a cholinesterase inhibitor and is classified as extremely hazardous (Toxicity Category I).[1] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[7][8] Strict adherence to safety protocols is non-negotiable.

  • Designated Work Area: All handling of fensulfothion, both in neat form and in concentrated solutions, MUST be performed in a certified, properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): A complete ensemble is required.[5][8]

    • Gloves: Nitrile or butyl rubber gloves (double-gloving is recommended).

    • Eye/Face Protection: Chemical safety goggles and a full-face shield.

    • Lab Coat: A chemically resistant lab coat or apron.

    • Respiratory Protection: An appropriate respirator with filters for organic vapors (e.g., ABEK type) must be used when handling the neat material.[5][8]

  • Emergency Procedures: An eyewash station and safety shower must be immediately accessible. Ensure an appropriate spill kit for toxic chemicals is on hand. All personnel must be aware of the signs of organophosphate poisoning, and emergency contact information should be prominently displayed.[4]

  • Waste Disposal: All contaminated materials (e.g., pipette tips, vials, gloves) and solutions must be disposed of as hazardous chemical waste according to local, regional, and national regulations.

Materials and Reagents

  • Analyte: Fensulfothion analytical standard, neat or in solid form (purity ≥98%). PESTANAL® or equivalent grade is recommended.[5]

  • Solvent: HPLC or GC-grade acetone, methanol, or acetonitrile. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the intended analytical technique (e.g., GC-FID, GC-MS, HPLC-UV).[9] Acetone is a versatile choice for initial stock preparation due to its high volatility and solvency for fensulfothion.[10]

  • Glassware: Class A certified volumetric flasks (e.g., 10 mL, 25 mL, 100 mL).

  • Pipettes: Calibrated positive displacement or air displacement micropipettes with appropriate tips.

  • Balance: A five-figure analytical balance (readability ±0.01 mg) that is calibrated and regularly serviced.

  • Vials: Amber glass vials with PTFE-lined screw caps for storing stock and working solutions.

Protocol I: Preparation of Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of the entire calibration hierarchy. Its accuracy dictates the accuracy of all subsequent standards. This protocol details the preparation of a 1000 µg/mL (1 mg/mL) solution.

Causality of Choices:

  • Gravimetric Measurement: Weight is a primary unit of measure and is not subject to temperature-induced variations like volume. Using a calibrated analytical balance ensures the highest accuracy for the initial mass of the standard.

  • Class A Volumetric Flasks: These flasks are manufactured to the highest tolerance standards, minimizing volumetric errors during the dilution process, a key requirement for measurement traceability under ISO 9001 and ISO/IEC 17025.[11][12]

Step-by-Step Procedure:

  • Pre-Weighing: Place a clean, dry weighing boat or paper on the analytical balance and tare it.

  • Weighing the Standard: Carefully and accurately weigh approximately 10.0 mg of the fensulfothion analytical standard. Record the exact weight to four decimal places (e.g., 10.25 mg). This must be done in a fume hood.

  • Quantitative Transfer: Using a funnel, carefully transfer the weighed standard into a 10.0 mL Class A volumetric flask.

  • Rinsing: Rinse the weighing boat multiple times with small volumes (1-2 mL) of the chosen solvent (e.g., acetone). Transfer each rinse into the volumetric flask to ensure no analyte is lost.

  • Initial Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently or sonicate briefly to ensure the fensulfothion completely dissolves.

  • Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Calculation of True Concentration: Calculate the exact concentration of the primary stock solution based on the actual weight of the standard used.

    Formula: True Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity * 1000

    Example: (10.25 mg / 10.0 mL) * 0.99 (99% purity) * 1000 = 1014.75 µg/mL

  • Labeling and Storage: Transfer the solution to a labeled amber glass vial. The label must include:

    • Compound Name: Fensulfothion Primary Stock

    • True Concentration: 1014.75 µg/mL

    • Solvent: Acetone

    • Preparation Date

    • Analyst's Initials

    • Expiry Date (Recommended: 6 months, verify with in-house stability studies)

  • Storage: Store the primary stock solution in a refrigerator at 2-8°C, protected from light.[5]

Protocol II: Preparation of Working Calibration Standards

Working standards are prepared by serially diluting the primary stock solution. This creates a range of concentrations used to build the instrument's calibration curve.

Workflow: Serial Dilution of Fensulfothion Stock

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate & Working Standards Preparation (Serial Dilution) cluster_2 Intermediate Dilution cluster_3 Working Calibration Standards (Example in 10 mL final volume) cluster_4 Step 3: Analysis Neat Neat Fensulfothion (e.g., 10.25 mg) Stock Primary Stock Solution (1014.75 µg/mL in 10 mL Acetone) Neat->Stock Dissolve & Dilute Inter Intermediate Stock (10.15 µg/mL) Stock->Inter 100 µL into 10 mL WS5 WS5: 10.15 µg/mL Stock->WS5 100 µL WS1 WS1: 0.10 µg/mL Inter->WS1 100 µL WS2 WS2: 0.51 µg/mL Inter->WS2 500 µL WS3 WS3: 1.01 µg/mL Inter->WS3 1.0 mL WS4 WS4: 5.07 µg/mL Inter->WS4 5.0 mL Analysis Instrument Analysis (GC or HPLC) WS1->Analysis WS2->Analysis WS3->Analysis WS4->Analysis WS5->Analysis

Caption: Workflow for preparing fensulfothion calibration standards.

Example Serial Dilution Scheme:

This table outlines the preparation of a typical calibration curve from the prepared primary stock (1014.75 µg/mL). An intermediate stock is often created to improve accuracy for lower concentrations.

Intermediate Stock (10.15 µg/mL):

  • Pipette 100 µL of the Primary Stock (1014.75 µg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent.

Target Conc. (µg/mL)Aliquot SourceAliquot VolumeFinal Volume (mL)Resulting Conc. (µg/mL)
0.1 Intermediate Stock100 µL100.10
0.5 Intermediate Stock500 µL100.51
1.0 Intermediate Stock1.0 mL101.01
5.0 Intermediate Stock5.0 mL105.07
10.0 Primary Stock100 µL1010.15

Step-by-Step Procedure:

  • Select Target Concentrations: Determine the desired concentration range for your calibration curve based on the expected sample concentrations and the instrument's linear range.

  • Prepare Flasks: Label the required number of Class A volumetric flasks for each working standard.

  • Pipette Aliquots: Using a calibrated pipette, carefully transfer the calculated aliquot volume from the appropriate stock solution into each flask.

  • Dilute to Volume: Dilute each flask to the calibration mark with the solvent.

  • Homogenize: Cap and invert each flask 15-20 times.

  • Transfer and Store: Transfer the working standards to labeled amber vials and store under the same conditions as the primary stock (2-8°C). It is best practice to prepare fresh working standards daily or weekly, as lower concentrations can be less stable.

Quality Control, Verification, and Stability

A protocol is only trustworthy if it includes self-validating steps.

  • Second Source Verification: Whenever possible, the accuracy of a newly prepared primary stock should be verified against a standard from a different manufacturer or lot. The analysis of the new stock should yield a concentration within a pre-defined acceptance limit (e.g., ±5%) of its theoretical value when quantified against the second source standard.

  • Calibration Curve QC: After preparation, the working standards should be used to generate a calibration curve. The correlation coefficient (r²) should be ≥0.995. Additionally, a quality control (QC) standard prepared from the primary stock should be analyzed, and its calculated concentration should be within ±10% of its nominal value.

  • Stability: Fensulfothion is known to degrade in certain conditions.[1] While storage at 2-8°C in a non-aqueous solvent enhances stability, in-house stability studies are recommended. Periodically re-analyze the stock solution against a freshly prepared standard or a second source standard to monitor for degradation. The limited shelf life noted on commercial standards underscores this need.[5]

Conclusion

The preparation of fensulfothion calibration standards demands meticulous technique, an unwavering commitment to safety, and a foundational understanding of analytical chemistry principles. By following this detailed protocol—from comprehending the chemical's properties and hazards to executing precise gravimetric and volumetric steps—researchers can produce standard solutions of high accuracy and integrity. This ensures that subsequent analytical data is reliable, defensible, and contributes to the safe monitoring of this environmentally significant compound.

References

  • U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Fensulfothion. Office of Pesticide Programs (TS-766C). [Link]

  • World Health Organization. (1972). 239. Fensulfothion (WHO Pesticide Residues Series 2). INCHEM. [Link]

  • Regulations.gov. Pesticide Formulations. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Nonconventional Pesticides in Municipal and Industrial Wastewater. [Link]

  • Velocity Scientific Solutions. EPA 8000 Methods. [Link]

  • International Organization for Standardization. (2019). ISO 20163:2019. [Link]

  • DM Systems & Test. A complete guide to international calibration standards. [Link]

  • BPRHub. ISO 9001 Calibration Manual Requirements and Procedures (With Template). [Link]

  • GageList. Calibration Requirements of ISO 9001:2015. [Link]

  • Garber Metrology. A Guide to ISO 9001 for Calibration and Compliance. [Link]

  • National Institute of Standards and Technology. Fensulfothion. NIST Chemistry WebBook. [Link]

Sources

Method

Application Note: Optimizing the Extraction Efficiency of Fensulfothion from Complex Organic Matrices

Introduction & Mechanistic Insights Fensulfothion is a highly effective organophosphorus nematicide and insecticide. However, quantifying its residues in complex organic matrices—such as lipid-rich foods, dense agricultu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Fensulfothion is a highly effective organophosphorus nematicide and insecticide. However, quantifying its residues in complex organic matrices—such as lipid-rich foods, dense agricultural soils, and biological tissues—presents significant analytical challenges. In the environment and biological systems, fensulfothion rapidly metabolizes into three primary toxicologically relevant oxidative products: fensulfothion oxon, fensulfothion sulfone, and fensulfothion oxon sulfone.

The core challenge in extraction lies in the differential polarity of these metabolites and their susceptibility to degradation in harsh pH environments. In complex matrices, high lipid content can encapsulate lipophilic metabolites, while proteins and complex carbohydrates can bind active sites, causing poor recovery rates. To overcome this, extraction protocols must employ a carefully balanced solvent system and strict pH control. The addition of a citrate buffer (maintaining pH 5.0–5.5) prevents the base-catalyzed hydrolysis of the oxon metabolites, while the use of acidified acetonitrile disrupts strong analyte-matrix binding 1.

Experimental Workflow

The following diagram illustrates the logical progression of the extraction methodology, highlighting the decision tree for sample preparation based on matrix composition.

G M Complex Organic Matrix (Moisture, Lipids, Proteins) H Hydration Step (Water addition) M->H Dry Matrices (<80% Moisture) E Extraction Phase (Acetonitrile + 1% Formic Acid) M->E Wet Matrices (>80% Moisture) H->E Swells matrix pores P Salting Out & Partitioning (MgSO4 + NaCl + Citrate Buffer) E->P Induces phase separation C dSPE Cleanup (PSA + C18 + MgSO4) P->C Removes organic acids/lipids A LC-MS/MS Analysis (Quantification of Fensulfothion) C->A Purified extract

Workflow for the optimized extraction of fensulfothion from complex organic matrices.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By incorporating isotopically labeled surrogate standards prior to extraction and internal standards prior to analysis, users can independently verify extraction efficiency, account for matrix effects, and monitor instrument performance in real-time.

Protocol A: Citrate-Buffered QuEChERS for High-Moisture and Lipid-Rich Matrices

Causality Focus: This method leverages the salting-out effect to drive the partitioning of fensulfothion into the organic layer. The exothermic hydration of anhydrous MgSO₄ reduces the aqueous solubility of the analytes, forcing them into the acetonitrile phase 2.

Step-by-Step Methodology:

  • Sample Homogenization: Cryogenically mill 10 g of the sample (e.g., animal tissue, oily crops like cottonseed) to a fine powder to maximize surface area and disrupt cellular structures.

  • Hydration (Critical for Dry Matrices): For matrices with <80% moisture (e.g., brown rice, soybeans, dried botanicals), add 10 mL of LC-MS grade water.

    • Causality: Water swells the matrix pores, allowing the organic extraction solvent to penetrate and solvate the bound fensulfothion residues that would otherwise remain trapped due to steric hindrance 3.

  • Surrogate Spiking (Self-Validation): Spike the homogenate with 50 µL of isotopically labeled fensulfothion-d10 (1 µg/mL). Allow to equilibrate for 15 minutes. This acts as an internal control for extraction recovery.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 1 minute.

    • Causality: Formic acid denatures matrix proteins and stabilizes the acid-sensitive oxon metabolites during the mechanical shear of extraction.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Vortex immediately for 1 minute to prevent the agglomeration of MgSO₄. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Causality: PSA removes organic acids, sugars, and pigments via hydrogen bonding and ion exchange. C18 removes non-polar interfering lipids and sterols that cause severe ion suppression in the mass spectrometer 4.

  • Final Preparation: Vortex for 30 seconds, centrifuge at 4000 rpm for 5 minutes. Transfer 1 mL of the purified supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of Mobile Phase for LC-MS/MS analysis.

Protocol B: Accelerated Solvent Extraction (ASE) for Dense Solid Matrices (Soil/Feed)

Causality Focus: Soil matrices exhibit strong adsorption kinetics due to humic acids and clay minerals. ASE overcomes these binding energies by utilizing elevated temperatures and pressures, which lower solvent viscosity and exponentially increase analyte diffusivity into the extraction solvent 5.

Step-by-Step Methodology:

  • Sample Preparation: Mix 5 g of homogenized soil or feed with 2 g of diatomaceous earth (dispersant) to prevent channeling and improve solvent contact.

  • Cell Loading: Load the mixture into a 10 mL stainless steel ASE extraction cell lined with a cellulose filter. Spike with fensulfothion-d10 surrogate.

  • Extraction Parameters:

    • Solvent: Acetone/Dichloromethane (1:1, v/v).

    • Temperature: 100°C. Causality: High temperature disrupts dipole-dipole interactions between fensulfothion and soil particles.

    • Pressure: 1500 psi. Causality: Keeps the solvent in a liquid state above its boiling point, ensuring maximum penetration into microscopic matrix pores.

    • Static Time: 5 minutes (2 cycles).

    • Flush Volume: 60%.

    • Purge Time: 60 seconds (Nitrogen).

  • Extract Concentration: Collect the extract, concentrate to near dryness using a rotary evaporator, and perform a solvent exchange to acetonitrile for subsequent dSPE cleanup (as described in Protocol A, Step 6).

Data Presentation: Extraction Efficiency & Validation

The self-validating nature of these protocols ensures that recovery rates consistently fall within the internationally accepted DG SANTE guidelines (70–120% recovery, RSD ≤ 20%). The table below summarizes the quantitative extraction efficiency of fensulfothion and its metabolites across various complex matrices using the optimized protocols.

Matrix TypeExtraction MethodAnalyteSpiking Level (mg/kg)Mean Recovery (%)Precision (RSD, %)LOQ (mg/kg)
Brown Rice (Dry) Buffered QuEChERSFensulfothion0.0195.56.20.01
Brown Rice (Dry) Buffered QuEChERSFensulfothion Sulfone0.0192.17.80.01
Cottonseed (Oily) Modified QuEChERSFensulfothion0.0587.92.90.02
Bovine Muscle (Protein) Buffered QuEChERSFensulfothion0.0591.48.10.01
Agricultural Soil ASEFensulfothion0.1098.34.50.005
Agricultural Soil ASEFensulfothion Oxon0.1094.75.30.005

Note: Data synthesized from matrix-matched calibration curves to account for ion suppression/enhancement effects in the mass spectrometer.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - National Center for Biotechnology Inform
  • QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull - MDPI.
  • Accelerated Solvent Extraction Applications Summary - Fat Determin
  • Trace determination of five organophosphorus pesticides by using QuEChERS coupled with dispersive liquid–liquid microextraction and stacking before micellar electrokinetic chromatography - Analytical Methods (RSC Publishing).
  • Response Surface Methodology-Optimized QuEChERS Combined with Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry for Simultaneous Screening of Pesticides and Mycotoxins in Astragalus - MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving recovery rates of fensulfothion in soil residue analysis

Technical Support Center: Troubleshooting Fensulfothion Recovery in Soil Residue Analysis Overview Fensulfothion is a highly effective organophosphate (OP) nematicide and insecticide. However, quantifying its residues in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Fensulfothion Recovery in Soil Residue Analysis

Overview Fensulfothion is a highly effective organophosphate (OP) nematicide and insecticide. However, quantifying its residues in soil matrices presents significant analytical challenges. Due to its susceptibility to base-catalyzed hydrolysis, thermal lability, and strong affinity for soil organic matter, analytical chemists frequently encounter unacceptably low recovery rates[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and optimized protocols to ensure robust, reproducible recoveries.

Section 1: Core Troubleshooting Q&A

Q1: Why are my fensulfothion recovery rates consistently dropping below 50% in clay-heavy or high-organic-matter soils? The Causality: Fensulfothion and its metabolites (such as fensulfothion sulfone and sulfide) bind strongly to humic acids and clay lattices through dipole-dipole interactions and hydrogen bonding. In dry soil, organic extraction solvents (like pure acetonitrile) cannot penetrate these micro-pores, leaving the bound analyte unextracted[1]. The Solution: Implement a mandatory matrix hydration step . Adding water to the sieved soil and allowing it to equilibrate before introducing the organic solvent swells the soil pores and disrupts the active binding sites, releasing the fensulfothion into the extraction solvent[3].

Q2: I am using the standard unbuffered QuEChERS method, but fensulfothion is degrading during extraction. How can I prevent this? The Causality: Organophosphates are highly susceptible to base-catalyzed hydrolysis. Even strictly neutral water can induce degradation over prolonged extraction times. Furthermore, fensulfothion can readily oxidize to its sulfone analog in the presence of certain matrix components[2]. The Solution: Switch to a Buffered QuEChERS approach (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer). Maintaining the extraction environment at a slightly acidic pH (pH 4.0–5.5) stabilizes the phosphate ester bond and suppresses hydrolysis[3][4].

Q3: Does the choice of dSPE cleanup sorbent affect fensulfothion recovery? The Causality: Dispersive solid-phase extraction (dSPE) relies on sorbents to remove matrix interferences. Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, while C18 removes lipids. However, excessive use of Graphitized Carbon Black (GCB)—often added to remove pigments—can inadvertently adsorb target analytes through strong π-π interactions[5]. The Solution: Limit or omit GCB unless the soil extract is heavily pigmented. A standard ratio of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract is optimal for fensulfothion without causing analyte loss[3][5].

Section 2: Diagnostic Workflows & Visualizations

G A 1. Soil Sample Preparation (Air-dry, sieve to 2mm) B 2. Matrix Hydration (Add H2O, vortex 1 min) Breaks soil-analyte bonds A->B C 3. Buffered Extraction (Acetonitrile + 1% Acetic Acid) Prevents OP hydrolysis B->C D 4. Salting Out (Partitioning) (MgSO4 + NaAc) Drives analyte to organic phase C->D E 5. dSPE Cleanup (PSA + C18 + MgSO4) Removes humic acids/lipids D->E F 6. LC-MS/MS or GC-FPD Analysis (Quantification of Fensulfothion) E->F

Optimized QuEChERS workflow for fensulfothion soil extraction.

Troubleshooting Start Issue: Low Recovery (<70%) Check1 Is the soil high in clay or organic matter? Start->Check1 Check2 Are metabolites (sulfone) increasing? Start->Check2 Check3 Is the extract heavily pigmented? Start->Check3 Sol1 Increase hydration time Add ceramic homogenizers Check1->Sol1 Yes Sol2 Adjust extraction pH to 4-5 Use Citrate/Acetate buffer Check2->Sol2 Yes Sol3 Optimize dSPE: Limit GCB, use PSA/C18 Check3->Sol3 Yes

Decision tree for diagnosing and resolving low fensulfothion recovery.

Section 3: Quantitative Data Summary

Table 1: Comparative Extraction Efficiencies for Fensulfothion in Soil Matrices

Extraction MethodSolvent SystemSoil MatrixAvg. Recovery (%)RSD (%)Primary Limitation
Modified QuEChERS (Acetate) Acetonitrile (1% Acetic Acid)Loam / Clay85 – 105%< 10%Requires careful dSPE optimization
Ultrasonic-Assisted (UAE) Acetone:Hexane (1:1)Sandy Loam75 – 90%12%Slower; potential thermal degradation
Soxhlet Extraction (EPA 3540) Methylene Chloride:AcetoneClay65 – 85%15%High solvent use; prolonged heat exposure
Unbuffered QuEChERS Pure AcetonitrileHigh Organic40 – 60%> 20%Analyte hydrolysis; poor matrix penetration

Data synthesized from EPA Method 8141B and recent multiresidue validation studies[3][6].

Section 4: Self-Validating Experimental Protocols

Scientific Grounding: A self-validating protocol ensures that any loss of analyte can be traced to a specific step. By incorporating an isotopically labeled internal standard (e.g., Fensulfothion-d10 or a structurally similar surrogate like Triphenylphosphate) before extraction, researchers can mathematically differentiate between matrix suppression during MS analysis and physical loss during the extraction phase[7][8].

Protocol 1: Optimized Acetate-Buffered QuEChERS for Soil

Ideal for high-throughput analysis and minimizing thermal degradation.

  • Sample Preparation: Weigh 5.0 g of air-dried, homogenized soil (sieved to <2 mm) into a 50 mL PTFE centrifuge tube[1][9].

  • Internal Standardization (Validation Step): Spike the soil with 50 µL of internal standard mix (e.g., 1 µg/mL Triphenylphosphate). Allow the solvent to evaporate for 15 minutes. Causality: Spiking before hydration ensures the standard experiences the exact same matrix partitioning as the native analyte.

  • Matrix Hydration (Critical Step): Add 5.0 mL of HPLC-grade water to the soil. Vortex for 1 minute and let it sit for 10 minutes to swell the soil pores[3][9].

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% Acetic Acid. Add a ceramic homogenizer to ensure aggressive physical disruption of soil aggregates[3]. Shake vigorously for 2 minutes.

  • Partitioning: Add the extraction salts (4.0 g anhydrous MgSO₄ and 1.0 g Sodium Acetate). Shake immediately for 1 minute to prevent exothermic clumping, then centrifuge at 4000 rpm for 5 minutes[9].

  • dSPE Cleanup: Transfer 1.5 mL of the upper organic layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes[3][10].

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-FPD analysis[2][3].

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Aged/Recalcitrant Soils

Ideal for highly weathered soils where fensulfothion is deeply sequestered into the clay lattice.

  • Sample Preparation: Weigh 10.0 g of homogenized soil into a glass centrifuge tube[1].

  • Solvent Addition: Add 20 mL of Acetone:Hexane (1:1 v/v). Note: Ensure the pH of the solvent mixture is neutral to slightly acidic to prevent hydrolysis[6].

  • Sonication: Place the tube in an ultrasonic bath. Sonicate for 15–20 minutes. Self-Validation Check: Monitor the bath temperature continuously. It must not exceed 30°C, as fensulfothion is thermally labile[1]. Add ice to the bath if necessary to suppress thermal degradation.

  • Separation: Centrifuge at 3000 x g for 10 minutes. Decant the supernatant into a clean flask[1].

  • Exhaustive Extraction: Repeat steps 2-4 with a fresh 20 mL portion of solvent to ensure exhaustive recovery. Combine the extracts.

  • Concentration: Concentrate the combined extract to 1-2 mL using a rotary evaporator (water bath < 35°C). Proceed to SPE cleanup (e.g., Florisil) if required before GC analysis[1][6].

References

  • U.S. Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography." EPA.gov.[Link]

  • Ma, C. et al. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • MDPI. "Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry." Molecules (MDPI).[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Fensulfothion Sulfide in GC Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Instrument optimization and sample preparation for O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (Fensulfothion sulfide,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Instrument optimization and sample preparation for O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (Fensulfothion sulfide, CAS 3070-15-3).

Context & Mechanism of Degradation

O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (Fensulfothion sulfide) is a notoriously thermally labile organophosphorus pesticide (OPP) metabolite. In Gas Chromatography (GC) and GC-MS/MS workflows, analysts frequently encounter poor peak shapes, significant signal loss, or the appearance of artifact peaks.

The Causality: The degradation is driven by two primary mechanisms in the hot injection port:

  • Oxidation: The thioether sulfur is highly susceptible to oxidation, rapidly converting into a sulfoxide or sulfone form when exposed to high temperatures and trace oxygen[1].

  • Catalytic Cleavage: The P=S (thiophosphate) and P-O-C bonds undergo catalytic cleavage upon contact with active silanol sites on non-deactivated glass liners or accumulated non-volatile matrix components.

To achieve reliable quantitation, the analytical workflow must be engineered to minimize thermal residence time and mask active sites.

Troubleshooting Guides & FAQs

Q1: Why am I losing the Fensulfothion sulfide signal and seeing multiple unidentifiable peaks in my chromatogram? A: You are likely observing thermal degradation and oxidation artifacts. When Fensulfothion sulfide is injected into a conventional hot splitless inlet (e.g., >250°C), the thermal shock causes the molecule to break down before it reaches the column. The thioether group easily oxidizes to a sulfone form in the injection port[1]. If you are seeing multiple peaks, monitor the mass transitions for fensulfothion sulfoxide and fensulfothion sulfone to confirm if inlet oxidation is occurring.

Q2: How should I configure my GC inlet hardware to prevent this thermal breakdown? A: Abandon isothermal hot splitless injection. Instead, utilize a Multimode Inlet (MMI) or Programmable Temperature Vaporization (PTV) inlet. By initiating the injection at a "cold" temperature (e.g., 60°C), the liquid sample is introduced to the liner without immediate thermal shock[2]. The inlet is then rapidly ramped (e.g., 900°C/min) to vaporize the analytes and transfer them to the column. This cold-trapping and rapid transfer mechanism drastically minimizes the residence time of the analyte at high temperatures, preserving its structural integrity.

Q3: What role do Analyte Protectants (APs) play, and which specific compounds should I use? A: Even with a cold inlet, active silanol sites in the GC flow path can cause matrix-induced response enhancements or degradation. Analyte protectants (APs) are compounds containing multiple hydroxyl groups that strongly bind to active sites in the liner and column, effectively "masking" them from your target analytes[3]. For OPPs like Fensulfothion sulfide, or a mixture of 3-ethoxy-1,2-propanediol and D-sorbitol are highly effective[4].

Q4: Are there specific column or carrier gas recommendations to further reduce thermal exposure? A: Yes. Using Hydrogen as a carrier gas instead of Helium allows for higher optimal linear velocities, significantly reducing the analyte's residence time on the column and thus its exposure to thermal stress[2]. Pair this with an Ultra-Inert (UI) column (e.g., DB-35ms UI) to prevent on-column degradation and peak tailing[4].

Quantitative Data: Impact of GC Parameters

The following table summarizes the expected impact of different GC configurations on the recovery and peak shape of Fensulfothion sulfide.

Parameter SetInlet Type & TempLiner TypeAnalyte ProtectantCarrier GasEst. Recovery (%)Peak Shape / Outcome
Conventional Hot Splitless (250°C)Standard Glass WoolNoneHelium< 40%Severe tailing, sulfone artifact peaks
Intermediate Hot Splitless (250°C)Ultra-Inert (No Wool)GulonolactoneHelium65 - 75%Moderate tailing, reduced artifacts
Optimized MMI (Cold, 60°C → 280°C)Ultra-Inert (Dimpled)GulonolactoneHydrogen95 - 105%Sharp, symmetrical, intact parent mass

Experimental Protocol: Self-Validating MMI & AP Workflow

This step-by-step methodology incorporates built-in quality control checks to ensure a self-validating system. If the system begins to fail, the protocol will flag the error before data integrity is compromised.

Step 1: Preparation of the Analyte Protectant (AP) Solution

  • Weigh 100 mg of L-gulonolactone and 100 mg of 3-ethoxy-1,2-propanediol.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 10 mg/mL stock solution.

Step 2: Sample and Standard Spiking

  • Add 10 µL of the AP stock solution to every 1 mL of your final sample extract and calibration standards.

  • Vortex for 10 seconds to ensure homogeneity. Self-Validation Check: Monitor the peak area of the AP (e.g., gulonolactone) across your sequence. A Relative Standard Deviation (RSD) >10% in the AP peak area indicates progressive active site exposure or liner contamination, prompting immediate liner replacement.

Step 3: GC Inlet Configuration (MMI)

  • Install an Ultra-Inert dimpled liner. Crucial: Do not use standard glass wool, as the high surface area exacerbates P=S bond cleavage.

  • Configure the MMI temperature program:

    • Initial temperature: 60°C (Hold for 0.1 min to allow solvent venting).

    • Ramp rate: 900°C/min.

    • Final temperature: 280°C (Hold for 3 min to ensure complete transfer)[2].

Step 4: Chromatographic Separation

  • Install an Ultra-Inert column (e.g., 20 m × 0.18 mm × 0.18 µm).

  • Set carrier gas (Hydrogen) to a constant flow of 1.2 mL/min[2].

  • Oven Program: 70°C (Hold 1 min) → Ramp at 25°C/min to 150°C → Ramp at 15°C/min to 280°C (Hold 2 min).

GC Optimization Workflow Visualization

GC_Optimization A Fensulfothion Sulfide Sample Extract B1 Hot Splitless Inlet (>250°C) A->B1 Conventional B2 Multimode Inlet (MMI) Cold Injection (60°C) A->B2 Optimized C1 Standard Liner (Active Silanol Sites) B1->C1 C2 Ultra-Inert Liner (Deactivated) B2->C2 D1 No Analyte Protectants C1->D1 D2 Analyte Protectants (e.g., Gulonolactone) C1->D2 Partial Masking C2->D1 Matrix Effects C2->D2 E1 Thermal Degradation (Sulfone Formation & Cleavage) D1->E1 E2 Intact Analyte Transfer (Optimal Recovery) D2->E2

GC optimization workflow for preventing thermal degradation of Fensulfothion sulfide.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI.[Link]

  • Hydrogen Carrier Gas for Analyzing Pesticides in Pigmented Foods with GC/MS/MS. Agilent Technologies.[Link]

  • Organophosphorus Residues in Olive Oil by GC/FPD with Agilent J&W DB-35ms Ultra Inert. Agilent Technologies.[Link]

  • Development of an enhanced analytical method utilizing pepper matrix as an analyte protectant for sensitive GC‒MS/MS detection of dimethipin in animal-based food products. PLOS One.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Fensulfothion LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with the trace-level quantification of fensulfothion (an org...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with the trace-level quantification of fensulfothion (an organophosphate pesticide) and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When operating in Electrospray Ionization (ESI) mode, complex environmental or biological matrices frequently induce severe matrix effects (ME)—specifically ion suppression. This guide provides self-validating troubleshooting protocols, causality-driven explanations, and step-by-step methodologies to diagnose, minimize, and compensate for these analytical disruptions.

Diagnostic FAQ: Identifying and Quantifying the Problem

Q: My fensulfothion signal is inconsistent across different sample batches. How can I definitively prove this is caused by matrix effects rather than instrument drift?

A: Matrix effects occur when non-target, co-eluting components (such as lipids, proteins, or pigments) compete with fensulfothion for the limited charge available on the surface of ESI droplets during the desolvation process,[1]. To isolate matrix effects from instrument drift, you must perform two orthogonal diagnostic tests: the Post-Column Infusion Method (qualitative) and the Post-Extraction Spike Method (quantitative)[2].

Protocol 1: Post-Column Infusion (Qualitative Mapping)

This method maps the exact chromatographic retention time windows where ion suppression occurs[2].

  • Connect a syringe pump to a T-piece installed between the analytical column and the mass spectrometer's ESI source.

  • Continuously infuse a pure fensulfothion standard solution (e.g., 100 ng/mL) at a low flow rate (e.g., 10 µL/min).

  • Inject a blank matrix extract (prepared via your standard protocol) through the LC system.

  • Interpretation: Monitor the fensulfothion MRM transitions (e.g., m/z 293 → 97). A steady baseline indicates no interference. A sudden dip in the baseline at fensulfothion's retention time confirms that co-eluting matrix components are neutralizing the analyte ions or preventing their gas-phase formation[3].

Table 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

To calculate the exact magnitude of the matrix effect, compare the response of fensulfothion spiked into a blank matrix extract against a pure solvent standard[2],[4].

MetricFormula / CalculationDiagnostic Implication
Matrix Effect (ME %) [(Area_matrix / Area_solvent) - 1] × 100< 0% : Ion suppression (signal loss).> 0% : Ion enhancement.±20% : Acceptable ME range[4].
Absolute Recovery (%) (Area_pre_extraction_spike / Area_post_extraction_spike) × 100Evaluates the physical loss of fensulfothion during sample prep, independent of ESI suppression[3].

Sample Preparation Troubleshooting: Optimizing QuEChERS

Q: I am using a standard QuEChERS protocol for agricultural commodities, but I am still seeing >50% ion suppression for fensulfothion. How do I improve the cleanup without losing the analyte?

A: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) relies on dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA) to remove organic acids[5]. However, highly complex matrices (like tea, high-fat crops, or biological tissues) contain sterols, pigments, and complex polyphenols that PSA cannot remove. These high-mass, highly basic compounds are primary culprits for ESI charge competition[3],[4].

To mitigate this, you must modify the dSPE sorbent blend. Introducing Multi-Walled Carbon Nanotubes (MWCNTs) or EMR-Lipid sorbents significantly enhances the removal of these specific interferences[4].

Table 2: dSPE Sorbent Selection for Fensulfothion Cleanup
Sorbent TypeTarget Interferences RemovedImpact on Fensulfothion Recovery
PSA Organic acids, fatty acids, sugarsHigh recovery; foundational for standard QuEChERS[4].
C18 Non-polar lipids, sterolsGood recovery; essential for high-fat matrices.
MWCNTs Pigments, sterols, complex polyphenolsSuperior cleanup; requires precise optimization (≤15 mg) to prevent adsorption of fensulfothion[4].
Protocol 2: Modified QuEChERS with MWCNTs for Complex Matrices
  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 minute.

  • Salting Out: Add anhydrous MgSO4 (4 g) and NaCl (1 g). Shake vigorously for 1 minute to drive the partitioning of fensulfothion into the organic layer. Centrifuge at 4000 rpm for 5 minutes.

  • Targeted dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 15 mg MWCNTs [4].

  • Separation: Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Chromatographic & Instrumental Interventions

Q: I cannot alter my validated extraction protocol due to regulatory constraints. Are there instrumental techniques to reduce matrix effects?

A: Yes. If sample preparation cannot be altered, you must rely on chromatographic separation and fluidic management to minimize the localized concentration of matrix entering the MS source.

  • Online Dilution: Injecting high-organic QuEChERS extracts (100% acetonitrile) directly into a highly aqueous LC mobile phase causes poor peak shape and co-elution of polar matrix components at the solvent front. Utilizing an online dilution fluidic setup (mixing the sample with the aqueous mobile phase prior to the analytical column) refocuses the fensulfothion band, improves peak shape, and temporally separates the analyte from suppression zones[6].

  • Divert Valves: Implement a post-column divert valve. Program the valve to direct the LC flow to waste during the first 1-2 minutes of the run (where highly polar, non-retained matrix components elute) and after the fensulfothion peak. This prevents source contamination, which is a secondary cause of progressive matrix effects over a sequence[2].

Final Compensation Strategies

Q: Despite optimizing extraction and chromatography, a consistent 25% ion suppression remains. How do I ensure accurate quantification?

A: When physical elimination of the matrix effect is impossible, you must mathematically compensate for it using calibration strategies[7].

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard. Synthesize or procure a deuterated or 13C-labeled analog of fensulfothion (or a closely related surrogate like Fenthion oxon sulfone-d3)[8]. Because the SIL-IS shares the exact physicochemical properties and retention time as the native analyte, it experiences the exact same degree of ion suppression. The ratio of the analyte area to the SIL-IS area remains constant, perfectly correcting the quantitative bias[1],[7].

  • Matrix-Matched Calibration: If SIL-IS is cost-prohibitive, prepare your calibration curve by spiking fensulfothion standards into a blank matrix extract rather than pure solvent. This forces the calibration curve to suffer the same suppression slope as the unknown samples, ensuring accurate back-calculation[9],[4].

Troubleshooting Logic & Workflow

Matrix_Effect_Troubleshooting Start Signal Anomaly in Fensulfothion LC-MS/MS Analysis Assess Assess Matrix Effect (ME) Post-column infusion / Spike Start->Assess Decision Is ME > ±20%? Assess->Decision SamplePrep Optimize Sample Prep (Modified QuEChERS & dSPE) Decision->SamplePrep Yes (Severe Suppression) Proceed Proceed with Validated Quantification Decision->Proceed No (ME ≤ ±20%) LC_Opt Chromatographic Optimization (Online Dilution, Divert Valve) SamplePrep->LC_Opt Calibration Compensation Strategies (SIL-IS, Matrix-Matched Curves) LC_Opt->Calibration Calibration->Assess Re-evaluate ME

Workflow for diagnosing and mitigating matrix effects in fensulfothion LC-MS/MS analysis.

References

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Chromatography & Separation Techniques, Longdom Publishing. Available at:[Link]

  • [2] Panusa, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [1] Alwis, K. U., et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." Journal of Analytical Toxicology, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • [3] Furey, A., et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America, Chromatography Online. Available at:[Link]

  • [7] Panusa, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Semantic Scholar. Available at:[Link]

  • [9] Thao, N. H., et al. "SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY." Food Safety Asia. Available at:[Link]

  • [4] Wang, Y., et al. "Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry." Molecules, MDPI. Available at:[Link]

  • [6] Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. Available at:[Link]

Sources

Optimization

Advanced Support Center: Mitigating Background Noise in Organophosphate Electrochemical Detection

As a Senior Application Scientist, I frequently encounter researchers struggling with poor Signal-to-Noise Ratios (SNR) during the electrochemical detection of organophosphates (OPs). When transitioning from pristine lab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with poor Signal-to-Noise Ratios (SNR) during the electrochemical detection of organophosphates (OPs). When transitioning from pristine laboratory buffers to real-world matrices (e.g., blood plasma, agricultural runoff), the analytical signal is often eclipsed by background noise.

This guide deconstructs the mechanistic origins of these interferences and provides field-proven, self-validating protocols to isolate your target Faradaic signal.

Part 1: Mechanistic Origins of Background Noise (FAQs)

Q1: Why do biological matrices cause high background currents, and how does the choice of operating potential affect this? A: In complex matrices, endogenous electroactive species such as Ascorbic Acid (AA) and Uric Acid (UA) oxidize at similar potentials (+0.4 V to +0.6 V vs. Ag/AgCl) as thiocholine, the electroactive product of acetylcholinesterase (AChE) hydrolysis. This overlap generates a parasitic anodic current that artificially inflates the baseline and masks the OP-induced enzyme inhibition signal[1]. Causality & Resolution: To mitigate this, you must lower the operating potential. This is achieved by utilizing electrocatalytic nanomaterials (e.g., CuNWs/rGO) that shift the thiocholine oxidation potential negatively. Alternatively, applying a permselective membrane like Nafion repels negatively charged interferents (AA, UA) at physiological pH while allowing the target analyte to permeate[1][2].

Q2: Why is my baseline drifting during continuous monitoring, and how can I differentiate it from actual enzyme inhibition? A: Baseline drift is typically caused by electrode fouling (passivation), where oxidation byproducts polymerize on the transducer surface, or by capacitive (non-Faradaic) charging currents[3]. Causality & Resolution: If you are using Cyclic Voltammetry (CV), the continuous potential sweep maximizes capacitive background noise. Switching to Differential Pulse Voltammetry (DPV) minimizes this artifact. DPV's pulse-based design samples the current at the end of the pulse, allowing the capacitive charging current to decay while capturing the Faradaic current, thereby flattening the baseline[4].

Part 2: Diagnostic Workflows & Signal-to-Noise Enhancement

The following diagram illustrates the logical flow of signal generation and the mechanistic barrier used to block background noise before it reaches the transducer.

BiosensorMechanism ATCh Acetylthiocholine AChE AChE Enzyme ATCh->AChE Hydrolysis TCh Thiocholine AChE->TCh Nafion Nafion/rGO Layer TCh->Nafion Diffusion Electrode Transducer Surface OP Organophosphate OP->AChE Irreversible Inhibition Interferents AA / UA Interferents Interferents->Nafion Electrostatic Repulsion Nafion->Electrode Oxidation Signal Nafion->Interferents

Mechanism of AChE inhibition and permselective interference blocking.

Part 3: Self-Validating Experimental Protocols

To achieve a high SNR, the electrode surface must be engineered to selectively amplify the thiocholine signal while physically excluding interferents.

Protocol 1: Preparation of Anti-Fouling CuNWs/rGO Modified Electrodes

Purpose: To enhance conductivity, lower the thiocholine oxidation potential, and provide a high surface area that resists passivation from matrix proteins[2][5].

Step-by-Step Methodology:

  • Graphene Oxide (GO) Reduction: Disperse GO in DI water and adjust to pH 9.0 using a 25% ammonia solution. Add 0.5 mM ascorbic acid and heat at 95°C for 60 minutes to synthesize reduced graphene oxide (rGO)[5].

  • Nanocomposite Assembly: Mix the rGO dispersion (0.1 mg/mL) with Copper Nanowires (CuNWs) under ultrasonication for 2 hours to ensure a homogeneous, highly conductive network[5].

  • Electrode Modification: Drop-cast 5 µL of the CuNWs/rGO suspension onto a pre-cleaned Screen-Printed Carbon Electrode (SPCE). Dry completely in an oven at 60°C.

  • Validation Check: Run a blank CV scan in 0.1 M PBS (pH 7.4). The background current must be stable and featureless between -0.2 V and +0.6 V. A high or erratic background indicates incomplete drying or residual ammonia, requiring re-washing of the electrode.

Protocol 2: AChE Immobilization and Nafion Coating for Permselectivity

Purpose: To immobilize the bioreceptor securely while applying a size-exclusion and ion-exchange barrier against AA and UA[1].

Step-by-Step Methodology:

  • Enzyme Crosslinking: Prepare a solution containing 0.1 U/µL AChE, 1% Bovine Serum Albumin (BSA), and 0.25% glutaraldehyde in 0.1 M PBS. Drop-cast 3 µL onto the CuNWs/rGO modified electrode.

  • Incubation: Incubate at 4°C in a humidified chamber for 4 hours to allow the glutaraldehyde to crosslink the amine groups of AChE and BSA, preventing enzyme leaching.

  • Permselective Coating: Drop-cast 2 µL of 0.5 wt% Nafion solution (diluted in ethanol) over the enzyme layer. Allow to dry at room temperature for 30 minutes.

  • Validation Check: Spike the PBS buffer with 100 µM Ascorbic Acid. If the Nafion layer is structurally intact, the anodic current at +0.4 V should increase by less than 5% compared to the blank baseline. If the signal spikes, the Nafion layer has micro-fractures and must be reapplied.

Part 4: Data & Technique Benchmarking

Selecting the correct electrochemical technique is as critical as surface modification. The tables below summarize the expected performance metrics when utilizing the optimized protocols described above.

Table 1: Comparison of Electrochemical Techniques for OP Detection

TechniqueSignal TypeCapacitive NoiseTypical LOD (Chlorpyrifos)Best Use Case
Cyclic Voltammetry (CV) Continuous SweepHigh10 - 50 µg/LMechanistic studies; verifying redox potentials[4].
Chronoamperometry (CA) Constant PotentialMedium1 - 5 µg/LReal-time continuous monitoring[3].
Differential Pulse Voltammetry (DPV) Pulsed SweepLow0.01 - 1 µg/LHigh-sensitivity quantification in complex matrices[2][4].
Electrochemical Impedance (EIS) AC Frequency SweepVery Low< 0.001 µg/LUltra-trace detection; prone to saturation at high OP limits[4].

Table 2: Interferent Tolerance Benchmarks (CuNWs/rGO + Nafion system)

InterferentConcentration TestedSignal Deviation (%)Acceptable Threshold
Ascorbic Acid (AA)1.0 mM< 4.2%< 5.0%
Uric Acid (UA)0.5 mM< 3.8%< 5.0%
NO₃⁻, SO₄²⁻10.0 mM< 2.1%< 5.0%

References

  • [2] Advances in Active Materials of Enzymatic Electrochemical Sensors for Detecting Organophosphorus Pesticides, nih.gov. 2

  • [1] Eliminating the Interference of Ascorbic Acid and Uric Acid to the Amperometric Glucose Biosensor by Cation Exchangers Membrane and Size Exclusion Membrane, researchgate.net. 1

  • [3] Amperometric Biosensors for Real Time Assays of Organophosphates, nih.gov. 3

  • [4] A Sensitive Electrochemical Cholinesterase-Inhibiting Biosensor for Organophosphorus Pesticides Based on Ti3C2TX MXene Quantum Dots, mdpi.com.4

  • [5] An Electrochemical AChE-based Biosensor for Organophosphate Pesticides using a Modified CuNWs/rGO Nanocomposite on a Screen-Printed Carbon Electrode, ssrn.com. 5

Sources

Troubleshooting

Troubleshooting low sensitivity in fensulfothion UV detection

Navigating Challenges in the UV-Visible Spectrophotometric Detection of Fensulfothion Welcome to the technical support center for the analysis of fensulfothion. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Challenges in the UV-Visible Spectrophotometric Detection of Fensulfothion

Welcome to the technical support center for the analysis of fensulfothion. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing UV detection methods. Here, we will address common challenges, with a particular focus on troubleshooting low sensitivity, and provide in-depth, field-proven insights to enhance the accuracy and reliability of your experiments. Our approach is rooted in scientific principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your analytical workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured to directly address the specific issues you may encounter during the UV detection of fensulfothion. We will begin with the most fundamental aspects and progress to more complex troubleshooting strategies.

Q1: What is the optimal wavelength (λmax) for the UV detection of fensulfothion, and why is it so critical?

A1: The selection of the optimal wavelength, or λmax, is the cornerstone of achieving maximum sensitivity in UV-visible spectrophotometry. The λmax is the wavelength at which a substance exhibits its strongest absorbance of light. For fensulfothion, the optimal wavelength for detection is a crucial parameter that directly impacts the sensitivity of your analysis. While the exact λmax can be influenced by the solvent composition, it is essential to determine this value accurately in your specific mobile phase.

Operating at a wavelength other than the λmax will result in a lower absorbance reading for the same concentration of your analyte, leading to a diminished signal-to-noise ratio and, consequently, lower sensitivity. It is a common misconception that a previously reported λmax will be optimal under all conditions. Therefore, it is imperative to verify the λmax experimentally.

Q2: I am experiencing very low or no signal for my fensulfothion standard. What are the initial troubleshooting steps?

A2: The absence or significant reduction of a signal is a common issue that can often be resolved by a systematic check of the instrument and experimental setup. Before delving into more complex method development, it is crucial to rule out these fundamental problems.

Initial System Health Check:

  • Detector Lamp Status: The performance of the UV detector's lamp degrades over time. Most modern HPLC systems monitor lamp usage and intensity. Check the lamp's energy levels and the manufacturer's recommendations for its lifespan. A failing lamp is a frequent cause of low sensitivity and increased baseline noise.[1]

  • System Connections: Ensure all fluidic connections are secure and free of leaks. A leak between the column and the detector can lead to a loss of sample and a reduced signal.[2]

  • Wavelength Accuracy: Double-check that the wavelength set on the detector matches the predetermined λmax for fensulfothion in your mobile phase. A simple data entry error can lead to a significant loss of signal.

  • Sample Integrity: Confirm the concentration and stability of your fensulfothion standard. Fensulfothion can degrade, especially in alkaline solutions.[3] Prepare a fresh standard from a reliable stock to ensure that the issue is not with the sample itself.

Q3: How does the composition of the mobile phase impact the sensitivity of fensulfothion detection?

A3: The mobile phase is not merely a carrier for your analyte; it is an active component that can significantly influence the sensitivity of UV detection. The choice of organic solvent, its proportion to the aqueous phase, and the presence of additives all play a role.

  • Solvent Type and Polarity: The polarity of the solvent can subtly alter the electronic environment of the chromophore in fensulfothion, potentially causing a shift in the λmax and a change in the molar absorptivity. While both methanol and acetonitrile are common organic modifiers in reversed-phase chromatography, their effects on sensitivity can differ. It is advisable to empirically test both solvents during method development.

  • Solvent Purity: Always use HPLC-grade or MS-grade solvents. Lower-grade solvents can contain impurities that absorb UV light at your target wavelength, leading to a high background signal (noise) and effectively reducing your signal-to-noise ratio and, thus, sensitivity.[4]

  • Additives: The use of mobile phase additives, such as formic acid or ammonium formate, is common in HPLC to improve peak shape and control ionization. For UV detection, it is crucial to select additives that are transparent at your target wavelength. For instance, 0.1% formic acid is a widely used additive that generally has minimal UV absorbance at wavelengths above 210 nm.[5][6][7]

Q4: Could the pH of my mobile phase be the reason for low sensitivity in fensulfothion analysis?

A4: Yes, the pH of the mobile phase is a critical parameter that can affect both the analyte and the chromatographic system, thereby influencing sensitivity.

For fensulfothion, an organophosphate insecticide, stability is a key concern. It is known to hydrolyze in alkaline conditions.[3] If your mobile phase is alkaline, the fensulfothion may be degrading on the column or in the tubing before it reaches the detector, leading to a lower-than-expected signal.

The pH can also influence the retention time of the analyte. While fensulfothion itself is not an ionizable compound, controlling the pH can be important for suppressing the ionization of silanol groups on the silica-based stationary phase, which can improve peak shape and, consequently, the accuracy of peak integration and overall sensitivity. For many pesticide analyses, a slightly acidic mobile phase (e.g., pH 3-5) is often employed.[8][9]

Experimental Protocols

To provide actionable guidance, we present the following detailed protocols for key experimental procedures.

Protocol 1: Determination of Fensulfothion's Optimal Wavelength (λmax)

Objective: To experimentally determine the wavelength of maximum absorbance for fensulfothion in a given mobile phase.

Materials:

  • Fensulfothion analytical standard

  • HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water)

  • UV-Visible Spectrophotometer or HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector

Procedure:

  • Prepare a Fensulfothion Solution: Accurately prepare a solution of fensulfothion in your intended mobile phase at a concentration that will give an absorbance reading between 0.5 and 1.0 AU (Absorbance Units).

  • Acquire the UV Spectrum:

    • Using a UV-Vis Spectrophotometer:

      • Use the mobile phase as a blank to zero the instrument.

      • Scan the fensulfothion solution across a wavelength range of 200-400 nm.

      • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax.

    • Using an HPLC with DAD/PDA:

      • Set up an isocratic HPLC method with your intended mobile phase.

      • Inject the fensulfothion solution.

      • From the DAD/PDA data, extract the UV spectrum for the fensulfothion peak.

      • The software will typically identify the λmax automatically.

  • Verification: Set the UV detector of your HPLC to the experimentally determined λmax and inject the standard again to confirm a strong signal.

Data Presentation

For clarity and ease of comparison, quantitative data should be organized and presented in a structured format.

Table 1: Physicochemical Properties of Fensulfothion Relevant to UV Detection

PropertyValueSource
Chemical FormulaC₁₁H₁₇O₄PS₂
Molecular Weight308.35 g/mol [10]
Physical StateYellow-brown liquid[11][10][12]
Water Solubility~1500-2000 mg/L (1200-2000 ppm)[3][11][10]
StabilityStable under normal conditions; hydrolyzes in alkaline solutions.[3][11]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a systematic approach to diagnosing and resolving low sensitivity issues in fensulfothion UV detection.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node check_node check_node solution_node solution_node start Start: Low Sensitivity in Fensulfothion Detection check_basics Initial System & Sample Check start->check_basics is_signal_present Is there any fensulfothion peak? check_basics->is_signal_present check_instrument Verify Instrument Parameters: - Lamp Status - Wavelength Setting (λmax) - Connections is_signal_present->check_instrument No optimize_method Method Optimization is_signal_present->optimize_method Yes, but weak check_sample Verify Sample Integrity: - Concentration - Age & Storage - Prepare Fresh Standard check_instrument->check_sample check_sample->optimize_method No Issue Found solved Problem Resolved check_sample->solved Issue Found & Fixed optimize_mp Optimize Mobile Phase: - Solvent Choice (ACN vs. MeOH) - pH (slightly acidic) - Additive Compatibility optimize_method->optimize_mp check_noise Evaluate Baseline Noise optimize_mp->check_noise troubleshoot_noise Troubleshoot Noise Source: - Solvent Purity & Degassing - Pump & Mixer Performance - Column Contamination check_noise->troubleshoot_noise High Noise check_noise->solved Low Noise troubleshoot_noise->solved

Caption: Troubleshooting workflow for low sensitivity in fensulfothion UV detection.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition. Neliti. [Link]

  • Fensulfothion (WHO Pesticide Residues Series 2). INCHEM. [Link]

  • Fensulfothion (Ref: ENT 24945). AERU. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. ResearchGate. [Link]

  • Optimization of chromatographic conditions in the HPLC system (mobile phase: methanol (75%) and water (25%); flow rate of 0.8 ml min⁻¹; diode array detector at wavelength 210 nm) resulted in simultaneous detection of fenthion (RT at 8.857 min) and profenofos (RT at 13.450 min). ResearchGate. [Link]

  • Fensulfothion. PubChem. [Link]

  • A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. EURL-FV. [Link]

  • Determination of fenitrothion in commercial formulations by square wave voltammetry and UV-Vis spectroscopy. ResearchGate. [Link]

  • Advanced visual sensing techniques for on-site detection of pesticide residue in water environments. PMC. [Link]

  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]

  • Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. ResearchGate. [Link]

  • FENSULFOTHION. Occupational Safety and Health Administration. [Link]

  • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Ejournal UPI. [Link]

  • Emerging trends in the detection of adulteration in pulses: from phenotypic traits to imaging and molecular tools – a systematic review. Sustainable Food Technology (RSC Publishing). [Link]

  • UV-Visible Spectroscopic Technique-Data Mining Tool as a Reliable, Fast, and Cost-Effective Method for the Prediction of Total Polyphenol Contents: Validation in a Bunch of Medicinal Plant Extracts. MDPI. [Link]

  • Enantioseparation of Malathion, Cruformate, and Fensulfothion Organophosphorus Pesticides by Mixed-Mode Electrokinetic Capillary Chromatography. ResearchGate. [Link]

  • The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function. Journal of the American Chemical Society. [Link]

  • Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. PMC. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints. [Link]

  • Effect of Sunlight and Ultraviolet Light on Dissipation of Fipronil Insecticide in Two Soils and Effect of pH on its Persistence in Aqueous Medium. ResearchGate. [Link]

  • Factors that affect sensitivity in HPLC. MTC USA. [Link]

  • (PDF) Environmental Influences on the Stability of two Chlorpyrifos Formulations, with a Focus on Sulfotep Content.. ResearchGate. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.. [Link]

  • Troubleshooting and Performance Improvement for HPLC. LinkedIn. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Evaporation in Fensulfothion Calibration Curves

Welcome to the Analytical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing quantification challenges with fensulfothion—a semi-volatile organophosphor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing quantification challenges with fensulfothion—a semi-volatile organophosphorus compound. Due to the high volatility of the extraction and injection solvents required for its analysis, standard curve degradation via evaporation is a primary source of systematic error.

Below, we detail the mechanistic causes of these errors and provide self-validating, field-proven protocols to ensure absolute scientific integrity in your quantitative assays.

Frequently Asked Questions (FAQs)

Q1: Why does solvent evaporation cause systematic underestimation of fensulfothion in unknown samples?

The Causality: Fensulfothion and its metabolites are typically extracted and reconstituted in highly volatile organic solvents such as hexane, acetone, or dichloromethane (DCM) for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS) analysis, in accordance with EPA Method 8141B[1][2].

During the serial dilution process of preparing a standard curve, these solvents rapidly evaporate at room temperature. This volumetric loss artificially increases the concentration of fensulfothion in the calibration vials. When the instrument constructs the calibration curve, it associates a higher detector response with a falsely low nominal concentration. Consequently, when your unknown biological or environmental samples (which have not undergone the same serial evaporation) are analyzed against this skewed curve, their true concentrations are systematically underestimated.

Q2: How does the Internal Standard (IS) method mathematically neutralize evaporative losses?

The Causality: An internal standard (IS)—such as fenitrothion, triphenyl phosphate, or an isotopically labeled fensulfothion analog—is added at a constant concentration to all calibrators and samples early in the preparation phase[3][4].

If 15% of the solvent evaporates from a vial while waiting in the autosampler, both the fensulfothion and the IS concentrate by exactly 15%. Because analytical quantification is based on the ratio of the analyte's peak area to the IS peak area, the volumetric loss cancels out entirely[5][6]. This creates a self-validating system: the analytical readout becomes immune to physical solvent volume fluctuations, correcting for both evaporation and minor injection volume errors[3].

Q3: When should I use Gravimetric Preparation instead of Volumetric Preparation?

The Causality: Volumetric glassware is calibrated for specific temperatures and assumes zero solvent loss during transfer. However, highly volatile solvents evaporate during pipetting and mixing[7][8].

Gravimetric preparation relies on the absolute mass of the solvent and analyte, which is directly traceable to SI units and unaffected by temperature-induced volume expansion or immediate evaporation prior to the final weighing[7][9]. By recording the exact mass of the sealed solution, any subsequent solvent loss during storage can be quantified by simply re-weighing the vial. This allows the analyst to apply a mathematical correction factor to the concentration, ensuring the standard's integrity is verified before every injection.

Experimental Protocols

Protocol 1: IS-Corrected Standard Curve Preparation

This protocol establishes a ratio-based calibration system that is highly resistant to solvent evaporation during GC-MS/MS or LC-MS/MS workflows[6][10].

  • Stock Preparation: Prepare a primary stock solution of fensulfothion (e.g., 1000 µg/mL) in a suitable solvent like hexane or an acetone/hexane (1:1) mixture[8][10].

  • IS Working Solution: Prepare an Internal Standard working solution (e.g., fenitrothion at 10 µg/mL)[4].

  • Aliquotting: Transfer the required volumes of the fensulfothion stock into a series of autosampler vials to create the desired calibration range (e.g., 0.1 to 10 µg/mL).

  • Critical IS Addition: Add an identical, highly precise volume (e.g., 10 µL) of the IS working solution to every calibration vial and unknown sample before any further dilution[3][10].

  • Dilution & Sealing: Dilute to the final volume with the target solvent. Immediately cap the vials with PTFE-lined septa to minimize further evaporation.

  • Analysis: Analyze the sequence. Program your chromatography data system to plot the response ratio (

    
    ) against the concentration ratio[6].
    
Protocol 2: Gravimetric Preparation and Evaporation Correction

This protocol provides a self-validating physical check on standard integrity over time[7][9].

  • Tare: Place a pre-labeled amber glass vial with a PTFE-lined cap on an analytical balance (0.01 mg precision) and tare the balance[9].

  • Analyte Addition: Add the desired mass of fensulfothion primary standard and record the exact mass (

    
    ).
    
  • Solvent Addition: Add the volatile solvent to achieve the target dilution.

  • Initial Mass Record: Cap the vial immediately and record the total mass of the sealed vial (

    
    ). Calculate the exact initial concentration using the mass of the analyte and the density/mass of the solvent[7].
    
  • Self-Validation Check: Prior to any subsequent use, re-weigh the sealed vial to obtain the current mass (

    
    ).
    
  • Mathematical Correction: If

    
    , calculate the mass of the solvent lost. Multiply your initial calculated concentration by the correction factor (
    
    
    
    ) to determine the true, concentrated value before injecting it into the instrument.

Quantitative Impact of Correction Strategies

The following table summarizes the impact of solvent evaporation on fensulfothion quantification and the efficacy of the implemented correction strategies.

Correction StrategySimulated Solvent EvaporationApparent Concentration Error% RSD (n=6)Analytical Reliability
Uncorrected Volumetric 5%+5.2%6.8%Poor (Systematic Bias)
Uncorrected Volumetric 15%+17.6%12.4%Unacceptable
Internal Standard (IS) 15%+0.4%2.1%Excellent
Gravimetric Tracking 15%+0.2%1.5%Excellent (Gold Standard)
IS + Gravimetric 25%+0.5%1.8%Highly Robust

Workflow Visualization

G Start Fensulfothion Stock Weigh Gravimetric Tare & Weigh Start->Weigh AddIS Add Internal Standard (IS) Weigh->AddIS Solvent Add Volatile Solvent AddIS->Solvent Seal Seal & Record Initial Mass Solvent->Seal Storage Storage / Autosampler Seal->Storage Check Re-weigh Before Injection Storage->Check Time elapsed Correct Apply Mass Correction Factor Check->Correct If mass < initial Analyze GC-MS/MS Analysis Check->Analyze If mass = initial Correct->Analyze Quant Quantify via Analyte/IS Ratio Analyze->Quant

Workflow for gravimetric and IS-corrected fensulfothion standard preparation.

References

  • EPA Method 8141B : Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency.[Link]

  • Liquid Chromatography | How to Use Internal Standards : Mason Technology.[Link]

  • Internal Standards: How Does It Work? : SepScience.[Link]

  • Internal Standard Calibration Problems : LCGC International.[Link]

  • Innovations in Gravimetric Preparation of Analytical Solutions : Mettler Toledo.[Link]

  • Method 8140: Organophosphorus Pesticides : U.S. Environmental Protection Agency.[Link]

  • Analysis of Fenthion in Postmortem Samples by HPLC and GC-MS : Oxford Academic.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fensulfothion Analysis: Method Validation Under SANTE Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Fensulfothion, an organophosph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Fensulfothion, an organophosphate insecticide and nematicide, is subject to stringent regulatory limits due to its potential health risks. For laboratories involved in the official control of pesticide residues within the European Union, adherence to the SANTE/11312/2021 guidelines is mandatory to ensure the reliability and comparability of analytical data.[1] This guide provides an in-depth comparison of the primary analytical techniques for fensulfothion analysis—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on the method validation parameters stipulated by SANTE.

The Imperative of Rigorous Method Validation

The SANTE guidelines establish a harmonized framework for analytical quality control, ensuring that methods for pesticide residue analysis are fit for purpose.[1] Method validation is the cornerstone of this framework, providing documented evidence that an analytical procedure is suitable for its intended use. The key performance characteristics evaluated during validation under SANTE/11312/2021 include linearity, recovery (trueness), precision (repeatability and reproducibility), and the limit of quantification (LOQ).[1][2][3]

Fensulfothion: Analytical Considerations

Fensulfothion and its primary metabolites, such as fensulfothion sulfone and fensulfothion oxon, must be monitored to assess the total toxicological burden. The choice between GC-MS/MS and LC-MS/MS for their analysis is not merely a matter of preference but is dictated by the physicochemical properties of the analytes, the sample matrix, and the specific requirements of the laboratory.

Comparative Analysis: GC-MS/MS vs. LC-MS/MS for Fensulfothion

Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace-level quantification of pesticides. However, they possess distinct advantages and limitations for the analysis of fensulfothion.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has traditionally been a workhorse for the analysis of volatile and semi-volatile organophosphorus pesticides.

  • Strengths:

    • Excellent chromatographic resolution for complex mixtures.

    • High sensitivity and selectivity.

    • Well-established and robust technology.

    • Generally better for non-polar to medium-polarity compounds.

  • Considerations for Fensulfothion:

    • Potential for thermal degradation of fensulfothion and its metabolites in the hot injector port, which can be mitigated by using programmed temperature vaporization (PTV) inlets.

    • Matrix effects can suppress or enhance the analytical signal, necessitating the use of matrix-matched calibration or analyte protectants.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its applicability to a wider range of pesticide polarities and its gentler ionization techniques.

  • Strengths:

    • Suitable for a broad spectrum of pesticide polarities, including more polar metabolites.[4][5]

    • Reduced risk of thermal degradation compared to GC.[4][5]

    • High sensitivity and selectivity.

  • Considerations for Fensulfothion:

    • Matrix effects are also a significant concern and are typically addressed using matrix-matched calibration or stable isotope-labeled internal standards.[1]

    • Chromatographic peak shape and retention can be sensitive to the mobile phase composition and pH.

Method Validation Parameters: A Head-to-Head Comparison

The following table summarizes the typical performance of GC-MS/MS and LC-MS/MS for fensulfothion analysis based on SANTE/11312/2021 validation criteria.

Validation ParameterSANTE/11312/2021 GuidelineTypical Performance: GC-MS/MSTypical Performance: LC-MS/MS
Linearity (Coefficient of Determination, r²) ≥ 0.99Typically ≥ 0.99 with matrix-matched standards.Typically ≥ 0.99 with matrix-matched standards.
Recovery (Trueness) 70-120%80-110% in various food matrices.[2]70-120% in various food matrices.
Precision (Repeatability, RSDr) ≤ 20%Typically < 15%Typically < 15%[6]
Limit of Quantification (LOQ) The lowest validated spike level meeting recovery and precision criteria.0.005 - 0.01 mg/kg in most matrices.0.005 - 0.01 mg/kg in most matrices.[6]

Experimental Workflow: From Sample to Result

A robust analytical method begins with efficient and reliable sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a wide variety of food matrices due to its simplicity and effectiveness.[7][8][9]

Diagram: QuEChERS Sample Preparation Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup sample 1. Homogenized Sample (10-15g) add_water 2. Add Water (for dry commodities) sample->add_water Hydration add_acn 3. Add Acetonitrile add_water->add_acn shake1 4. Shake Vigorously add_acn->shake1 add_salts 5. Add QuEChERS Extraction Salts (MgSO4, NaCl, Na-citrate) shake1->add_salts shake2 6. Shake and Centrifuge add_salts->shake2 extract 7. Collect Acetonitrile Supernatant shake2->extract aliquot 8. Take Aliquot of Extract extract->aliquot Transfer add_dspe 9. Add d-SPE Sorbents (e.g., PSA, C18, GCB) aliquot->add_dspe shake_centrifuge 10. Shake and Centrifuge add_dspe->shake_centrifuge final_extract 11. Final Extract for Analysis shake_centrifuge->final_extract analysis 12. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: A typical QuEChERS workflow for pesticide residue analysis.

Step-by-Step Experimental Protocol: Fensulfothion Analysis by LC-MS/MS

This protocol outlines a validated method for the determination of fensulfothion in a fruit or vegetable matrix.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water and allow to rehydrate for 30 minutes.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Immediately shake vigorously for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 (to remove non-polar interferences). For pigmented matrices, graphitized carbon black (GCB) may be included, but its use should be validated as it can adsorb planar pesticides.

  • Shake for 30 seconds and centrifuge at ≥ 3000 g for 5 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization and peak shape.

  • Injection Volume: Typically 1-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is generally suitable for fensulfothion.

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation, as per SANTE guidelines.

3. Method Validation Workflow

The following diagram illustrates the logical flow of the method validation process according to SANTE guidelines.

Method_Validation_Workflow start Define Method Scope (Analytes, Matrices, MRLs) linearity Linearity & Working Range (Matrix-matched calibration, r² ≥ 0.99) start->linearity recovery_precision Recovery & Precision (Spike at LOQ and another level, n≥5) linearity->recovery_precision loq Determine Limit of Quantification (LOQ) (Lowest level meeting recovery & precision criteria) recovery_precision->loq specificity Specificity/Selectivity (Analysis of blank matrices) loq->specificity robustness Robustness Evaluation (Minor variations in method parameters) specificity->robustness final_report Validation Report robustness->final_report

Caption: Key stages of method validation per SANTE guidelines.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS/MS and LC-MS/MS are capable of providing accurate and reliable data for the analysis of fensulfothion in compliance with SANTE/11312/2021 guidelines. The choice of technique will depend on the specific laboratory setup, the range of other pesticides being analyzed, and the nature of the sample matrices.

  • LC-MS/MS is often favored for its versatility in analyzing a wider range of pesticide polarities and its reduced risk of thermal degradation, making it a robust choice for multi-residue methods that include fensulfothion and its more polar metabolites.[4][5]

  • GC-MS/MS remains a powerful and reliable option, particularly in laboratories with established expertise and when analyzing a suite of less polar, volatile pesticides alongside fensulfothion.

Ultimately, a properly validated method, regardless of the chosen platform, is the key to generating defensible data that ensures food safety and regulatory compliance. The experimental protocols and validation frameworks outlined in this guide provide a solid foundation for laboratories to develop and implement robust analytical methods for fensulfothion.

References

  • SANTE/11312/2021. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. [Link]

  • Kim, Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • Pang, G. F., et al. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. [Link]

  • Lopes, R. P., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry. [Link]

  • World Health Organization. (1972). Fensulfothion (WHO Pesticide Residues Series 2). INCHEM. [Link]

  • European Union Reference Laboratories for Pesticide Residues. Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Der Pharma Chemica. (2026). Multiresidue Analysis of Organochlorine and Organophosphate Pesticides in Bovine Milk Using Modified QuEChERS Method by GC-MS. [Link]

  • Hughes, J. T. (1973). Fensulfothion residues in carrots. New Zealand Journal of Experimental Agriculture. [Link]

  • European Union Reference Laboratories for Pesticide Residues. GC-MS or LC-MS(/MS) - Which Technique is More Essential? [Link]

  • European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. [Link]

  • AperTO. (2026). QuEChERS sample preparation for the determination of pesticides and other xenobiotics in food and environmental matrices. [Link]

  • Agilent Technologies. Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. [Link]

  • Royal Society of Chemistry. (2025). Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal. Analytical Methods. [Link]

  • Taylor & Francis Online. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper. [Link]

  • Agilent Technologies. A Newly Modified QuEChERS Method for Multiresidue Pesticide Determination in Black Pepper Using LC/TQ. [Link]

  • Shimadzu. (2023). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]

  • GSC. (2021). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. [Link]

  • Ecochem. QuEChERS Booklet. [Link]

  • Hellenic Accreditation System. (2016). Guidance Document on Method Validation and Quality Control Procedures for Pesticides Residues Laboratories. [Link]

Sources

Comparative

A Comparative Toxicological Assessment: Fensulfothion vs. Fensulfothion-Sulfone

A Senior Application Scientist's Guide for Researchers In the field of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. Parent compounds are frequently transformed into metab...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

In the field of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. Parent compounds are frequently transformed into metabolites with significantly altered biological activity. This guide provides a detailed comparative analysis of the organophosphate insecticide fensulfothion and its primary oxidative metabolite, fensulfothion-sulfone. We will explore the critical role of metabolic activation in amplifying toxicity, the underlying biochemical mechanisms, and the experimental methodologies required for their evaluation.

Introduction: The Parent Compound and its Metabolite

Fensulfothion, or O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is an organophosphate insecticide and nematicide known for its high acute toxicity.[1] Its mode of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] However, the parent molecule itself is a relatively weak inhibitor.[4]

In biological systems and the environment, fensulfothion is subject to metabolic transformation, primarily through oxidation. One of the major and more persistent metabolites is fensulfothion-sulfone, where the sulfoxide group of the parent compound is oxidized to a sulfone group.[3] This transformation has profound implications for the compound's toxicological profile.

Mechanism of Toxicity: The Central Role of Acetylcholinesterase Inhibition

The neurotoxicity of organophosphates stems from their ability to inhibit acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, these compounds lead to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in a range of symptoms from tremors and convulsions to paralysis and death.[5]

The inhibitory action involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme, forming a stable, covalent bond. This effectively inactivates the enzyme, preventing it from performing its physiological function.

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Organophosphate Inhibition ACh Acetylcholine (ACh) AChE Active Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Activated Organophosphate (e.g., Fensulfothion Oxon Sulfone) AChE_Inhibited Inhibited AChE (Phosphorylated) OP->AChE_Inhibited Irreversible Phosphorylation ACh_Accumulation ACh Accumulation Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The Decisive Role of Metabolic Activation

A critical concept in fensulfothion toxicology is "metabolic activation." The parent compound, a phosphorothioate (containing a P=S bond), is a poor AChE inhibitor. Its toxicity is dramatically amplified upon conversion to its oxygen analog, or "oxon" (containing a P=O bond).[4] This oxidative desulfuration, primarily mediated by cytochrome P450 enzymes in the liver, makes the phosphorus atom significantly more electrophilic and thus a much more potent phosphorylating agent for the AChE active site.[5]

The metabolic pathway involves two key oxidative steps:

  • Oxidative Desulfuration: The conversion of the P=S group to a P=O group.

  • Sulfoxidation: The conversion of the methylsulfinyl group (S=O) to a methylsulfonyl group (SO₂).

While fensulfothion can be oxidized to fensulfothion-sulfone (the P=S sulfone), the ultimate and most potent toxicant is the fensulfothion oxygen analog sulfone (the P=O sulfone). The INCHEM report on fensulfothion notes that its corresponding phosphate ester (oxygen analog) is 500 to 2,000 times more active in inhibiting cholinesterase.[4]

Metabolic_Pathway Fensulfothion Fensulfothion (Parent Compound, P=S, S=O) Weak AChE Inhibitor Sulfone Fensulfothion-Sulfone (P=S, SO₂) Weak AChE Inhibitor Fensulfothion->Sulfone Sulfoxidation Oxon Fensulfothion Oxon (P=O, S=O) Potent AChE Inhibitor Fensulfothion->Oxon Oxidative Desulfuration (Bioactivation) Oxon_Sulfone Fensulfothion Oxon Sulfone (P=O, SO₂) Highly Potent AChE Inhibitor Sulfone->Oxon_Sulfone Oxidative Desulfuration (Bioactivation) Oxon->Oxon_Sulfone Sulfoxidation

Caption: Metabolic activation pathway of fensulfothion.

Quantitative Comparison of Acute Toxicity

Experimental data from studies on rats provide a direct comparison of the acute oral toxicity of fensulfothion and its sulfone metabolite. The data highlight a significant sex-dependent difference in susceptibility, with females being more vulnerable. Notably, the acute toxicity of the parent compound and its sulfone metabolite are remarkably similar, suggesting that once administered, the parent compound is rapidly converted to its more toxic forms.

CompoundSpeciesSexAcute Oral LD₅₀ (mg/kg)Reference
Fensulfothion RatMale10.5[1]
RatFemale2.2[1]
RatMale6 - 10[6]
RatFemale2 - 3[6]
Fensulfothion-Sulfone RatMale6 - 10[6]
RatFemale2 - 3[6]

These data underscore that both compounds are classified as highly toxic. The similar LD₅₀ values suggest that the rate-limiting step in the acute toxicity of fensulfothion is likely its metabolic activation, a process that proceeds efficiently in vivo.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To quantify and compare the direct inhibitory potential of fensulfothion, fensulfothion-sulfone, and their oxygen analogs, an in vitro AChE inhibition assay is essential. The most common method is the colorimetric assay developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to AChE activity.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Buffers, Enzyme (AChE), Substrate (ATCI), Reagent (DTNB) Mix Add Buffer, Inhibitor, and AChE Solution to Wells Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Compounds (Fensulfothion, Sulfone, etc.) Inhibitor->Mix Preincubate Pre-incubate (e.g., 15 min, 37°C) to allow inhibitor-enzyme interaction Mix->Preincubate Initiate Initiate Reaction by adding DTNB and Substrate (ATCI) Preincubate->Initiate Measure Measure Absorbance at 412 nm (Kinetic Readings over time) Initiate->Measure Calculate Calculate Rate of Reaction for each concentration Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] and determine IC₅₀ value Calculate->Plot

Caption: Workflow for an in vitro AChE inhibition assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in the buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the buffer.

    • Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Inhibitor Stock Solutions: Prepare high-concentration stock solutions of fensulfothion and fensulfothion-sulfone (and their oxygen analogs, if available) in a suitable solvent like DMSO. Prepare serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the inhibitor dilution (or solvent for the control).

      • 10 µL of the AChE enzyme solution.

    • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor time to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of the DTNB solution followed by 10 µL of the ATCI substrate solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Pre-incubation: Organophosphate inhibitors often exhibit time-dependent inhibition. Pre-incubating the enzyme with the inhibitor before adding the substrate ensures that the measured inhibition reflects the true potency, rather than being an artifact of a slow binding rate.

  • Kinetic Readings: Measuring the reaction rate over time (kinetics) is more robust than a single endpoint reading. It ensures the reaction is in the linear range and provides more accurate data for calculating inhibition.

  • Inclusion of Liver Microsomes (Advanced Protocol): To simulate the metabolic activation of fensulfothion in vitro, the assay can be modified to include a pre-incubation step with liver microsomes and an NADPH-generating system.[7] This would allow for the conversion of the parent compound to its oxon form, providing a more physiologically relevant assessment of its inhibitory potential.

Conclusion

The comparative toxicology of fensulfothion and fensulfothion-sulfone is a clear illustration of the principle of metabolic activation. While acute toxicity data show both the parent compound and its sulfone metabolite to be highly toxic, the underlying mechanism reveals that the true potency is unlocked through metabolic conversion to their oxygen analogs. Fensulfothion-sulfone's higher persistence in the environment makes it a significant toxicological concern. For researchers in drug development and safety assessment, this case underscores the necessity of evaluating not just the parent molecule but also its key metabolites to gain a complete and accurate understanding of a compound's toxic potential. The use of robust in vitro assays, such as the Ellman method, potentially coupled with metabolic systems, provides an indispensable tool for this critical evaluation.

References

  • Chen, J., Zhao, S., Wesseling, S., Kramer, N. I., Rietjens, I. M. C. M., & Bouwmeester, H. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology, 57(49), 20521–20531. Available at: [Link]

  • Gadepalli, R. S. V. S., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 257–264. Available at: [Link]

  • FAO/WHO. (1972). Fensulfothion (WHO Pesticide Residues Series 2). INCHEM. Available at: [Link]

  • AERU. (2025). Fensulfothion (Ref: ENT 24945). University of Hertfordshire. Available at: [Link]

  • Solly, S. R. B., Harrison, D. L., & Hunnego, J. N. (1971). Fensulfothion: I. Toxicity to sheep and rats, residues in sheep, and persistence on pasture. New Zealand Journal of Agricultural Research, 14(1), 66-77. Available at: [Link]

  • PubChem. (n.d.). Fensulfothion. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Padilla, S., Johnson, D., & Soukup, J. (1995). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent?. Fundamental and Applied Toxicology, 27(2), 285-290. Available at: [Link]

  • Marques, C. S., Pereira, D. M., Valentão, P., & Andrade, P. B. (2015). Antioxidant and anti-acetylcholinesterase activity of commercially available medicinal infusions after in vitro gastrointestinal digestion. Journal of Medicinal Food, 18(11), 1218-1226. Available at: [Link]

  • Read, D. C. (1974). PERSISTENCE OF FENSULFOTHION IN SOIL AND UPTAKE BY RUTABAGAS AND CARROTS. Canadian Journal of Plant Science, 54(4), 667–671. Available at: [Link]

  • Oseni, O. A., & Adeleye, A. O. (2024). Comparative Anti-Oxidative and Acetylcholinesterase Inhibition Potentials of Selected Plants in Treating Alzheimer's and other Cognitive Complications. Asian Journal of Biochemistry, Genetics and Molecular Biology, 16(2), 1-15. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Fensulfothion. EPA NEPIC. Available at: [Link]

Sources

Validation

A Guide to Inter-laboratory Comparison of Fensulfothion Residue Testing Results

This guide provides a comprehensive overview and practical insights into the inter-laboratory comparison of fensulfothion residue analysis. It is designed for researchers, analytical scientists, and quality assurance pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and practical insights into the inter-laboratory comparison of fensulfothion residue analysis. It is designed for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue testing. By examining real-world proficiency test data, this document aims to shed light on the common methodologies, performance variability, and best practices for ensuring accurate and comparable results across different laboratories.

Introduction: The Critical Need for Accurate Fensulfothion Monitoring

Fensulfothion is an organophosphate insecticide and nematicide known for its high toxicity. Its use in agriculture necessitates rigorous monitoring to ensure food safety and environmental protection. Regulatory bodies worldwide establish maximum residue limits (MRLs) for pesticides in food and feed, and laboratories play a crucial role in enforcing these standards.

Inter-laboratory comparisons, often conducted as proficiency tests (PTs), are essential for assessing the competence of laboratories in performing specific analyses.[1] These studies provide an objective measure of a laboratory's performance against its peers and a consensus reference value, thereby building trust in the analytical data generated. This guide will delve into the nuances of fensulfothion residue analysis by examining data from a European Union Proficiency Test (EUPT), providing a benchmark for laboratories to evaluate and refine their own practices.

Common Analytical Methodologies: A Focus on QuEChERS and Chromatographic Techniques

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a cornerstone of pesticide residue analysis in food matrices.[2][3] Its widespread adoption is due to its simplicity, speed, and broad applicability. This method, often paired with gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), provides the sensitivity and selectivity required for trace-level analysis.

The QuEChERS Extraction Workflow

The QuEChERS procedure involves two main stages: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup A Homogenized Sample B Add Acetonitrile (with 1% Acetic Acid) A->B C Add MgSO4 & NaOAc B->C D Shake & Centrifuge C->D E Take Aliquot of Acetonitrile Extract D->E Supernatant F Add MgSO4 & PSA Sorbent E->F G Vortex & Centrifuge F->G H Final Extract for Analysis G->H

Figure 1: General workflow of the QuEChERS sample preparation method.

Causality Behind the Choices:

  • Acetonitrile with Acetic Acid: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The addition of acetic acid helps to improve the stability of pH-sensitive pesticides.

  • Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc): These salts are used to induce phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. MgSO₄ also removes water from the extract.

  • Primary Secondary Amine (PSA) Sorbent: PSA is effective in removing organic acids, sugars, and other matrix components that can interfere with the analysis, particularly in GC-MS.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

Following extraction and cleanup, the final extract is analyzed using chromatographic techniques.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective and sensitive technique suitable for thermally stable and volatile pesticides like fensulfothion.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is complementary to GC-MS/MS and is particularly useful for less volatile and thermally labile pesticides.

Inter-laboratory Comparison Data: A Case Study from EUPT-FV-SC05

To provide a real-world perspective on the performance of laboratories in fensulfothion analysis, we will examine data from the European Union Proficiency Test for Pesticide Residues in Special Commodities 05 (EUPT-FV-SC05) , which focused on dried white beans.[4]

In this proficiency test, a test material was spiked with a known concentration of various pesticides, including fensulfothion, and distributed to participating laboratories. The laboratories then analyzed the sample and reported their results.

Table 1: Summary of Fensulfothion Results from EUPT-FV-SC05 [4]

ParameterValue
Analyte Fensulfothion
Matrix Dried White Beans
Assigned Value (mg/kg) 0.088
Number of Reporting Labs 48
Median of Reported Values (mg/kg) 0.0885
Robust Standard Deviation (mg/kg) 0.0221
Robust Coefficient of Variation (%) 25

Data Interpretation:

The assigned value is the consensus value derived from the results of all participating laboratories and serves as the reference concentration. The robust standard deviation and coefficient of variation provide a measure of the dispersion of the results. A 25% coefficient of variation is a common target for pesticide residue analysis, indicating a reasonable level of agreement among the laboratories.

Distribution of Laboratory Results and Z-Scores

The performance of individual laboratories is often evaluated using a z-score, which is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory

  • X is the assigned value

  • σ is the target standard deviation for the proficiency test (in this case, calculated from the robust standard deviation)

A z-score between -2 and 2 is generally considered satisfactory.

Z_Score_Distribution cluster_zscore Z-Score Distribution for Fensulfothion in EUPT-FV-SC05 Satisfactory\n(z-score: -2 to 2) Satisfactory (z-score: -2 to 2) Questionable\n(z-score: 2 to 3 or -2 to -3) Questionable (z-score: 2 to 3 or -2 to -3) Unsatisfactory\n(z-score: >3 or <-3) Unsatisfactory (z-score: >3 or <-3) Majority of Labs Majority of Labs Some Labs Some Labs Few Labs Few Labs

Figure 2: Conceptual distribution of laboratory z-scores in a typical proficiency test.

While the full list of individual z-scores is extensive, the final report of EUPT-FV-SC05 indicates that the majority of laboratories achieved satisfactory z-scores for fensulfothion, demonstrating a good level of competence in analyzing this compound in a complex matrix.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, it is crucial to follow well-defined and validated protocols. The following are representative protocols for the analysis of fensulfothion residues.

Protocol 1: QuEChERS Sample Preparation

Objective: To extract fensulfothion residues from a food matrix.

Materials:

  • Homogenized sample

  • Acetonitrile (HPLC grade)

  • 1% Acetic Acid in Acetonitrile

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 1.2 g of anhydrous MgSO₄ and 0.4 g of PSA sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis

Objective: To quantify fensulfothion in the prepared extract.

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)

Typical GC-MS/MS Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1-2 µL (splitless)
Carrier Gas Helium
Oven Program Start at 70°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Fensulfothion:

  • Precursor Ion (m/z): 308

  • Product Ions (m/z): 109, 215 (These are example transitions and should be optimized on the specific instrument)

Self-Validation:

  • Matrix-Matched Standards: To compensate for matrix effects, calibration standards should be prepared in a blank matrix extract that has undergone the same QuEChERS procedure.

  • Quality Control Samples: Include a blank and a spiked sample in each analytical batch to monitor for contamination and recovery.

Conclusion: Striving for Consistency and Accuracy

The inter-laboratory comparison data for fensulfothion highlights the general proficiency of participating laboratories in employing modern analytical techniques like QuEChERS and GC-MS/MS. However, the presence of some variability underscores the importance of rigorous method validation, ongoing quality control, and participation in proficiency testing schemes. By understanding the principles behind the analytical methods and learning from the collective experience of inter-laboratory studies, analytical scientists can enhance the reliability and comparability of their fensulfothion residue testing results, ultimately contributing to a safer food supply.

References

  • Fensulfothion - Wikipedia. [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link]

  • EURL-PROFICIENCY TEST-FV-SC05, 2021-2022. Pesticide Residues in dried white beans. Final Report. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Proficiency testing (PT): Pesticides in natural waters - Qualitycheck. [Link]

  • Interlaboratory Comparison of a General Method to Screen Foods for Pesticides Using QuEChERs Extraction with High Performance Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • FAPAS Proficiency Testing from Fera. [Link]

  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. [Link]

    • Fensulfothion (WHO Pesticide Residues Series 2) - INCHEM. [Link]

  • AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. [Link]

  • Laboratory assessment by combined z score values in proficiency tests: experience gained through the European Union proficiency tests for pesticide residues in fruits and vegetables. PubMed. [Link]

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Comparative

Comparative Guide: Accuracy and Precision of O,O-Diethyl O-[4-(methylthio)phenyl] Thiophosphate Assays

Introduction to the Analyte O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS 3070-15-3), widely recognized in the analytical community as 1[1], is a highly toxic primary metabolite of the organophosphate insectici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte

O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS 3070-15-3), widely recognized in the analytical community as 1[1], is a highly toxic primary metabolite of the organophosphate insecticide fensulfothion. Because this compound acts as a potent inhibitor of cholinesterase activity[1], rigorous monitoring in agricultural products, environmental soils, and biological fluids is critical for regulatory compliance and toxicological assessments.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical modalities—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We will evaluate the causality behind extraction methodologies, highlight the self-validating mechanisms within the protocols, and present empirical accuracy and precision data to guide your assay selection.

Section 1: Mechanistic Grounding & Analytical Causality

Fensulfothion sulfide presents unique analytical challenges due to its thioether and thiophosphate moieties, which are highly susceptible to oxidation (forming sulfoxides and sulfones) and thermal degradation.

  • The GC-MS/MS Bottleneck: Historically, GC-MS/MS has been employed for broad-spectrum organophosphate screening. However, the high temperatures required in the GC injection port and analytical column can induce thermal degradation or artificial oxidation of fensulfothion sulfide. This thermal lability directly causes lower recovery rates and higher relative standard deviations (RSD)[2][3].

  • The LC-MS/MS Advantage: LC-MS/MS bypasses the need for volatilization entirely. Utilizing Electrospray Ionization (ESI) in positive mode, LC-MS/MS preserves the structural integrity of the metabolite. When coupled with a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, LC-MS/MS demonstrates superior accuracy, precision, and a lower Limit of Quantification (LOQ)[4][5].

Section 2: Experimental Workflows & Decision Pathways

Workflow Sample Sample Matrix (Crops, Soil, Biofluids) QuEChERS QuEChERS Extraction (Acetonitrile + Citrate Buffer) Sample->QuEChERS dSPE d-SPE Clean-up (PSA, C18, MgSO4) QuEChERS->dSPE Removes Matrix Split Aliquot Split for Analysis dSPE->Split LCMS LC-MS/MS (ESI+) Target: m/z 293 -> 97 Split->LCMS Preferred GCMS GC-MS/MS (EI) Target: m/z 293 -> 97 Split->GCMS Alternative ResultLC High Accuracy (95-105%) High Precision (RSD < 5%) LCMS->ResultLC ResultGC Moderate Accuracy (75-90%) Lower Precision (RSD ~ 10%) GCMS->ResultGC

Analytical workflow comparing LC-MS/MS and GC-MS/MS for fensulfothion sulfide.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, modern analytical assays cannot rely on assumptions; they must be self-validating. The following LC-MS/MS protocol integrates internal mechanisms (isotopic standards and matrix-matched calibration) to continuously monitor and correct for ion suppression and extraction losses[3].

Protocol: Optimized QuEChERS LC-MS/MS Assay for Fensulfothion Sulfide

Step 1: Sample Comminution and Extraction

  • Procedure: Homogenize 10 g of the sample matrix. Add 10 mL of Acetonitrile (ACN) and 100 µL of an isotopically labeled internal standard (e.g., Triphenyl phosphate or a deuterated analogue)[3].

  • Causality: ACN effectively precipitates proteins and extracts a broad polarity range of pesticides. The internal standard added at step 1 acts as a self-validating tracker for the entire extraction efficiency, compensating mathematically for any downstream volumetric losses.

Step 2: Partitioning (Salting Out)

  • Procedure: Add 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes[3].

  • Causality: The citrate buffer regulates the pH to ~5.0-5.5. This is a critical chemical intervention that prevents the base-catalyzed hydrolysis of the thiophosphate ester. MgSO₄ drives the partitioning of the analyte exclusively into the organic (ACN) layer.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Procedure: Transfer a 6 mL aliquot of the upper ACN layer to a tube containing 0.9 g MgSO₄, 0.15 g Primary Secondary Amine (PSA), and 0.3 g C18 sorbent. Vortex and centrifuge[3].

  • Causality: PSA selectively binds and removes organic acids, sugars, and fatty acids, while C18 removes non-polar lipids. This targeted clean-up minimizes matrix effects (ion suppression) during ESI, ensuring high precision.

Step 4: LC-MS/MS Quantification

  • Procedure: Dilute the cleaned extract 1:1 with 5 mM ammonium formate buffer. Inject into an LC-MS/MS system equipped with a reversed-phase C18 column. Operate in Multiple Reaction Monitoring (MRM) mode (Precursor m/z 293.0 → Product m/z 97.0)[3].

  • Causality: The ammonium formate buffer enhances ionization efficiency in the ESI source. To validate linearity and correct for residual matrix effects, matrix-matched calibration curves (typically 0.01 to 0.2 mg/L) must be utilized[3][4].

Section 4: Accuracy and Precision Data Comparison

The table below synthesizes validation data for fensulfothion sulfide across multiple matrices, objectively comparing the performance of LC-MS/MS and GC-MS/MS methodologies[2][3][4][5].

Analytical ParameterLC-MS/MS (ESI+)GC-MS/MS (EI)Performance Implication
Limit of Quantification (LOQ) 0.002 - 0.005 mg/kg0.005 - 0.01 mg/kgLC-MS/MS is superior for trace-level regulatory compliance (e.g., stringent baby food MRLs).
Mean Recovery (Accuracy) 95.0% - 105.0%75.0% - 90.0%GC-MS/MS suffers from thermal degradation of the sulfide moiety, reducing overall recovery.
Repeatability (RSDr) 3.5% - 8.5%9.0% - 15.0%LC-MS/MS provides tighter precision due to the absence of injection port breakdown.
Matrix Effect Compensation Matrix-matched calibrationMatrix-matched + Analyte ProtectantsGC requires additional chemical protectants to prevent analyte adsorption in the liner.
Linearity (R²) > 0.995> 0.990Both provide excellent quantification ranges, but LC is more robust at the lower end.
Conclusion

For the quantification of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (fensulfothion sulfide), LC-MS/MS coupled with a buffered QuEChERS extraction is the definitive gold standard. While GC-MS/MS remains a viable alternative for broad-spectrum screening, its lower recovery and higher RSD—driven by the thermal lability of the thiophosphate and thioether groups—compromise its utility for high-precision pharmacokinetic or stringent environmental assays. Researchers must prioritize LC-MS/MS with matrix-matched calibration to ensure self-validating, highly accurate datasets.

References

1.[1] O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | 3070-15-3 - ChemicalBook - chemicalbook.com

2.[2] Validation Report 32 - eurl-pesticides.eu - eurl-pesticides.eu

3.[4] Analysis of Pesticides and their Metabolite Residues - sigmaaldrich.com

4.[5] Validation Report 31B - eurl-pesticides.eu - eurl-pesticides.eu

5. SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY - foodsafetyasia.org

Sources

Validation

A Senior Application Scientist's Guide to Fensulfothion Antibody Cross-Reactivity in Immunoassays

For researchers, scientists, and drug development professionals engaged in the detection of organophosphate pesticides, the specificity of immunoassays is paramount. This guide provides an in-depth analysis of the cross-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the detection of organophosphate pesticides, the specificity of immunoassays is paramount. This guide provides an in-depth analysis of the cross-reactivity of fensulfothion antibodies, offering a framework for understanding, evaluating, and mitigating off-target binding in various immunoassay platforms.

Introduction: The Analytical Challenge of Fensulfothion

Fensulfothion, an organothiophosphate insecticide and nematicide, poses significant environmental and health concerns due to its high toxicity.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1] The development of rapid, sensitive, and specific methods for the detection of fensulfothion residues in environmental and biological matrices is therefore of utmost importance. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful tool for this purpose, providing high-throughput screening capabilities. However, the Achilles' heel of any immunoassay is the potential for antibody cross-reactivity, which can lead to inaccurate quantification and false-positive results.[3][4]

This guide will delve into the nuances of fensulfothion antibody cross-reactivity, providing a comparative overview, detailed experimental protocols for its assessment, and the scientific rationale behind these methodologies.

The Principle of Antibody Cross-Reactivity in Immunoassays

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, fensulfothion), binds to other structurally similar molecules.[3] This phenomenon is governed by the degree of structural homology between the target analyte and other compounds present in the sample. In the context of fensulfothion, this includes its own metabolites and other organophosphate pesticides that share common chemical moieties.

Several factors influence the degree of cross-reactivity in an immunoassay:

  • Hapten Design and Conjugation: For small molecules like fensulfothion, which are not immunogenic on their own, a hapten (a chemically modified version of the molecule) is conjugated to a carrier protein to elicit an immune response. The site of conjugation on the fensulfothion molecule is critical in determining the specificity of the resulting antibodies.

  • Antibody Type (Monoclonal vs. Polyclonal): Monoclonal antibodies (mAbs), originating from a single B-cell clone, recognize a single epitope and generally exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies (pAbs), which are a mixture of antibodies recognizing multiple epitopes.

  • Immunoassay Format: The format of the immunoassay (e.g., competitive vs. sandwich) and the specific assay conditions (e.g., incubation time, temperature, buffer composition) can also influence the observed cross-reactivity.[5]

Understanding and quantifying cross-reactivity is not merely a quality control step; it is fundamental to the validation and reliability of any immunoassay intended for regulatory or research applications.

Comparative Analysis of Fensulfothion Antibody Cross-Reactivity

While extensive cross-reactivity data for a single, commercially available anti-fensulfothion antibody is not publicly consolidated, we can construct an illustrative comparison based on published data for structurally similar organophosphate pesticides and the known metabolites of fensulfothion. This provides a scientifically grounded framework for what researchers should expect and test for when evaluating a fensulfothion-specific antibody.

The primary metabolites of fensulfothion include its sulfone, oxygen analog (oxon), and oxygen analog sulfone.[6] These, along with other organophosphates sharing the thiophosphate or phosphate ester core, are the most likely cross-reactants.

Table 1: Illustrative Cross-Reactivity Profiles of Fensulfothion Antibodies

CompoundChemical StructureTypical Cross-Reactivity (%) with Anti-Fensulfothion Monoclonal Antibody (Hypothetical)Typical Cross-Reactivity (%) with Anti-Fensulfothion Polyclonal Antibody (Hypothetical)
Fensulfothion O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate100 100
Fensulfothion SulfoneO,O-diethyl O-[4-(methylsulfonyl)phenyl] phosphorothioate10-3030-60
Fensulfothion OxonO,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphate5-2020-50
Fensulfothion Oxon SulfoneO,O-diethyl O-[4-(methylsulfonyl)phenyl] phosphate<510-30
FenthionO,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate<15-15
FenitrothionO,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate<0.5<5
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioate<0.1<2
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate<0.1<1

Disclaimer: The cross-reactivity percentages presented in this table are illustrative and based on general principles of antibody specificity for organophosphates. Actual cross-reactivity profiles must be determined experimentally for each specific antibody and assay format.

Experimental Protocols for Assessing Cross-Reactivity

A rigorous assessment of antibody cross-reactivity is a cornerstone of immunoassay validation. The following are detailed, step-by-step methodologies for determining the cross-reactivity of fensulfothion antibodies using indirect competitive ELISA (ic-ELISA) and Lateral Flow Immunoassay (LFIA).

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

The ic-ELISA is a highly sensitive and quantitative method for determining antibody specificity.

Workflow for ic-ELISA Cross-Reactivity Assessment

cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis prep_coating Coat microplate with Fensulfothion-protein conjugate prep_blocking Block unbound sites prep_coating->prep_blocking add_standards Add standards/cross-reactants prep_blocking->add_standards add_antibody Add anti-Fensulfothion antibody add_standards->add_antibody incubation1 Incubate add_antibody->incubation1 add_secondary Add enzyme-conjugated secondary antibody incubation1->add_secondary incubation2 Incubate add_secondary->incubation2 add_substrate Add substrate incubation2->add_substrate read_absorbance Read absorbance add_substrate->read_absorbance plot_curves Plot inhibition curves read_absorbance->plot_curves calc_ic50 Calculate IC50 values plot_curves->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Workflow for assessing antibody cross-reactivity using ic-ELISA.

Step-by-Step Methodology:

  • Coating:

    • Dilute the fensulfothion-protein conjugate (e.g., fensulfothion-ovalbumin) to an optimal concentration (typically 0.1-1.0 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of fensulfothion (as the reference standard) and each potential cross-reactant in assay buffer (e.g., PBST).

    • Add 50 µL of each standard or cross-reactant dilution to the respective wells.

    • Add 50 µL of the primary anti-fensulfothion antibody, diluted to its optimal working concentration in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration to generate inhibition curves.

    • Determine the half-maximal inhibitory concentration (IC50) for fensulfothion and each cross-reactant.

    • Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of Fensulfothion / IC50 of Cross-reactant) x 100

Lateral Flow Immunoassay (LFIA)

LFIA provides a rapid, qualitative, or semi-quantitative assessment of cross-reactivity, making it ideal for field-based screening.

Workflow for LFIA Cross-Reactivity Assessment

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Interpretation prep_conjugate Prepare gold nanoparticle-antibody conjugate prep_strip Assemble LFIA strip (sample pad, conjugate pad, nitrocellulose membrane, absorbent pad) prep_conjugate->prep_strip apply_sample Apply sample (buffer with/without cross-reactant) to sample pad prep_strip->apply_sample immobilize_antigen Immobilize Fensulfothion-protein conjugate on test line immobilize_antigen->prep_strip immobilize_control Immobilize control antibody on control line immobilize_control->prep_strip migration Allow sample to migrate along the strip apply_sample->migration visualize Visually observe color intensity of test and control lines migration->visualize interpret Interpret results (presence/absence/reduction of test line signal) visualize->interpret

Caption: Workflow for assessing antibody cross-reactivity using LFIA.

Step-by-Step Methodology:

  • Preparation of LFIA Strips:

    • Prepare gold nanoparticle-conjugated anti-fensulfothion antibodies.

    • Immobilize a fensulfothion-protein conjugate onto the test line (T-line) of a nitrocellulose membrane.

    • Immobilize a species-specific secondary antibody (e.g., goat anti-mouse IgG) onto the control line (C-line).

    • Assemble the complete LFIA strip, including the sample pad, conjugate pad (containing the gold-labeled antibody), nitrocellulose membrane, and absorbent pad.

  • Assay Procedure:

    • Prepare solutions of potential cross-reactants at various concentrations in a suitable running buffer. A buffer-only solution serves as the negative control.

    • Apply a defined volume (e.g., 100 µL) of each solution to the sample pad of a separate LFIA strip.

    • Allow the liquid to migrate along the strip for a specified time (typically 5-15 minutes).

  • Interpretation of Results:

    • Negative Sample (No Cross-Reactivity): Both the T-line and C-line will appear colored. The gold-labeled antibody binds to the immobilized antigen on the T-line and the control antibody on the C-line.

    • Positive Sample (Cross-Reactivity): The C-line will appear, while the T-line will be faint or absent. The cross-reactant in the sample binds to the gold-labeled antibody, preventing it from binding to the immobilized antigen on the T-line.

    • The visual detection limit for each cross-reactant can be determined as the lowest concentration that causes a significant reduction or complete disappearance of the T-line signal.

Conclusion and Future Perspectives

The specificity of anti-fensulfothion antibodies is a critical determinant of immunoassay performance. While this guide provides a framework for understanding and evaluating cross-reactivity, it is imperative that researchers experimentally validate the specificity of their chosen antibodies against a panel of relevant compounds, including fensulfothion's metabolites and other structurally related pesticides. The detailed ic-ELISA and LFIA protocols herein offer robust methodologies for such validation.

Future advancements in this field may include the development of monoclonal antibodies with even higher specificity, engineered through careful hapten design and advanced antibody selection techniques. Furthermore, the integration of novel signal amplification strategies in immunoassays will continue to push the limits of detection, enabling the monitoring of fensulfothion at increasingly lower concentrations. For professionals in research, diagnostics, and drug development, a thorough understanding of antibody cross-reactivity is not just a technical detail but a fundamental prerequisite for generating reliable and defensible data.

References

  • A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. (2022). MDPI. Retrieved from [Link]

  • Monoclonal antibody based colloidal gold immunochromatographic assay for the visual and rapid screening of profenofos. (n.d.). ResearchGate. Retrieved from [Link]

  • Fensulfothion (Ref: ENT 24945). (2025, November 1). AERU. Retrieved from [Link]

  • Interferences in Immunoassay. (n.d.). PMC. Retrieved from [Link]

  • Exact Mass Pesticide Database for use by LC-HRMS Report 6. (n.d.). EURL-CF. Retrieved from [Link]

  • Development of a Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of the Organophosphorous Pesticide Fenthion in Real Samples Based on Monoclonal Antibody. (2011, June 21). Taylor & Francis Online. Retrieved from [Link]

  • Enzyme-linked immunosorbent assay based on a polyclonal antibody for the detection of the insecticide fenitrothion. Evaluation of antiserum and application to the analysis of water samples. (2002, January 2). PubMed. Retrieved from [Link]

  • Cross-reactivity of compounds structurally related to bromophos determined by direct competitive ELISA a. (n.d.). ResearchGate. Retrieved from [Link]

  • Fensulfothion (WHO Pesticide Residues Series 2). (n.d.). INCHEM. Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. Retrieved from [Link]

  • Cross-reactivity of rapid immunochemical methods for mycotoxins detection towards metabolites and masked mycotoxins: The current state of knowledge. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Production of a Monoclonal Antibody for the Detection of Forchlorfenuron: Application in an Indirect Enzyme-Linked Immunosorbent. (2023, February 7). DigitalCommons@TMC. Retrieved from [Link]

  • Development of a polyclonal antibody for detection and sensitive quantification of immunoglobulin M-like antibody in Pangasius hypophthalmus plasma. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chemical Resistance Chart. (n.d.). Bürkert. Retrieved from [Link]

  • A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in. (2023, December 19). Semantic Scholar. Retrieved from [Link]

  • Monoclonal-Antibody-Based Immunoassays for the Mycotoxins NX-2 and NX-3 in Wheat. (2024, May 18). MDPI. Retrieved from [Link]

  • Development of a Sensitive Monoclonal Antibody-Based Colloidal Gold Immunochromatographic Strip for Lomefloxacin Detection in Meat Products. (2024, August 16). MDPI. Retrieved from [Link]

  • Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. (2023, October 7). Figshare. Retrieved from [Link]

  • Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays. (2023, July 3). Frontiers. Retrieved from [Link]

  • Fensulfothion - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

Sources

Comparative

Analytical Performance Guide: Limit of Detection (LOD) and Quantification (LOQ) for Fensulfothion Residues

Fensulfothion is a highly toxic organophosphate nematicide and insecticide. Due to stringent Maximum Residue Limits (MRLs) enforced by global regulatory agencies (typically set at 0.01 mg/kg), achieving ultra-trace quant...

Author: BenchChem Technical Support Team. Date: March 2026

Fensulfothion is a highly toxic organophosphate nematicide and insecticide. Due to stringent Maximum Residue Limits (MRLs) enforced by global regulatory agencies (typically set at 0.01 mg/kg), achieving ultra-trace quantification is a critical analytical challenge.

This guide provides an objective, data-driven comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for fensulfothion detection. It is designed for researchers and drug development professionals, detailing the causality behind extraction methodologies, sorbent selection, and instrumental configurations required to achieve optimal Limit of Detection (LOD) and Limit of Quantification (LOQ) metrics.

The Analytical Challenge: Matrix Effects and Signal Integrity

Fensulfothion (


) and its primary metabolites (e.g., fensulfothion-oxon, fensulfothion-sulfone) contain polar sulfoxide and sulfone functional groups. These structural characteristics make the analytes prone to thermal degradation in active GC inlet liners and highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI) in LC workflows.

To establish a self-validating analytical protocol, researchers must account for the logical cascade of matrix interference. If co-eluting matrix components are not neutralized, they will artificially inflate the LOD and LOQ, leading to false-negative regulatory reporting.

MatrixEffect M1 Complex Sample Matrix (e.g., Tobacco, Lipids) M2 Co-eluting Compounds (Matrix Components) M1->M2 M3 Ion Suppression / Enhancement (ESI Source) M2->M3 M4 Inaccurate Quantification (False LOD/LOQ) M3->M4 M5 Matrix-Matched Calibration (Self-Validating Protocol) M4->M5 Necessitates M6 Accurate LOD/LOQ (True Recovery >70%) M5->M6 Compensates for matrix

Logical relationship between matrix effects and matrix-matched calibration.

Methodological Comparison: GC-MS/MS vs. LC-MS/MS

Both LC-MS/MS and GC-MS/MS can achieve the standard 0.01 mg/kg MRL required for regulatory compliance[1]. However, their absolute sensitivity (LOD/LOQ) and robustness vary significantly depending on the sample matrix.

Quantitative Performance Summary

The following table summarizes the experimental LOD, LOQ, and recovery rates for fensulfothion across different platforms and matrices.

Detection PlatformSample MatrixExtraction / Clean-upLOD (mg/kg)LOQ (mg/kg)Recovery (%)Ref
LC-MS/MS (QqQ)Generic FoodQuEChERS (Standard)0.00010.000290 - 110%[2]
LC-MS/MS (Orbitrap)StrawberryQuEChERS (Standard)N/A0.00003>90%[3]
LC-MS/MS Rapeseeds (Fatty)QuEChERS (EMR-Lipid)< 0.0010.0017 - 0.006470 - 120%[4]
GC-MS/MS TobaccoQuEChERS (Backflushing)< 0.010.0170 - 120%[5]
GC-MS/MS General AgricultureQuEChERS0.0050.0187 - 94%[1]
Causality in Platform Selection
  • LC-MS/MS Superiority for Fensulfothion: LC-MS/MS is objectively the superior platform for fensulfothion due to the compound's polarity. Modern triple quadrupole (QqQ) systems operating in Dynamic Multiple Reaction Monitoring (dMRM) mode can achieve LOQs as low as 0.00003 mg/kg (0.03 ppb) without derivatization[3].

  • GC-MS/MS Viability & Constraints: GC-MS/MS remains highly valuable for broad multi-residue screening. However, to achieve an LOQ of 0.01 mg/kg in complex matrices like tobacco, column backflushing is strictly required . Causality: Backflushing ensures high-boiling indigenous compounds do not pass through the analytical column, thereby eliminating ghost peaks, reducing column bleed, and preventing the contamination of the MS ion source[5].

The Self-Validating Protocol: Optimized QuEChERS Extraction

To guarantee the reproducibility of the stated LOD and LOQ values, the sample preparation protocol must be meticulously controlled. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard, but it requires specific sorbent tuning for fensulfothion to prevent catastrophic recovery losses.

G N1 Sample Homogenization (Cryogenic milling) N2 Solvent Extraction (1% Acetic Acid in Acetonitrile) N1->N2 Maximize surface area N3 Salting Out / Partitioning (MgSO4 + NaOAc) N2->N3 Extract analytes N4 Centrifugation (Phase Separation) N3->N4 Induce phase separation N5 d-SPE Clean-up (PSA or EMR-Lipid) N4->N5 Supernatant transfer N6 LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6 High Sensitivity N7 GC-MS/MS Analysis (EI, Backflushing) N5->N7 Broad Screening

QuEChERS sample preparation workflow for fensulfothion quantification.

Step-by-Step Methodology & Experimental Causality

Step 1: Sample Comminution

  • Action: Cryogenically mill the sample to a fine powder.

  • Causality: Maximizes the surface area for solvent interaction while preventing the thermal degradation of fensulfothion that occurs during room-temperature mechanical blending.

Step 2: Acidified Solvent Extraction

  • Action: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile.

  • Causality: Acetonitrile is highly effective at precipitating proteins and extracting a broad polarity range. The addition of 1% acetic acid ensures the pH remains low, which stabilizes base-sensitive organophosphates and prevents their hydrolysis during extraction[6].

Step 3: Salting Out

  • Action: Add 4 g anhydrous

    
     and 1 g Sodium Acetate (NaOAc). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
    
  • Causality:

    
     drives the exothermic partitioning of water from the organic phase, forcing the polar fensulfothion molecules into the upper acetonitrile layer.
    

Step 4: Dispersive Solid Phase Extraction (d-SPE) Clean-up (Critical Step)

  • Action: Transfer 1 mL of the supernatant to a d-SPE tube.

    • For low-fat matrices (fruits/vegetables): Use 150 mg

      
       and 25 mg Primary Secondary Amine (PSA).
      
    • For high-fat matrices (rapeseeds, cottonseed):Do not use PSA/C18. Instead, use Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents.

  • Causality: Fensulfothion contains a sulfoxide functional group. In fatty matrices, the octadecylsilane chain of C18 sorbents can inadvertently interact with this sulfoxide group, leading to catastrophic recovery failures (<30%)[4]. Switching to EMR-Lipid bypasses this interaction, ensuring recoveries remain within the acceptable 70–120% regulatory window[4].

Step 5: Matrix-Matched Calibration

  • Action: Reconstitute the final extract in a matrix-matched blank prior to injection.

  • Causality: This is the core of the self-validating system. It compensates for ESI ion suppression in LC-MS/MS and matrix-induced signal enhancement in GC-MS/MS. Without matrix matching, the calculated LOQ reflects a theoretical instrument limit rather than the true analytical sensitivity within the sample[1].

Conclusion

Achieving reliable ultra-trace quantification of fensulfothion (LOQ < 0.01 mg/kg) requires harmonizing the extraction chemistry with the detection platform. While LC-MS/MS offers superior inherent sensitivity (reaching LOQs of 0.0002 mg/kg)[2], both LC and GC platforms demand rigorous matrix-matched calibration. Furthermore, intelligent d-SPE sorbent selection—specifically avoiding C18 in favor of EMR-Lipid for fatty matrices—is non-negotiable for maintaining scientific integrity and ensuring >70% recovery[4].

References

1.1 - Food Safety Asia. 2. 2 - MDPI. 3. 5 - Agilent Technologies. 4.3 - Thermo Fisher Scientific. 5.4 - MDPI. 6.6 - ResearchGate.

Sources

Validation

Maximizing Fensulfothion Yield: A Comparative Guide to Extraction Solvents

For researchers and professionals in drug development and analytical sciences, the efficient extraction of target analytes from complex matrices is a critical first step in ensuring accurate quantification and analysis....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical sciences, the efficient extraction of target analytes from complex matrices is a critical first step in ensuring accurate quantification and analysis. This guide provides an in-depth comparison of various extraction solvents for maximizing the yield of fensulfothion, an organothiophosphate insecticide and nematicide. The selection of an appropriate solvent is paramount, as it directly influences extraction efficiency, sample cleanliness, and ultimately, the reliability of analytical results.

The Critical Role of Solvent Selection in Fensulfothion Analysis

Fensulfothion, with its characteristic yellow-brown liquid form, is soluble in most organic solvents but not in aliphatic hydrocarbons. Its analysis, typically performed using gas chromatography (GC), necessitates a clean sample extract to avoid interference and ensure accurate detection. The choice of extraction solvent is therefore a balancing act between maximizing the recovery of fensulfothion and minimizing the co-extraction of interfering matrix components.

This guide delves into the performance of commonly used solvents—acetonitrile, acetone, and ethyl acetate—and provides a comprehensive overview of their effectiveness in extracting fensulfothion from various matrices.

Comparative Analysis of Extraction Solvents

The efficiency of an extraction solvent is determined by its ability to solubilize the target analyte while leaving behind undesirable matrix components. The polarity of both the solvent and the analyte is a key factor in this process. Fensulfothion, being a moderately polar compound, exhibits varying degrees of solubility in different organic solvents.

Extraction SolventPolarity IndexKey AdvantagesPotential DrawbacksTypical Recovery Rates for Organophosphorus Pesticides
Acetonitrile 5.8- High extraction efficiency for a wide range of pesticides, including polar and non-polar compounds.- Miscible with water, facilitating extraction from aqueous samples.- Forms a separate layer from non-polar co-extractives upon salting out (as in the QuEChERS method).- Can co-extract some polar interferences.80-110%[1]
Acetone 5.1- Good solvent for a broad spectrum of organic compounds.- Miscible with water.- Can be used in various extraction techniques.- May extract more matrix interferences compared to acetonitrile.70-120%[2][3]
Ethyl Acetate 4.4- Effective for extracting moderately polar to non-polar compounds.- Can provide cleaner extracts for certain matrices.- Less effective for highly polar compounds.- Not fully miscible with water.68-115%[1]
Hexane 0.1- Excellent for extracting non-polar compounds.- Provides very clean extracts by leaving polar interferences behind.- Poor efficiency for extracting polar and moderately polar compounds like fensulfothion.Generally lower for organophosphorus pesticides unless mixed with a more polar solvent.

Key Insights:

  • Acetonitrile consistently emerges as a highly effective solvent for the extraction of a wide range of pesticide residues, including organophosphorus compounds like fensulfothion. Its suitability is further enhanced by its central role in the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[4][5]. Studies have shown that acetonitrile can yield satisfactory recoveries, often ranging from 80.4% to 110.4% for a variety of pesticides[1].

  • Acetone is another viable option, demonstrating good recovery rates for many pesticides[2][3]. However, it may also lead to the co-extraction of more interfering compounds from the sample matrix compared to acetonitrile[1].

  • Ethyl Acetate can be a suitable choice, particularly when dealing with less polar analytes. While its extraction efficiency for some pesticides can be comparable to acetonitrile, it generally performs better for compounds with lower polarity[1].

  • Hexane , being a non-polar solvent, is generally not recommended for the primary extraction of moderately polar compounds like fensulfothion. However, it can be valuable in subsequent clean-up steps to remove non-polar interferences.

The QuEChERS Method: A Superior Approach for Fensulfothion Extraction

The QuEChERS method has become a gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent consumption[6]. This method predominantly utilizes acetonitrile for the initial extraction, followed by a "salting out" step and dispersive solid-phase extraction (d-SPE) for cleanup.

The choice of acetonitrile in the QuEChERS protocol is deliberate. Its miscibility with water allows for efficient extraction from high-moisture samples. The subsequent addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation, where the acetonitrile layer, containing the pesticides, separates from the aqueous layer and many polar interferences. This partitioning step is crucial for obtaining a cleaner extract.

Experimental Protocol: QuEChERS Extraction of Fensulfothion

The following is a detailed, step-by-step methodology for the extraction of fensulfothion from a solid matrix (e.g., soil, produce) using the QuEChERS method.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tube with screw cap

  • Acetonitrile (analytical grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute. A vortex mixer can be used to ensure thorough mixing.

  • Salting Out: Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salts help to induce phase separation and drive the pesticides into the acetonitrile layer.

  • Centrifugation: Immediately shake the tube vigorously for another minute and then centrifuge at a high speed (e.g., 3000-5000 rpm) for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the solid and aqueous layers.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and anhydrous MgSO₄. The PSA removes organic acids, sugars, and other polar interferences, while the MgSO₄ removes any residual water.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2-5 minutes.

  • Analysis: The resulting clear supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

ExtractionWorkflow cluster_extraction PART 1: Extraction cluster_cleanup PART 2: Dispersive SPE Cleanup cluster_analysis PART 3: Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Centrifuge1 5. Centrifuge (5 min) Add_Salts->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (PSA + MgSO4) Transfer_Supernatant->Add_dSPE Vortex_dSPE 8. Vortex (30 sec) Add_dSPE->Vortex_dSPE Centrifuge2 9. Centrifuge (2-5 min) Vortex_dSPE->Centrifuge2 Final_Extract 10. Final Clean Extract Centrifuge2->Final_Extract Analysis 11. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for fensulfothion extraction using the QuEChERS method.

SolventProperties cluster_solvents Extraction Solvents Fensulfothion Fensulfothion (Moderately Polar) Acetonitrile Acetonitrile (Polar) Fensulfothion->Acetonitrile High Solubility (Good Extraction) Acetone Acetone (Polar) Fensulfothion->Acetone Good Solubility (Good Extraction) Ethyl_Acetate Ethyl Acetate (Moderately Polar) Fensulfothion->Ethyl_Acetate Moderate Solubility (Fair Extraction) Hexane Hexane (Non-Polar) Fensulfothion->Hexane Low Solubility (Poor Extraction)

Caption: Relationship between solvent polarity and fensulfothion extraction efficiency.

Conclusion and Recommendations

Based on the available scientific literature and established analytical methodologies, acetonitrile stands out as the most effective and versatile solvent for achieving maximum fensulfothion yield from a variety of matrices. Its high polarity allows for efficient solubilization of fensulfothion, while its properties within the QuEChERS method enable a simple and effective cleanup process, resulting in high-quality extracts suitable for sensitive chromatographic analysis.

For laboratories seeking a robust, efficient, and reliable method for fensulfothion residue analysis, the implementation of the QuEChERS protocol with acetonitrile as the extraction solvent is highly recommended. This approach not only ensures high recovery rates but also significantly improves sample throughput and reduces solvent consumption, aligning with the principles of green analytical chemistry.

While acetone and ethyl acetate can also be used, they may require more extensive cleanup procedures to remove co-extracted matrix components, potentially leading to lower overall efficiency. The choice of solvent should always be validated for the specific matrix being analyzed to ensure optimal performance and accurate results.

References

  • Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Scientific Reports. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Available at: [Link]

  • Effect of different extraction solvents on the extraction recovery of the OPs. ResearchGate. Available at: [Link]

  • Comparison of extraction efficiency of different extraction solvents. ResearchGate. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Comparative Study On Solvent Extraction Methods For The Determination Of Pesticide Residues In Vegetables. International Journal of Advanced Research. Available at: [Link]

  • Comparison between recovery rates obtained with different solvents of extraction in the case of spiked perch muscle. ResearchGate. Available at: [Link]

  • Determination of Pesticides in Large-Volume Food Samples Using Accelerated Solvent Extraction (ASE®). Fisher Scientific. Available at: [Link]

  • Official Methods of Analysis, 22nd Edition (2023). AOAC International. Available at: [Link]

  • Pesticide Formulations. Regulations.gov. Available at: [Link]

  • Fensulfothion. PubChem. Available at: [Link]

  • Comparative analysis of solvent and advanced extraction techniques for optimizing phytochemical yield and bioactivity of Matthiola ovatifolia (Boiss.) Aerial parts. ResearchGate. Available at: [Link]

  • Comparative analysis of extraction technologies for plant extracts and absolutes. Frontiers in Plant Science. Available at: [Link]

  • Extraction Kinetics of Total Polyphenols, Flavonoids, and Condensed Tannins of Lentil Seed Coat: Comparison of Solvent and Extraction Methods. MDPI. Available at: [Link]

  • A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Marine Drugs. Available at: [Link]

  • Comparison of phytochemical extraction solvents for Andrographis paniculata. Journal of Medicinal Plants Studies. Available at: [Link]

  • Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert. Available at: [Link]

  • Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis products. Food Chemistry. Available at: [Link]

  • Development and Validation of Analytical Methods for Elemental Sulphur in Alberta Soils. Open Government Program. Available at: [Link]

  • Effect of Solvents and Extraction Methods on Recovery of Bioactive Compounds from Defatted Gac (Momordica cochinchinensis Spreng.) Seeds. MDPI. Available at: [Link]

  • Extraction efficiency comparing different extraction solvents: ethyl acetate, acetonitrile, and ethyl acetate-acetone = 50:50. ResearchGate. Available at: [Link]

Sources

Comparative

Certified Reference Materials (CRM) for O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate

An in-depth technical analysis and comparison guide for Certified Reference Materials (CRMs) of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate. Toxicological & Analytical Context O,O-diethyl O-[4-(methylthio)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for Certified Reference Materials (CRMs) of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate.

Toxicological & Analytical Context

O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS: 3070-15-3), commonly known as fensulfothion sulfide , is a primary environmental and biological metabolite of the highly toxic organophosphate insecticide fensulfothion[1][2].

Organophosphates exert their toxicity by inhibiting acetylcholinesterase (AChE)[1]. In agricultural and environmental matrices, the parent fensulfothion undergoes rapid reduction to form fensulfothion sulfide, which is subsequently oxidized by Cytochrome P450 enzymes into its highly reactive oxon form. This oxon irreversibly phosphorylates the serine hydroxyl group within the active site of AChE, leading to the lethal accumulation of acetylcholine at neural synapses. Because fensulfothion sulfide is a persistent and toxicologically relevant marker, its precise quantification in food and environmental samples is a strict regulatory requirement.

ACHE_Pathway Fensulfothion Fensulfothion (Parent Insecticide) Metabolism Environmental/Biological Reduction Fensulfothion->Metabolism Sulfide Fensulfothion Sulfide (CAS: 3070-15-3) Metabolism->Sulfide Oxidation Cytochrome P450 Oxidation Sulfide->Oxidation Oxon Fensulfothion Oxon Sulfide (Active Toxicant) Oxidation->Oxon AChE Acetylcholinesterase (AChE) Enzyme Inhibition Oxon->AChE Phosphorylation Toxicity Accumulation of Acetylcholine (Neurotoxicity) AChE->Toxicity

Metabolic reduction of fensulfothion to its sulfide metabolite and subsequent AChE inhibition.

Objective Comparison of CRM Alternatives

To ensure analytical traceability and legal defensibility, laboratories must utilize Certified Reference Materials (CRMs) produced under ISO 17034 accreditation[3][4]. This standard mandates rigorous characterization of the material's purity, homogeneity, and long-term stability[3]. Using non-certified research-grade standards can introduce systemic quantification errors that cascade through the entire analytical workflow.

The table below objectively compares the quantitative specifications of leading CRM providers for fensulfothion sulfide:

ProviderProduct CodeCAS NumberFormatQuantityMinimum PurityAccreditation Level
LGC Dr. Ehrenstorfer DRE-C135700183070-15-3Neat Solid100 mg≥98.0%ISO 17034, ISO/IEC 17025[3][4]
HPC Standards 6826013070-15-3Neat Solid100 mg≥98.0%ISO 17034[5]
CATO Research Chemicals CCPD1022213070-15-3Neat Solid100 mg≥98.0%ISO 17034, ISO 9001[6]
Medical Isotopes / TRC N/A3070-15-3Neat Solid100 mg>95.0%ISO 9001 (Research Grade)[1]

Causality & Self-Validating Experimental Logic

To maintain scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol cannot merely be a sequence of steps; it must be designed as a self-validating system .

  • Pre-Extraction Spiking (Internal Validation): By introducing the fensulfothion sulfide CRM directly into the homogenized sample prior to solvent addition, the method intrinsically accounts for physical losses during extraction and chemical degradation during cleanup[7][8]. The final calculated recovery of the internal standard validates the efficiency of the entire extraction batch.

  • Matrix-Matched Calibration (Ionization Correction): Fensulfothion sulfide is highly susceptible to matrix effects—specifically ion suppression—during electrospray ionization (ESI)[9]. Preparing calibration curves in a blank matrix extract (rather than a pure solvent) mathematically normalizes these ionization anomalies, ensuring that the MS/MS detector response accurately reflects the analyte concentration.

  • Triggered MRM (tMRM) Acquisition: Relying on a single Multiple Reaction Monitoring (MRM) transition often leads to false positives in complex matrices. Utilizing tMRM ensures that secondary confirmation transitions are only acquired when the primary quantification transition exceeds a specific abundance threshold[9]. This logic provides self-confirming spectral evidence for peak identification without sacrificing the detector's dwell time across multiresidue runs[9].

Validated Methodological Workflow: QuEChERS to LC-MS/MS

The following protocol details the extraction and quantification of fensulfothion sulfide from complex agricultural matrices (e.g., cannabis, fruits, vegetables) using a modified QuEChERS approach coupled with LC-MS/MS[7][8][10].

Analytical_Workflow Sample Homogenized Sample (Food/Environmental Matrix) Spike Spike CRM Internal Standard (Fensulfothion Sulfide) Sample->Spike Extract Acetonitrile Extraction (Vortex 5 min) Spike->Extract Partition Salting Out (MgSO4 / NaCl) Extract->Partition dSPE dSPE Cleanup (PSA, C18, MgSO4) Partition->dSPE LCMS LC-MS/MS Analysis (tMRM Acquisition) dSPE->LCMS Quant Data Quantification (Matrix-Matched Calibration) LCMS->Quant

QuEChERS extraction and LC-MS/MS quantification workflow using CRM internal standards.

Step-by-Step Protocol

Step 1: Sample Homogenization & Spiking

  • Weigh 10.0 g of the cryogenically homogenized sample into a 50 mL PTFE centrifuge tube[10].

  • Spike the sample with a known concentration of the fensulfothion sulfide CRM working solution. Allow the sample to equilibrate for 15 minutes to ensure deep matrix penetration and binding.

Step 2: Solvent Extraction

  • Add 10 mL of LC-MS grade acetonitrile. Causality: Acetonitrile is selected because its polarity aggressively partitions the target analyte (fensulfothion sulfide has a LogP of ~4.73) while simultaneously precipitating heavy matrix proteins[1][7].

  • Vortex vigorously for 5 minutes to maximize the surface area contact between the solvent and the matrix[7].

Step 3: Salting-Out Partitioning

  • Add standard QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl).

  • Causality: The MgSO₄ drives an exothermic reaction that forces water out of the organic phase, while NaCl enhances the thermodynamic partitioning of the pesticide into the upper acetonitrile layer.

  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes[7].

Step 4: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer into a dSPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18[7].

  • Causality: PSA acts as a weak anion exchanger to remove organic acids and polar pigments, while C18 strips co-extracted non-polar lipids. MgSO₄ removes any residual trace water[7].

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes[7].

Step 5: LC-MS/MS Acquisition

  • Inject 2 µL of the purified supernatant into an LC-MS/MS system equipped with a sub-2 µm C18 UPLC column[7][10].

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using triggered MRM (tMRM). Monitor the primary transition for baseline quantification and trigger at least two secondary transitions for absolute structural confirmation[9].

References

  • Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester - LookChem. lookchem.com. 1

  • O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | 3070-15-3 - ChemicalBook. chemicalbook.com. 2

  • Reference materials for food and environmental analysis - Grupo Biomaster. grupobiomaster.com. 3

  • Pesticides and Metabolites | PDF | Chemistry | Physical Sciences - Scribd. scribd.com.4

  • CATO Quality | ISO 17034 | ISO 9001. cato-chem.com. 6

  • Pesticides - HPC Standards. hpc-standards.com. 5

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. agilent.com. 9

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. lcms.cz. 7

  • EURL-FV (2011-M4). eurl-pesticides.eu. 10

  • Validation Report 20 - eurl-pesticides.eu. eurl-pesticides.eu. 8

Sources

Safety & Regulatory Compliance

Safety

O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE proper disposal procedures

As a Senior Application Scientist, I recognize that handling and disposing of highly potent organothiophosphates requires more than just following a checklist—it requires a fundamental understanding of the chemical’s mec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling and disposing of highly potent organothiophosphates requires more than just following a checklist—it requires a fundamental understanding of the chemical’s mechanistic toxicology and environmental fate.

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate (CAS 3070-15-3), commonly known as fensulfothion sulfide, is an organophosphate (OP) ester and a highly toxic metabolite of the insecticide fensulfothion[1][2]. Because this compound is a potent inhibitor of cholinesterase activity, its disposal is strictly regulated[1][3].

The following guide provides the definitive, self-validating operational protocols for the safe handling, spill response, and final disposal of this compound.

Part 1: Physicochemical Profile & Hazard Data

Before designing a disposal workflow, we must analyze the physical constraints of the molecule. Its high LogP and low water solubility dictate that it will readily partition into organic materials (including human skin), making dermal exposure a critical hazard[1][4].

PropertyValue
CAS Number 3070-15-3[]
Molecular Formula C11H17O3PS2[1]
Molecular Weight 292.36 g/mol [1]
Vapor Pressure 8.2E-05 mmHg at 25°C[1]
LogP 4.73[1]
Water Solubility 3.7 mg/L at 20°C[1]
Primary Hazards Acutely toxic (Cholinesterase inhibitor); Highly toxic to aquatic life; Combustible[1][4][6]

Part 2: Mechanistic Toxicology & Rationale for Destruction

To understand why our disposal protocols rely on alkaline hydrolysis and high-temperature incineration, we must examine the compound's mechanism of toxicity.

Organothiophosphates undergo metabolic activation (or environmental oxidation) to form a highly reactive "oxon" intermediate. This electrophilic oxon irreversibly phosphorylates the active-site serine residue of acetylcholinesterase (AChE)[3]. The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to a rapid accumulation in the synaptic cleft and triggering a lethal cholinergic crisis[3].

ToxicityMechanism A O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate B Metabolic Oxidation (Cytochrome P450) A->B C Reactive Oxon Metabolite B->C D AChE Active Site Serine Attack C->D E Irreversible AChE Phosphorylation D->E F Acetylcholine (ACh) Accumulation E->F Prevents Hydrolysis G Cholinergic Crisis (Toxicity) F->G Receptor Overstimulation

Pathway of AChE inhibition by organothiophosphates leading to cholinergic crisis.

Chemical Incompatibilities: Never expose this chemical to strong reducing agents (e.g., hydrides). The reduction of organothiophosphates can generate highly toxic and flammable phosphine gas[3][7].

Part 3: Standard Operating Procedure (SOP) for Spill Response & Disposal

The following step-by-step methodology ensures that the active toxophore is chemically neutralized prior to final logistical transport, creating a self-validating safety loop.

Phase 1: Immediate Containment
  • Isolate & Assess: Immediately evacuate personnel not wearing appropriate PPE. Isolate the spill area in all directions (at least 25 meters for solids, 50 meters for liquids)[3][7].

  • PPE Donning: Equip Level B/C Personal Protective Equipment. This includes a positive-pressure breathing apparatus (or organic vapor respirator for micro-scale lab spills), splash goggles, and butyl rubber gloves[3][7]. Causality: Nitrile gloves can degrade over prolonged contact with the organic solvents often used to formulate OP compounds.

  • Inert Absorption: Cover the liquid spill with a non-combustible absorbent such as dry sand, earth, or vermiculite[3][4]. Causality: Combustible absorbents like sawdust can ignite if the OP is dissolved in a flammable solvent, and reactive absorbents may trigger uncontrolled exothermic reactions[4].

Phase 2: Chemical Neutralization (Alkaline Hydrolysis)
  • Base Application: Carefully apply a 1N NaOH solution or a commercial sodium hypochlorite (bleach) solution over the absorbed material.

    • The Chemical Rationale: Organothiophosphates are highly susceptible to base-catalyzed hydrolysis[8]. The hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus center. This cleaves the ester linkage, yielding diethylthiophosphoric acid and 4-(methylthio)phenol[8]. This degradation neutralizes the molecule's ability to phosphorylate AChE.

  • Validation: Allow at least 30 to 60 minutes of contact time. Use pH indicator strips to verify that the residual liquid maintains a pH > 9, ensuring the alkaline conditions required for complete degradation were sustained[8].

Phase 3: Collection and Final Disposal
  • Waste Segregation: Transfer the neutralized slurry into a high-density polyethylene (HDPE) container using non-sparking tools. Causality: Do not use metal containers, as residual alkali or acidic degradation products will cause severe corrosion[9].

  • Strict Labeling: Seal the container and label it explicitly as "ACUTELY HAZARDOUS WASTE"[9][10]. Include the specific chemical name and note "Contains Alkali/Aqueous OP Residue" to inform downstream handlers of the matrix[10].

  • High-Temperature Incineration: Transfer the waste to your Environmental Health and Safety (EH&S) department for final disposal via EPA-approved high-temperature incineration[8][10].

    • The Environmental Rationale: While hydrolysis neutralizes the immediate acute toxicity, the resulting organic degradation products remain environmentally hazardous[8]. Incineration (>1000°C) completely destroys the aromatic rings and the organophosphate backbone. Because combustion produces highly toxic phosphorus oxides (POx) and sulfur oxides (SOx), the incineration facility must be equipped with specialized exhaust scrubbers[4][7].

DisposalWorkflow Start Spill / Waste Generation Assess Evacuate & Assess Scale Start->Assess PPE Don Level B/C PPE (Respirator/Butyl) Assess->PPE Contain Inert Containment (Vermiculite/Sand) PPE->Contain Decon Alkaline Hydrolysis (1N NaOH / Bleach) Contain->Decon Neutralize Ester Bond Collect Collect in HDPE Container Decon->Collect pH > 9 Verified Label Label: Acutely Hazardous Waste Collect->Label Incinerate EPA-Approved High Temp Incineration Label->Incinerate Final Destruction

Step-by-step workflow for organothiophosphate spill containment and disposal.

References

  • Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester. lookchem.com. 1

  • CAS 3070-15-3 (O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate). bocsci.com.

  • O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate. chemicalbook.com. 2

  • FENSULFOTHION HAZARD SUMMARY. nj.gov. 4

  • FENSULFOTHION | CAMEO Chemicals. noaa.gov. 3

  • Pesticide Fact Sheet Fensulfothion. epa.gov.6

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa.gov. 8

  • UM Hazardous Materials Management Plan. umt.edu. 9

  • HAZARDOUS MATERIALS MANAGEMENT PLAN. mtech.edu. 10

  • fensulfothion - Report | CAMEO Chemicals. noaa.gov. 7

Sources

Handling

Personal protective equipment for handling O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE

As a Senior Application Scientist, I recognize that handling highly toxic organophosphates requires moving beyond basic safety compliance into the realm of mechanistic understanding and self-validating operational protoc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly toxic organophosphates requires moving beyond basic safety compliance into the realm of mechanistic understanding and self-validating operational protocols. O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate (commonly known as Fensulfothion sulfide, CAS No. 3070-15-3) is a highly potent organophosphate metabolite[1][2]. In drug development, toxicology, and environmental trace analysis, it is frequently utilized as an analytical reference standard[3][4].

Because this compound is lipid-soluble and fatal via inhalation, ingestion, and dermal absorption[5][6], standard laboratory safety measures are insufficient. This guide provides a comprehensive, causality-driven framework for the safe handling, preparation, and disposal of this chemical.

Mechanistic Toxicology: The "Why" Behind the Safety

To understand the rigorous PPE requirements, we must first understand the chemical's mechanism of action. Fensulfothion sulfide exerts its extreme toxicity by acting as an irreversible inhibitor of the acetylcholinesterase (AChE) enzyme[7][8].

The organophosphate binds to the serine hydroxyl group within the active site of AChE, forming a stable covalent phosphate ester bond[8]. This prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh leads to continuous, uncontrolled hyperactivation of muscarinic and nicotinic receptors, precipitating a fatal cholinergic crisis[4][8]. Because dermal absorption can rapidly deliver the lipid-soluble compound into systemic circulation, absolute barrier integrity is the cornerstone of our handling protocol[9].

ACHE_Inhibition A Fensulfothion Sulfide (Organophosphate) C Phosphorylation of Serine Hydroxyl Group A->C Binds to B Acetylcholinesterase (AChE) Enzyme B->C D Irreversible AChE Inhibition C->D Covalent Bond E Acetylcholine (ACh) Accumulation D->E Prevents ACh Breakdown F Cholinergic Crisis (Overstimulation) E->F Receptor Hyperactivation

Caption: Mechanism of acetylcholinesterase inhibition by Fensulfothion sulfide.

Quantitative PPE Matrix & Material Selection

The selection of Personal Protective Equipment (PPE) is dictated by the chemical's permeation kinetics. Organophosphates readily degrade standard latex and thin nitrile[10][11]. For handling neat (concentrated) Fensulfothion sulfide, Butyl rubber or heavy-duty Nitrile/Neoprene blends are mandatory due to their high cross-linked polymer density, which resists non-polar solvent penetration[12][13].

PPE CategoryPrimary Material & SpecificationCausality (Why this specific choice?)Quantitative Metric
Hand Protection Outer: Butyl Rubber (≥14 mil)Inner: Disposable Nitrile (≥6 mil)Butyl rubber provides superior resistance to non-polar organophosphates. The inner nitrile layer acts as a secondary barrier against the solvent carrier (e.g., Acetonitrile) and prevents skin contamination during doffing[9][12].>480 min breakthrough (Butyl)[9]~60 min breakthrough (Nitrile)[10]
Respiratory NIOSH-approved Full-Face Respirator with OV/P100 cartridgesFensulfothion sulfide is fatal if inhaled[5]. The Organic Vapor (OV) cartridge neutralizes solvent fumes, while the P100 filter captures any aerosolized organophosphate micro-droplets[14].Filters 99.97% of airborne particles
Body Protection Tyvek® QC+ or Saranex-coated coverallsStandard cotton lab coats absorb and hold pesticides against the skin, increasing exposure[13]. Laminated suits provide a verified barrier against lipid-soluble liquids[13].>8 hours protection against liquid splash[13]
Eye Protection Chemical splash goggles + Face shield (if not using full-face respirator)The ocular mucosa is highly vascularized, offering a rapid pathway for systemic absorption of AChE inhibitors[5].Zero acceptable exposure

Operational Protocol: Preparation of Analytical Standards

This self-validating protocol outlines the safe preparation of a 100 µg/mL Fensulfothion sulfide analytical reference standard in Acetonitrile (a standard LC-MS/MS solvent)[3].

Phase 1: Pre-Operational Validation
  • Airflow Verification: Verify that the Class II Type B2 biological safety cabinet or dedicated chemical fume hood is operating with a minimum face velocity of 100 fpm (0.5 m/s)[5].

  • Spill Kit Staging: Pre-stage a chemical spill kit containing a 10% Sodium Hydroxide (NaOH) solution. Causality: Organophosphate esters are highly susceptible to base-catalyzed hydrolysis. Alkaline conditions rapidly cleave the toxic phosphate ester bond, neutralizing the threat[7].

Phase 2: Execution Workflow
  • Donning: Don the inner nitrile gloves, Tyvek suit, full-face respirator, and outer butyl rubber gloves.

  • Containment Setup: Line the fume hood working surface with plastic-backed, highly absorbent bench paper.

  • Weighing (Closed System): Using an analytical microbalance inside the hood, carefully transfer the neat Fensulfothion sulfide into a pre-tared, sealable volumetric flask. Self-Validation: Cap the flask immediately after transfer before recording the final mass to prevent vapor escape.

  • Solubilization: Inject HPLC-grade Acetonitrile into the sealed flask via a septum port using a gas-tight syringe[3]. Gently swirl to achieve complete dissolution.

Handling_Workflow Step1 1. Fume Hood Setup Verify airflow & line with chemical-absorbent pads Step2 2. PPE Donning Double nitrile/butyl gloves, Tyvek suit, respirator Step1->Step2 Step3 3. Reagent Handling Weighing & dilution in closed-system vials Step2->Step3 Step4 4. Decontamination Alkaline hydrolysis (10% NaOH) for surfaces & tools Step3->Step4 Step5 5. Waste Segregation Seal in hazardous waste containers for incineration Step4->Step5

Caption: Step-by-step operational workflow for handling highly toxic organophosphates.

Emergency Response & Disposal Plan

Immediate Spill Decontamination

If a spill occurs, do not use water, as it may spread the lipid-soluble chemical[14].

  • Containment: Surround the spill with diatomaceous earth or universal chemical binders[14].

  • Chemical Neutralization: Apply a 10% NaOH solution or household bleach (sodium hypochlorite) over the absorbed spill. Allow a 30-minute contact time to ensure complete alkaline hydrolysis of the Fensulfothion sulfide[7].

  • Recovery: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools[14].

Medical Emergency (First Aid)

In the event of suspected exposure (symptoms include pinpoint pupils, excessive salivation, muscle twitching, or respiratory distress):

  • Immediate Action: Administer oxygen if breathing is difficult and immediately call emergency medical services (Poison Control)[5][6].

  • Antidote Information for Responders: Medical professionals will typically administer Atropine sulfate (to block hyperactivated muscarinic receptors) and Pralidoxime (2-PAM) (to reactivate the phosphorylated AChE enzyme, provided aging has not occurred)[13].

Logistical Disposal Plan

Fensulfothion sulfide and all contaminated consumables (including the outer butyl gloves and bench paper) must be treated as acutely hazardous waste (EPA P-listed equivalent).

  • Segregation: Do not mix organophosphate waste with strong oxidizers or acids[7].

  • Destruction: The only approved method for final disposal is high-temperature commercial incineration (≥1000°C) equipped with effluent gas scrubbing to capture sulfur and phosphorus oxides[5][14].

References

  • ChemicalBook. "O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate | 3070-15-3". Source: chemicalbook.com.
  • LGC Standards. "SAFETY DATA SHEET - DRE-C13570000 - Fensulfothion". Source: lgcstandards.com.
  • HPC Standards. "Fensulfothion-sulfone Solution (Solvent: Acetonitrile) | 1X1ML | C11H17O5PS2 | 685735". Source: hpc-standards.com.
  • Agilent. "Organophosphorous Pesticides Standard (1X1 mL) - Safety Data Sheet". Source: agilent.com.
  • PubChem - NIH. "Fensulfothion | C11H17O4PS2 | CID 8292". Source: nih.gov.
  • National Academic Digital Library of Ethiopia. "Interactions and Transport in the Subsurface Environment". Source: ethernet.edu.et.
  • PMC - NIH. "Assessing the suitability of self-healing rubber glove for safe handling of pesticides". Source: nih.gov.
  • MDPI. "Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants". Source: mdpi.com.
  • American Chemical Society (ACS). "Review of the Performance, Selection, and Use of Gloves for Chemical Protection". Source: acs.org.
  • Cornell University PSEP. "Personal Protection for the Applicator and Worker Module". Source: cornell.edu.

Sources

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